molecular formula C55H72N8O13 B12377302 TAMRA-PEG8-Me-Tet

TAMRA-PEG8-Me-Tet

Cat. No.: B12377302
M. Wt: 1053.2 g/mol
InChI Key: CGGAZZPTOZWKMI-UHFFFAOYSA-N
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Description

TAMRA-PEG8-Me-Tet is a useful research compound. Its molecular formula is C55H72N8O13 and its molecular weight is 1053.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H72N8O13

Molecular Weight

1053.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3

InChI Key

CGGAZZPTOZWKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

TAMRA-PEG8-Me-Tetrazine: A Technical Guide for Advanced Bioorthogonal Labeling in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of TAMRA-PEG8-Me-Tetrazine, a versatile fluorescent probe at the forefront of bioorthogonal chemistry. This document provides a comprehensive overview of its core principles, quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for cellular imaging, biomolecule tracking, and drug development.

Core Concepts: Deconstructing TAMRA-PEG8-Me-Tetrazine

TAMRA-PEG8-Me-Tetrazine is a modular molecule meticulously designed for specific bioorthogonal labeling. Its functionality arises from the synergistic interplay of its three key components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore. It exhibits a strong orange-red fluorescence, making it readily detectable with standard fluorescence microscopy setups.

  • PEG8 (Polyethylene Glycol, 8 units): A flexible and hydrophilic linker. The eight-unit polyethylene (B3416737) glycol chain enhances the molecule's solubility in aqueous buffers, a critical feature for biological experiments. It also acts as a spacer, minimizing potential steric hindrance and quenching effects between the fluorophore and the target biomolecule.

  • Me-Tet (Methyl-Tetrazine): The bioorthogonal reactive handle. The methyl-tetrazine moiety participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is the cornerstone of its utility, enabling the covalent attachment of the TAMRA fluorophore to a TCO-modified target molecule in a highly controlled manner within complex biological systems. Methyl-substituted tetrazines, in particular, offer a favorable balance of high reactivity and stability in aqueous environments.

The primary application of TAMRA-PEG8-Me-Tetrazine lies in its ability to selectively label biomolecules that have been pre-functionalized with a TCO group. This two-step labeling strategy provides exceptional specificity and minimizes background fluorescence, as the probe will only react with its designated partner.

Quantitative Data

The photophysical and reactive properties of TAMRA-PEG8-Me-Tetrazine are crucial for experimental design and data interpretation. The following tables summarize key quantitative data for the TAMRA fluorophore and the methyl-tetrazine-TCO reaction.

ParameterValueNotes
Excitation Maximum (λex) ~553 nmThe peak wavelength of light absorbed by the TAMRA fluorophore.
Emission Maximum (λem) ~575 nmThe peak wavelength of light emitted by the TAMRA fluorophore.[1]
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.[1]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.4The efficiency of converting absorbed light into emitted light. This can be influenced by the local environment and conjugation state.
Solubility Good in DMSO, DMF, and aqueous buffersThe PEG8 linker significantly enhances water solubility.

Table 1: Photophysical Properties of TAMRA-Tetrazine Probes.

ParameterValueNotes
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionA bioorthogonal "click" reaction.
Reactants Methyl-Tetrazine and Trans-cyclooctene (TCO)Forms a stable covalent bond.
Second-Order Rate Constant (k₂) 1,000 - 30,000 M⁻¹s⁻¹Exceptionally fast kinetics, allowing for rapid labeling at low concentrations. The exact rate depends on the specific TCO derivative and reaction conditions.[2][3]
Reaction Conditions Physiological (aqueous buffer, neutral pH, room temperature/37°C)Biocompatible and suitable for live-cell and in vivo applications.
Byproducts Nitrogen gas (N₂)The only byproduct, which is inert and diffuses away.

Table 2: Reaction Kinetics and Conditions for Methyl-Tetrazine-TCO Ligation.

Experimental Protocols

This section provides detailed methodologies for key applications of TAMRA-PEG8-Me-Tetrazine.

Protocol 1: Live-Cell Imaging of TCO-Modified Cell Surface Proteins

This protocol describes the labeling of cell surface proteins that have been modified to contain a TCO group, for example, through genetic code expansion or antibody conjugation.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • TAMRA-PEG8-Me-Tetrazine

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Cy3 channel)

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified target protein on glass-bottom dishes or coverslips suitable for microscopy.

  • Preparation of TAMRA-PEG8-Me-Tetrazine Stock Solution: Prepare a 1-10 mM stock solution of TAMRA-PEG8-Me-Tetrazine in anhydrous DMSO. Store at -20°C, protected from light.

  • Preparation of Labeling Medium: Immediately before use, dilute the TAMRA-PEG8-Me-Tetrazine stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time can be optimized based on the reaction kinetics and the expression level of the target protein.

  • Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Image the cells using a fluorescence microscope. For TAMRA, use an excitation source around 540-560 nm and collect emission between 570-620 nm.

Protocol 2: Pretargeted In Vivo Imaging

This protocol outlines a two-step pretargeting strategy for in vivo imaging of a specific target, such as a tumor, using a TCO-modified targeting agent (e.g., an antibody) and TAMRA-PEG8-Me-Tetrazine.

Materials:

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • TCO-modified targeting antibody

  • TAMRA-PEG8-Me-Tetrazine

  • Sterile PBS, pH 7.4

  • In vivo imaging system capable of detecting far-red fluorescence

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-modified antibody to the animal via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific antibody and target.

  • Accumulation and Clearance: Allow the TCO-antibody to circulate and accumulate at the target site while unbound antibody is cleared from the bloodstream. This "pretargeting" period is typically 24-72 hours.

  • Preparation of TAMRA-PEG8-Me-Tetrazine Imaging Agent: Dissolve TAMRA-PEG8-Me-Tetrazine in sterile PBS to the desired concentration for injection.

  • Administration of Imaging Agent: Inject the TAMRA-PEG8-Me-Tetrazine solution into the animal.

  • In Vivo Imaging: At various time points after injection of the imaging agent (e.g., 1, 4, and 24 hours), perform in vivo fluorescence imaging to visualize the accumulation of the probe at the target site.

  • Ex Vivo Biodistribution (Optional): At the end of the experiment, euthanize the animal and harvest the tumor and major organs. Image the excised tissues to quantify the biodistribution of the fluorescent probe.

Visualizations: Workflows and Pathways

Bioorthogonal Labeling for Live-Cell Imaging

Live_Cell_Imaging_Workflow TCO_Target TCO-modified Target Protein Cell_Culture Culture cells expressing TCO-target Add_Probe Add TAMRA-PEG8-Me-Tetrazine Cell_Culture->Add_Probe Incubate Incubate (15-60 min) Add_Probe->Incubate Wash Wash to remove unbound probe Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Data_Analysis Image and Data Analysis Microscopy->Data_Analysis

Caption: Workflow for live-cell imaging using TAMRA-PEG8-Me-Tetrazine.

Pretargeted In Vivo Imaging Strategy

Pretargeted_Imaging_Workflow Inject_TCO_Ab Inject TCO-modified Antibody Accumulation Antibody accumulates at target (e.g., tumor) and clears from circulation (24-72h) Inject_TCO_Ab->Accumulation Inject_Tetrazine Inject TAMRA-PEG8-Me-Tetrazine Accumulation->Inject_Tetrazine Click_Reaction In vivo 'click' reaction at target site Inject_Tetrazine->Click_Reaction Imaging In Vivo Fluorescence Imaging Click_Reaction->Imaging

Caption: The two-step workflow for pretargeted in vivo imaging.

Investigating GPCR Localization and Dynamics

G protein-coupled receptors (GPCRs) are integral membrane proteins that play a crucial role in signal transduction. Their localization and movement within the cell membrane are critical to their function. Bioorthogonal labeling with probes like TAMRA-PEG8-Me-Tetrazine allows for the precise tracking of GPCRs, providing insights into their signaling mechanisms.

GPCR_Signaling_Investigation cluster_labeling GPCR Labeling cluster_stimulation Signaling Activation cluster_observation Microscopy and Analysis GPCR_TCO GPCR with TCO tag Labeling Label with TAMRA-PEG8-Me-Tetrazine GPCR_TCO->Labeling Labeled_GPCR Labeled GPCR Labeling->Labeled_GPCR Ligand Ligand Ligand->Labeled_GPCR Live_Imaging Live-Cell Imaging (e.g., TIRF, Confocal) Labeled_GPCR->Live_Imaging Tracking Single-particle tracking Live_Imaging->Tracking Analysis Analyze localization, diffusion, and clustering Tracking->Analysis

Caption: Workflow for studying GPCR dynamics using bioorthogonal labeling.

Conclusion

TAMRA-PEG8-Me-Tetrazine is a powerful and versatile tool for researchers engaged in cell biology, drug development, and molecular imaging. Its foundation in the rapid and specific bioorthogonal iEDDA reaction, combined with the favorable photophysical properties of the TAMRA fluorophore and the solubility-enhancing PEG8 linker, enables high-contrast and specific labeling of biomolecules in complex biological environments. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this technology in a wide range of research applications, from fundamental studies of protein dynamics to the development of novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a robust and widely utilized fluorophore in biological research, prized for its brightness and photostability. The derivative, TAMRA-PEG8-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol (8)-Methyl-Tetrazine), represents a significant advancement for targeted applications in drug development and cellular imaging. This molecule incorporates a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a methyl-tetrazine moiety for highly specific, bioorthogonal conjugation.

This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of this compound, with a focus on its use in inverse electron demand Diels-Alder (iEDDA) reactions for targeted labeling.

Core Photophysical and Chemical Properties

The photophysical properties of this compound are primarily dictated by the core TAMRA fluorophore. The PEG linker and tetrazine group have minimal impact on the excitation and emission maxima. The tetrazine moiety, however, can act as a quencher of fluorescence, which is alleviated upon reaction with a dienophile, making this a fluorogenic probe.

Table 1: Quantitative Data for this compound and Related Compounds

PropertyValueNotes
Excitation Maximum (λex) ~553 nmBased on data for TAMRA-Methyltetrazine.
Emission Maximum (λem) ~575 nmBased on data for TAMRA-Methyltetrazine.
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹Based on data for TAMRA-Methyltetrazine.
Fluorescence Quantum Yield (Φ) 0.1 - 0.3For the parent TAMRA fluorophore; can be lower before iEDDA reaction due to quenching by tetrazine.
Molecular Formula C₅₄H₆₈N₈O₁₃[1]
Molecular Weight 1037.16 g/mol [1]
Reactive Group Methyl-TetrazineFor bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) dienophiles.[2]

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, PBS pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of this compound in DMSO. Further dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration in the low micromolar range to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the fluorometer to emission scan mode.

    • Set the emission wavelength to the expected maximum (e.g., 580 nm).

    • Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).

    • The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the fluorometer to excitation scan mode.

    • Set the excitation wavelength to the determined λex (e.g., 553 nm).

    • Scan a range of emission wavelengths (e.g., 560 nm to 650 nm).

    • The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins via iEDDA Reaction

This protocol describes a pre-targeting approach for labeling a specific cell surface protein. This involves first targeting the protein with an antibody conjugated to a trans-cyclooctene (TCO) group, followed by the addition of this compound.

Materials:

  • Cells expressing the target surface protein

  • Primary antibody specific to the target protein, conjugated with TCO (Antibody-TCO)

  • This compound

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells expressing the protein of interest under standard conditions to an appropriate confluency.

  • Antibody Incubation:

    • Dilute the Antibody-TCO conjugate in pre-warmed cell culture medium to a final concentration typically in the range of 1-10 µg/mL.

    • Remove the existing medium from the cells and replace it with the Antibody-TCO containing medium.

    • Incubate the cells for 1-2 hours at 37°C to allow for antibody binding to the target protein.

    • Wash the cells three times with PBS to remove unbound Antibody-TCO.

  • Fluorophore Labeling:

    • Prepare a solution of this compound in pre-warmed cell culture medium at a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Add the this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C to allow the iEDDA reaction to occur between the tetrazine on the dye and the TCO on the antibody.

    • Wash the cells three times with PBS to remove unreacted this compound.

  • Imaging:

    • The cells are now ready for fluorescence imaging.

    • Use a filter set appropriate for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).

Visualizations of Key Processes

The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.

iEDDA_Reaction cluster_product Product TAMRA_Tet This compound Plus + TCO_Protein TCO-functionalized Biomolecule Arrow Inverse Electron Demand Diels-Alder Cycloaddition (Bioorthogonal 'Click' Reaction) Labeled_Protein TAMRA-labeled Biomolecule N2 N₂ (gas) Arrow->N2 Release of

Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Pretargeting_Workflow Start Start: Cells expressing target protein Step1 Step 1: Incubate with TCO-Antibody Start->Step1 Targeting Wash1 Wash to remove unbound antibody Step1->Wash1 Step2 Step 2: Add this compound Wash1->Step2 Labeling Reaction Wash2 Wash to remove excess dye Step2->Wash2 End Image: Fluorescence microscopy Wash2->End Visualization

Experimental workflow for pre-targeting and labeling cell surface proteins.

Applications in Drug Development and Research

The unique properties of this compound make it a powerful tool for researchers in drug development and related fields:

  • Targeted Imaging: The bioorthogonal nature of the iEDDA reaction allows for highly specific labeling of cells or tissues that have been pre-targeted with a TCO-modified vector, such as an antibody or a small molecule.[3][4][5][6][7] This is invaluable for visualizing drug distribution and target engagement in complex biological systems.

  • In Vivo and In Vitro Labeling: The fast kinetics and biocompatibility of the iEDDA reaction make it suitable for both live-cell imaging and in vivo studies in animal models.

  • Drug Delivery Systems: this compound can be used to track the delivery and release of therapeutic payloads from drug delivery vehicles, such as nanoparticles or liposomes, that are functionalized with TCO groups.

  • Receptor Trafficking Studies: By labeling cell surface receptors, researchers can monitor their internalization, recycling, and degradation in response to drug treatment or other stimuli.

Conclusion

This compound is a versatile and powerful fluorescent probe that combines the excellent photophysical properties of TAMRA with the specificity of bioorthogonal chemistry. Its application in inverse electron demand Diels-Alder reactions provides a robust method for the targeted labeling of biomolecules in a variety of research and drug development contexts. The protocols and data presented in this guide offer a foundational resource for scientists and researchers looking to leverage this advanced labeling technology in their work.

References

An In-depth Technical Guide to the Solubility and Stability of TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of TAMRA-PEG8-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry. The information presented herein is intended to support the effective use of this reagent in research and development, particularly in the fields of cell biology, proteomics, and drug delivery.

Core Properties of this compound

This compound is a versatile chemical tool composed of three key functional units:

  • TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore that allows for sensitive detection in the orange-red spectrum.

  • PEG8 (Octaethylene Glycol): A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility and biocompatibility, while providing spatial separation between the dye and the reactive group.

  • Me-Tet (Methyltetrazine): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is characterized by its rapid kinetics and high specificity in complex biological media.

Solubility Profile

The solubility of this compound is a critical parameter for its application in biological systems. The presence of the PEG8 linker significantly improves its aqueous solubility compared to the parent TAMRA dye.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

Solvent/BufferThis compoundPEGylated Rhodamine DerivativesTAMRA Derivatives
Dimethyl Sulfoxide (DMSO)10 mM[1]Soluble[2][3][4][5]>10 mg/mL[6]
Dimethylformamide (DMF)Soluble (inferred)Soluble[2]Soluble[6]
WaterSoluble (inferred)5 mg/mL[3]-
Phosphate-Buffered Saline (PBS)Soluble (inferred)Soluble in aqueous buffers[2]Soluble at pH > 6.5[6]
ChloroformSoluble (inferred)Soluble[2][3][4]-
EthanolSoluble (inferred)Soluble[4][5]Soluble in MeOH[6]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. Both the tetrazine and TAMRA moieties have distinct stability characteristics.

pH Stability

The methyltetrazine ring is generally more stable at neutral to slightly acidic pH.[7] Degradation can be accelerated under strongly acidic or basic conditions.[7] The fluorescence of TAMRA can also be pH-sensitive, with potential for diminished intensity in alkaline environments.

Thermal Stability

For long-term storage, this compound in its solid form should be stored at -20°C.[3][4][5] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C for several months.[7] The PEG linker itself can undergo thermal-oxidative degradation at elevated temperatures (above 70°C), which involves random chain scission.[8][9][10]

Photostability

TAMRA is a relatively photostable fluorophore, but like all fluorescent dyes, it is susceptible to photobleaching upon prolonged exposure to high-intensity light. It is recommended to protect the compound and its solutions from light.

Table 2: Recommended Storage and Handling Conditions

FormStorage TemperatureConditionsShelf Life
Solid-20°C (long-term)Desiccated, protected from lightAt least 1 year
Stock Solution (anhydrous DMSO/DMF)-20°CProtected from light and moistureUp to 3-6 months[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility (UV-Vis Spectrophotometry)

This protocol provides a general method for determining the aqueous solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes

  • 0.2 µm syringe filters

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Create a calibration curve:

    • Prepare a series of dilutions of the stock solution in the aqueous buffer.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of TAMRA (around 540-550 nm).

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient in the chosen buffer.

  • Prepare saturated solutions:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Vortex the mixture vigorously and then incubate at a constant temperature (e.g., 25°C) with agitation for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

  • Determine the concentration:

    • Measure the absorbance of the filtered supernatant.

    • Use the calibration curve to determine the concentration of the dissolved this compound, which represents its solubility under the tested conditions.

Protocol for Assessing Stability in Aqueous Buffer (HPLC-UV)

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a test solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).[7]

  • Incubation:

    • Incubate the test solution at a specific temperature (e.g., 37°C).[7]

  • Time-point analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.

    • Immediately analyze the aliquot by reverse-phase HPLC.

  • HPLC analysis:

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile).[7]

    • Monitor the elution profile at the absorbance maximum of the tetrazine (around 520-540 nm).[7]

  • Data analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining compound versus time to determine its stability profile under the tested conditions.

Visualizations

Potential Degradation Pathways

The degradation of this compound can occur at the tetrazine, TAMRA, or PEG moieties, especially under harsh conditions (e.g., extreme pH, high temperature, strong light exposure).

cluster_degradation Forced Degradation Conditions This compound This compound Tetrazine_Hydrolysis Tetrazine Ring Hydrolysis This compound->Tetrazine_Hydrolysis Aqueous Buffer PEG_Degradation PEG Chain Scission This compound->PEG_Degradation Oxidative Stress TAMRA_Degradation TAMRA Photobleaching/ N-de-ethylation This compound->TAMRA_Degradation Light Exposure High pH High pH High pH->Tetrazine_Hydrolysis High Temperature High Temperature High Temperature->PEG_Degradation UV Light UV Light UV Light->TAMRA_Degradation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Bioorthogonal Labeling of a TCO-Modified Antibody

The primary application of this compound is in the iEDDA reaction with TCO-modified biomolecules. This workflow outlines the general steps for labeling a TCO-modified antibody for subsequent detection.

Start Start Prepare_TCO_Ab Prepare TCO-Modified Antibody Solution Start->Prepare_TCO_Ab Prepare_Tet_Solution Prepare this compound Solution in DMSO Start->Prepare_Tet_Solution Reaction Mix Antibody and Tetrazine (slight excess of tetrazine) Prepare_TCO_Ab->Reaction Prepare_Tet_Solution->Reaction Incubate Incubate at Room Temperature (10-60 min) Reaction->Incubate Purify Purify Labeled Antibody (Size Exclusion Chromatography) Incubate->Purify Analyze Analyze Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze End End Analyze->End

Caption: Workflow for labeling a TCO-modified antibody.

Signaling Pathway for Pre-Targeted Cell Imaging

This diagram illustrates the two-step pre-targeting strategy for imaging a specific cell surface receptor.

cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Inject_TCO_Ab Administer TCO-modified Antibody Bind_Target Antibody binds to Cell Surface Receptor Inject_TCO_Ab->Bind_Target Clearance Unbound Antibody clears from circulation Bind_Target->Clearance Inject_Tet_Probe Administer this compound Clearance->Inject_Tet_Probe Time Delay Click_Reaction iEDDA Reaction occurs at the target site Inject_Tet_Probe->Click_Reaction Imaging Fluorescence Imaging of the Target Cells Click_Reaction->Imaging

Caption: Pre-targeting strategy for in vivo cell imaging.

References

The Role of Methyl-Tetrazine in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation and click chemistry, the methyl-tetrazine group has emerged as a pivotal player. Its unique balance of stability and reactivity makes it an invaluable tool for researchers in chemical biology, drug development, and molecular imaging. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of the methyl-tetrazine moiety in click chemistry, with a focus on the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, allowing for rapid and specific covalent bond formation in complex biological systems without the need for a catalyst.[1][2] Methyl-substituted tetrazines, in particular, offer an optimal compromise between the high reactivity of hydrogen-substituted tetrazines and the enhanced stability required for multi-step experimental workflows and in vivo applications.

Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The primary role of the methyl-tetrazine group in click chemistry is to act as the diene component in the iEDDA reaction. This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene like TCO).[3][4] The key characteristics of this reaction include:

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, room temperature) and does not require cytotoxic copper catalysts.[2]

  • Chemoselectivity: Methyl-tetrazine and its strained alkene partners are highly selective for each other and do not react with other functional groups found in biological samples, such as amines and thiols.[2]

  • Extraordinary Kinetics: The iEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry reactions.[2] This allows for efficient labeling at low concentrations.

  • Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion and forming a stable covalent bond.[2][5]

The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, making it more suitable for experiments requiring longer incubation times or for in vivo studies.[6]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is a critical parameter for designing experiments. The following table summarizes the second-order rate constants (k₂) for reactions of methyl-tetrazine derivatives with various dienophiles.

Methyl-Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
6-methyl-3-aryl tetrazine (MeTet)trans-cyclooctene (TCO)up to 1000Aqueous media
Methyl-substituted tetrazineTCO~1000Aqueous Media
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acidTCONot specified in provided contextPBS at 37°C
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amineNot specifiedNot specified in provided contextpH-independent component in click-to-release
Methyltetrazine-NHS esterTCO-PEG12Instantaneous (qualitative)Phosphate buffer (PB, 50 mM, pH = 7.4)
MeTz-Ala containing probesCy5-TCOEfficient (qualitative)Cell lysate

Note: Reaction rates can be influenced by factors such as the specific substituents on the tetrazine and dienophile, solvent, and temperature.[7] Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Methyl-Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyl-tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Desalting spin column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of the Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically around 520-540 nm).

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term use or frozen at -80°C for long-term storage.

Protocol 2: Bioconjugation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the methyl-tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Methyl-tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-biotin, TCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a desired stock concentration.

    • In a reaction vessel, combine the methyl-tetrazine-labeled protein with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to drive the reaction to completion.[9]

  • Click Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid, and its progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (if necessary):

    • If excess TCO-functionalized molecule needs to be removed, purify the final conjugate using an appropriate method based on its size and properties, such as size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine Methyl-Tetrazine (Diene) TS [4+2] Cycloaddition Transition State Tetrazine->TS TCO trans-Cyclooctene (TCO) (Dienophile) TCO->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate fast Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (fast, irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Purification & Analysis Protein Protein of Interest (with Lysine residues) Tz_Protein Tetrazine-Labeled Protein Protein->Tz_Protein Amine Labeling MeTz_NHS Methyl-Tetrazine-NHS Ester MeTz_NHS->Tz_Protein TCO_Molecule TCO-Functionalized Molecule (e.g., Fluorophore, Drug) Final_Conjugate Final Bioconjugate TCO_Molecule->Final_Conjugate Tz_Protein2->Final_Conjugate iEDDA Click Reaction Purification Purification (e.g., SEC) Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis Final_Conjugate2->Purification

Caption: General experimental workflow for protein bioconjugation.

Pretargeted_Imaging cluster_injection1 Step 1: Targeting Agent Administration cluster_clearance Step 2: Clearance of Unbound Agent cluster_injection2 Step 3: Imaging Probe Administration cluster_imaging Step 4: Imaging Antibody_TCO Antibody-TCO Conjugate Target Target Cell/Tissue (e.g., Tumor) Antibody_TCO->Target Binding & Accumulation Clearance Unbound Antibody-TCO clears from circulation Target_Bound TCO-bearing Target MeTz_Probe Radiolabeled Methyl-Tetrazine Probe MeTz_Probe->Target_Bound iEDDA Click Reaction (in vivo) Imaging PET/SPECT Imaging Target_Labeled->Imaging Signal Detection

Caption: Workflow for pretargeted in vivo imaging.

Applications in Research and Drug Development

The unique properties of the methyl-tetrazine group have led to its widespread adoption in various applications:

  • Bioconjugation: The stable and efficient ligation allows for the conjugation of proteins, antibodies, nucleic acids, and small molecules for a wide range of research and therapeutic purposes.[1][2]

  • Antibody-Drug Conjugates (ADCs): The modular nature of the click chemistry allows for the precise attachment of cytotoxic drugs to antibodies, a key strategy in targeted cancer therapy.[9]

  • Pretargeted Imaging and Therapy: This powerful in vivo strategy involves a two-step approach. First, a TCO-modified targeting agent (e.g., an antibody) is administered and allowed to accumulate at the target site. After unbound agent has cleared from circulation, a radiolabeled or drug-loaded methyl-tetrazine is administered, which then rapidly "clicks" to the pre-localized targeting agent. This approach enhances the therapeutic index and improves imaging contrast.[9][10]

  • Fluorescent Labeling and Imaging: By reacting a tetrazine-modified biomolecule with a TCO-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.[9] The tetrazine moiety can also act as a quencher for certain fluorophores, leading to a "turn-on" fluorescence signal upon reaction.[11]

  • Surface Functionalization: Methyl-tetrazine can be immobilized on surfaces to create platforms for biosensors, cell adhesion studies, and other material science applications.[1]

Conclusion

The methyl-tetrazine group represents a powerful and versatile tool in the click chemistry toolbox. Its favorable balance of stability and reactivity, coupled with the exceptional kinetics and bioorthogonality of the iEDDA reaction, has solidified its importance in modern chemical biology and drug development. For researchers seeking a reliable and efficient method for bioconjugation, cellular imaging, and targeted therapies, the methyl-tetrazine/TCO ligation system offers an unparalleled combination of features. As research continues to advance, the applications of this remarkable chemical entity are poised to expand even further.

References

An In-Depth Technical Guide to TAMRA-PEG8-Me-Tet for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG8-Me-Tet is a fluorescent probe designed for the efficient and specific labeling of nucleic acids. This molecule combines the well-established photophysical properties of the TAMRA (Tetramethylrhodamine) fluorophore with the advantages of a hydrophilic polyethylene (B3416737) glycol (PEG) linker and the bioorthogonal reactivity of a methyl-tetrazine (Me-Tet) moiety. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for nucleic acid labeling, and potential applications in research and drug development.

The labeling strategy relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry, between the tetrazine group on the probe and a trans-cyclooctene (B1233481) (TCO) modified nucleic acid.[1][2] This reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[3]

Core Properties of this compound

This compound is a derivative of the TAMRA dye, featuring an 8-unit PEG spacer and a reactive methyl-tetrazine group.[1] The TAMRA fluorophore provides a strong fluorescent signal in the orange-red spectrum, while the PEG linker enhances solubility in aqueous buffers and minimizes steric hindrance during the labeling reaction.[4] The methyl-tetrazine group enables covalent attachment to TCO-modified biomolecules.[1]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₅₄H₆₈N₈O₁₃[2]
Molecular Weight 1037.16 g/mol [2]
Solubility 10 mM in DMSO[2]
Spectroscopic Properties

The spectroscopic properties of the TAMRA fluorophore are central to the utility of this probe.

PropertyValueReference
Excitation Maximum (λex) ~546-555 nm[5]
Emission Maximum (λem) ~580 nm[5]
Molar Extinction Coefficient (ε) ~90,000 - 95,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.1 - 0.5[5]

Note: The exact spectral characteristics can be influenced by the solvent, pH, and conjugation state of the dye.

Experimental Protocols

The following protocols are adapted from established methods for labeling TCO-modified nucleic acids with tetrazine-functionalized fluorophores and provide a starting point for the use of this compound.

Protocol 1: In Vitro Labeling of TCO-Modified DNA

This protocol is based on the work of Hocek and colleagues (2023) for the labeling of TCO-modified DNA with tetrazine-fluorophore conjugates.[6]

Materials:

  • TCO-modified DNA (e.g., enzymatically incorporated TCO-dCTP)

  • This compound (dissolved in DMSO to a stock concentration of 1-10 mM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the TCO-modified DNA with this compound in the reaction buffer. A typical reaction might consist of:

    • TCO-modified DNA: 0.2 µM final concentration

    • This compound: 5-50 µM final concentration (a 25 to 250-fold molar excess)

    • The final reaction volume can be adjusted with nuclease-free water.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C, protected from light.[6]

  • Purification of Labeled DNA (Ethanol Precipitation):

    • Bring the total volume of the reaction to 200 µL with nuclease-free water.[7]

    • Add 20 µL of 3 M Sodium Acetate, pH 5.2.[7]

    • Add 500 µL of ice-cold 100% ethanol.[7]

    • Incubate at -20°C for at least 30 minutes to precipitate the DNA.[7]

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[7]

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the labeled DNA in a desired buffer (e.g., TE buffer or nuclease-free water).

  • Purification (Alternative): For higher purity, the labeled oligonucleotide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Live-Cell Imaging of Nascent DNA

This protocol outlines a workflow for the metabolic labeling of nascent DNA in live cells with a TCO-modified nucleoside followed by fluorescent labeling with this compound, based on the principles described by Hocek and colleagues (2023).[6]

Materials:

  • Mammalian cells (e.g., U-2 OS) cultured on coverslips or in imaging dishes

  • TCO-modified deoxycytidine triphosphate (TCO-dCTP)

  • Nucleoside triphosphate transporter (e.g., SNTT1)

  • Cell culture medium

  • Tricine (B1662993) buffer

  • This compound

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fixation solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell imaging

Procedure:

  • Metabolic Labeling:

    • Treat the cells with an equimolar mixture of the TCO-dCTP and a nucleoside triphosphate transporter (e.g., 10 µM each) in tricine buffer for 5-10 minutes at 37°C.[6]

    • Remove the labeling medium and incubate the cells in fresh, pre-warmed complete cell culture medium for 1 hour to allow for incorporation of the TCO-dCTP into newly synthesized DNA.[6]

  • Live-Cell Labeling and Imaging:

    • Wash the cells with fresh medium.

    • Add the this compound staining solution (e.g., 1-5 µM in imaging medium) to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6]

    • (Optional) Add a nuclear counterstain like Hoechst 33342.

    • Image the cells directly using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

  • Fixed-Cell Labeling and Imaging:

    • After metabolic labeling, wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

    • Wash the cells with PBS.

    • Incubate with the this compound staining solution (e.g., 2 µM in PBS) for 30 minutes at 37°C, protected from light.[6]

    • Wash the cells with PBS to remove unbound probe.

    • Add a nuclear counterstain like DAPI.

    • Mount the coverslips and image using a fluorescence microscope.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables summarize relevant data for the TAMRA fluorophore and the tetrazine-TCO ligation, which can serve as a guide for experimental design.

Photophysical Properties of TAMRA
ParameterValueReference
Excitation Maximum (λex) ~546-555 nm[5]
Emission Maximum (λem) ~580 nm[5]
Molar Extinction Coefficient (ε) ~90,000 - 95,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.1 - 0.5[5]
Photostability Good[5]
Kinetics and Efficiency of Tetrazine-TCO Ligation
ParameterValueReference
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹[3]
Reaction Time (in vitro) Minutes[6]
Reaction Time (in cellulo) 15-30 minutes[6]
Labeling Efficiency Dependent on linker and specific tetrazine/TCO pair[6]

Note: The reaction kinetics are highly dependent on the specific structures of the tetrazine and TCO molecules.[8] The PEG linker in this compound is expected to improve labeling efficiency compared to probes with shorter or no linkers.[6]

Mandatory Visualizations

Workflow for Intracellular RNA Labeling and Imaging

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Imaging A Incubate live cells with TCO-modified uridine B TCO-uridine is incorporated into nascent RNA A->B Cellular uptake & transcription C Add this compound to the cells B->C D IEDDA click reaction occurs between TCO-RNA and this compound C->D E Wash to remove unbound probe D->E F Image cells using fluorescence microscopy E->F G Visualize localization of newly synthesized RNA F->G

Workflow for intracellular RNA labeling.
Principle of FRET using TAMRA-labeled Nucleic Acids

FRET_Principle cluster_0 No FRET: Donor and Acceptor are Distant cluster_1 FRET Occurs: Donor and Acceptor are Proximal Donor1 Donor (e.g., FAM) Acceptor1 Acceptor (TAMRA) Donor1->Acceptor1 >10 nm Emission1 Donor Emission (520 nm) Donor1->Emission1 Emits Light Excitation1 Excitation Light (495 nm) Excitation1->Donor1 Excites Donor Donor2 Donor (e.g., FAM) Acceptor2 Acceptor (TAMRA) Donor2->Acceptor2 <10 nm FRET Non-radiative Energy Transfer Emission2 Acceptor Emission (580 nm) Acceptor2->Emission2 Emits Light Excitation2 Excitation Light (495 nm) Excitation2->Donor2 Excites Donor

FRET between a donor and TAMRA acceptor.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

  • Live-Cell Imaging of Nucleic Acids: By metabolically incorporating a TCO-modified nucleoside into DNA or RNA, researchers can visualize the localization, transport, and dynamics of newly synthesized nucleic acids in living cells with high temporal and spatial resolution.[6][9]

  • Fluorescence Resonance Energy Transfer (FRET) Studies: TAMRA can serve as an acceptor fluorophore in FRET-based assays to study nucleic acid conformational changes, such as the folding of G-quadruplexes, or to investigate DNA-protein interactions.[7][10] The specific and covalent nature of the tetrazine-TCO ligation allows for precise positioning of the FRET pair.

  • Flow Cytometry: TAMRA-labeled nucleic acids can be quantified in a high-throughput manner using flow cytometry to analyze the cell cycle or to sort cells based on the level of nucleic acid synthesis.[6]

  • Nucleic Acid-Based Drug Delivery: The PEG linker can improve the pharmacokinetic properties of nucleic acid-based therapeutics, such as antisense oligonucleotides or siRNAs.[11] The TAMRA fluorophore can be used to track the delivery and biodistribution of these therapeutic molecules.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of nucleic acids. Its combination of a bright and photostable fluorophore, a beneficial PEG linker, and a highly efficient and bioorthogonal click chemistry handle enables a wide range of applications in molecular biology, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this advanced probe into their experimental workflows for the sensitive and specific detection and tracking of nucleic acids.

References

The Ultimate Guide to Bioorthogonal Chemistry with Tetrazines: A Technical Reference for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Bioorthogonal chemistry has emerged as an indispensable tool for the precise chemical manipulation of biological systems in their native environment. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and remarkable specificity.[1][2] This technical guide provides a comprehensive overview of tetrazine-based bioorthogonal chemistry for researchers, scientists, and drug development professionals. We delve into the core reaction mechanisms, present a curated summary of quantitative kinetic and stability data, and provide detailed, actionable protocols for key experimental applications. Furthermore, this guide offers visualizations of reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the logical relationships and procedural steps involved in leveraging this powerful chemical technology.

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazines

Coined by Carolyn R. Bertozzi in 2003, bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[2] This concept has revolutionized our ability to study and manipulate biomolecules, such as proteins, glycans, and lipids, in real time and with minimal perturbation to the biological context.[3]

The fundamental principle of a bioorthogonal reaction lies in the use of two mutually reactive partners that are abiotic, meaning they are not found in and do not cross-react with endogenous functional groups within a cell or organism.[4] The typical workflow involves a two-step process: first, a biomolecule of interest is tagged with a "chemical reporter" group. Second, a probe molecule bearing a complementary functional group is introduced, which then selectively "clicks" with the reporter, enabling detection, imaging, or therapeutic intervention.[5][6]

While several bioorthogonal reactions have been developed, including the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (SPAAC), the tetrazine ligation has garnered significant attention for its unparalleled reaction speeds.[4] This reaction, first reported for bioorthogonal applications in 2008, involves an inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[3][7] The extraordinary kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allow for efficient labeling at the low concentrations typically encountered in biological systems.[8] This, combined with its high selectivity and the fluorogenic potential of many tetrazine probes, has established the tetrazine ligation as a premier tool for a wide array of applications, including live-cell imaging, pretargeted therapy, and controlled drug release.[3][9][10]

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient tetrazine ring acts as the diene, while a strained, electron-rich dienophile, such as trans-cyclooctene (TCO), serves as the dienophile.[4]

The reaction proceeds through a [4+2] cycloaddition to form a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of dinitrogen gas (N₂).[2] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[10] The release of nitrogen gas makes this reaction irreversible and provides a strong thermodynamic driving force.[2]

G Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition (Rate-Determining Step) Tetrazine->Cycloaddition + TCO trans-Cyclooctene (Dienophile) TCO->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Dihydropyridazine Stable Dihydropyridazine Adduct RetroDA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) RetroDA->Nitrogen

Mechanism of the Tetrazine-TCO iEDDA Reaction.

Quantitative Data: Reaction Kinetics and Stability

The efficacy of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological milieu. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine iEDDA Reactions
Tetrazine DerivativeDienophileSolvent/Conditionsk₂ (M⁻¹s⁻¹)
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCOPBS, 37°C26,000 ± 500[11]
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCOPBS, 37°C820 ± 70[11]
3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCOPBS, 37°C5,300 ± 400[11]
3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazineTCOPBS, 37°C22,000 ± 2,000[11]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1), 25°C~2000[8]
Hydrogen-substituted tetrazinesTCO derivativesAqueous Mediaup to 30,000[8]
Methyl-substituted tetrazinesTCO derivativesAqueous Media~1000[8]
Various tetrazine scaffoldsTCO1,4-dioxane, 25°C1.4 - 230[8]
Various tetrazine scaffoldsTCO-PEG₄DPBS, 37°C1100 - 73,000[8]
General Tetrazine-TCON/AN/Aup to 1 x 10⁶[8]
Table 2: Stability of Tetrazine Derivatives in Biological Media
Tetrazine DerivativeConditionsHalf-life (t₁/₂)
DimethyltetrazinePhosphate-buffered saline (PBS)~14 hours (50% hydrolysis)[10]
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)9.6 hours[10]
Various alkyl- or pyridinyl-substituted tetrazinesPBS, 37°C>10 hours (>85% remaining)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing tetrazine bioorthogonal chemistry.

Protocol for Antibody Conjugation with TCO-NHS Ester

This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester.

Materials:

  • Antibody of interest

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Zeba Spin Desalting Columns (or similar for buffer exchange)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • TCO-NHS Ester Stock Solution:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes.

  • Purification:

    • Remove the unreacted TCO-NHS ester and byproducts by buffer exchanging the antibody conjugate into PBS using a spin desalting column.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol for Live-Cell Labeling with a Fluorogenic Tetrazine Probe

This protocol describes the labeling of a TCO-modified biomolecule on the surface of live cells with a fluorogenic tetrazine probe.

Materials:

  • Live cells expressing the TCO-tagged biomolecule of interest

  • Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the cells in an appropriate vessel for microscopy (e.g., glass-bottom dish).

  • Tetrazine Probe Preparation:

    • Prepare a stock solution of the fluorogenic tetrazine probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Labeling:

    • Remove the existing cell culture medium and wash the cells once with warm PBS.

    • Add the tetrazine-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • For fluorogenic probes, a washing step is often not necessary, which minimizes background fluorescence.[4]

    • If background is high, wash the cells two to three times with warm PBS or culture medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Pretargeted In Vivo Imaging in a Mouse Model

This protocol outlines a two-step pretargeted imaging strategy in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • TCO-conjugated targeting agent (e.g., antibody)

  • Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-tetrazine)

  • Sterile saline (0.9%)

  • PET scanner

Procedure:

  • Administration of Targeting Agent:

    • Administer the TCO-conjugated antibody (e.g., 100 µg in 200 µL of sterile saline) to the mice via tail vein injection.[12]

    • Allow the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation (typically 24-72 hours).[12][13]

  • Administration of Tetrazine Probe:

    • Inject the radiolabeled tetrazine probe (e.g., 10.2–12.0 MBq in 200 µL of sterile saline) via tail vein injection.[12]

  • PET Imaging:

    • Acquire PET images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake and biodistribution.[12]

Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows involving tetrazine bioorthogonal chemistry.

Pretargeted Drug Delivery Workflow

This diagram illustrates the logical flow of a pretargeted therapy approach, where a TCO-modified antibody first targets a tumor cell, followed by the administration of a tetrazine-drug conjugate that "clicks" to the antibody for localized drug release.

G Inject_Ab 1. Inject TCO-Antibody Accumulation 2. Antibody Accumulates at Tumor Site Inject_Ab->Accumulation Clearance 3. Unbound Antibody Clears from Circulation Accumulation->Clearance Inject_Drug 4. Inject Tetrazine-Drug Conjugate Clearance->Inject_Drug Click_Reaction 5. In Vivo iEDDA Reaction at Tumor Inject_Drug->Click_Reaction Drug_Release 6. Localized Drug Release and Action Click_Reaction->Drug_Release Reduced_Toxicity Reduced Systemic Toxicity Drug_Release->Reduced_Toxicity

Workflow for pretargeted drug delivery.

Click-to-Release Prodrug Activation Pathway

This diagram illustrates the mechanism of a "click-to-release" strategy where the bioorthogonal reaction between a tetrazine and a TCO-caged prodrug triggers the release of the active therapeutic agent.[10][14]

G Prodrug TCO-Caged Prodrug (Inactive) IEDDA iEDDA Reaction Prodrug->IEDDA Tetrazine Tetrazine Trigger Tetrazine->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Tautomerization Tautomerization & Elimination Intermediate->Tautomerization Active_Drug Active Drug Tautomerization->Active_Drug Byproducts Byproducts Tautomerization->Byproducts

Click-to-release prodrug activation pathway.

Metabolic Labeling and Imaging Workflow

This diagram shows the general workflow for metabolic labeling of a biomolecule with a dienophile-modified precursor, followed by detection with a fluorogenic tetrazine probe.[5][15]

G Precursor 1. Introduce Dienophile-Modified Metabolic Precursor to Cells Metabolism 2. Cellular Metabolism Incorporates the Dienophile into Biomolecules Precursor->Metabolism Probe 3. Add Fluorogenic Tetrazine Probe Metabolism->Probe Reaction 4. Bioorthogonal Reaction (Fluorescence Turn-On) Probe->Reaction Imaging 5. Fluorescence Imaging of Labeled Biomolecules Reaction->Imaging

Metabolic labeling and imaging workflow.

Conclusion

Tetrazine-based bioorthogonal chemistry, particularly the iEDDA reaction with strained dienophiles like TCO, represents a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and the ability to be performed under physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. This guide has provided a foundational understanding of the core principles, quantitative data to inform experimental design, and detailed protocols to enable the practical application of this technology. The continued development of novel tetrazine and dienophile pairs with tailored reactivity and stability will undoubtedly expand the horizons of what is achievable in the study and manipulation of living systems.

References

A Technical Guide to TAMRA-PEG8-Me-Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on TAMRA-PEG8-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its properties, suppliers, and core applications, with a focus on the inverse electron demand Diels-Alder (iEDDA) reaction for live-cell imaging and other labeling studies.

Product Information and Suppliers

TAMRA-PEG8-Me-Tetrazine is a fluorescent dye derivative of 5-Carboxytetramethylrhodamine (TAMRA) functionalized with an eight-unit polyethylene (B3416737) glycol (PEG) spacer and a methyl-tetrazine moiety. The TAMRA fluorophore provides a bright and photostable orange-red signal, while the PEG linker enhances solubility and minimizes non-specific binding.[1] The methyl-tetrazine group enables highly specific and rapid covalent labeling of molecules containing a trans-cyclooctene (B1233481) (TCO) group through the iEDDA reaction.

A selection of suppliers for TAMRA-PEG8-Me-Tetrazine and related TAMRA-tetrazine derivatives is provided below for comparative analysis.

SupplierProduct NameMolecular Weight ( g/mol )FormulaExcitation (nm)Emission (nm)Solubility
MedChemExpressTAMRA-PEG8-Me-Tet1037.16C₅₄H₆₈N₈O₁₃~546~579DMSO
ImmunomartThis compound1037.16C₅₄H₆₈N₈O₁₃Not SpecifiedNot Specified10 mM in DMSO[2]
Vector LabsTAMRA TetrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
BroadPharmTAMRA-PEG4-TetrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
TargetMolTAMRA-PEG3-Me-TetNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Core Application: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary application of TAMRA-PEG8-Me-Tetrazine is in bioorthogonal chemistry, specifically the iEDDA reaction. This reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).

This bioorthogonal reaction is characterized by:

  • Extraordinarily Fast Kinetics: The reaction is exceptionally rapid, enabling labeling at low concentrations of reactants.

  • High Specificity: The tetrazine and TCO groups react selectively with each other, avoiding side reactions with native biological functional groups.

  • No Catalyst Required: The reaction proceeds efficiently under physiological conditions without the need for a catalyst, which can be toxic to cells.

  • Fluorogenicity: In many cases, the fluorescence of the TAMRA dye is partially quenched by the tetrazine moiety. Upon reaction with a TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" effect reduces background noise and allows for no-wash imaging experiments.

The combination of these features makes the tetrazine-TCO ligation a powerful tool for site-specific labeling of proteins, nucleic acids, glycans, and other biomolecules in living cells and organisms.

Experimental Protocols

The following is a generalized protocol for live-cell imaging using TAMRA-PEG8-Me-Tetrazine to label a TCO-modified protein of interest.

Materials:
  • Cells expressing the TCO-modified protein of interest, cultured on a suitable imaging dish or plate.

  • TAMRA-PEG8-Me-Tetrazine.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Cell culture medium.

  • Fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Protocol:
  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of TAMRA-PEG8-Me-Tetrazine in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture the cells expressing the TCO-modified protein to the desired confluency.

    • Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove any residual media components.

  • Labeling Procedure:

    • Dilute the TAMRA-PEG8-Me-Tetrazine stock solution to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in pre-warmed cell culture medium or imaging buffer.

    • Remove the wash buffer from the cells and add the labeling solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically but is generally rapid due to the fast reaction kinetics.

  • Washing (Optional but Recommended):

    • For applications requiring low background, remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

    • For no-wash protocols leveraging the fluorogenic properties of the probe, this step can be omitted.

  • Imaging:

    • After the final wash, add fresh, pre-warmed imaging buffer or media to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA.

Quantitative Data

The efficiency and brightness of the labeling depend on the photophysical properties of the TAMRA dye and the kinetics of the iEDDA reaction.

ParameterValueNotes
TAMRA Excitation Max ~556 nm[3]Can be efficiently excited by common laser lines (e.g., 561 nm).
TAMRA Emission Max ~579 nm[3][4]Emits in the orange-red region of the spectrum.
Photostability HighTAMRA is known for its good photostability, making it suitable for time-lapse imaging.[3][4]
iEDDA Reaction Rate (Tetrazine-TCO) Up to 10⁶ M⁻¹s⁻¹The reaction rate is highly dependent on the specific tetrazine and TCO derivatives used.
Fluorescence Turn-On Ratio VariableThe increase in fluorescence upon reaction can be significant, reducing background in no-wash experiments.

Visualized Workflows and Pathways

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway

iEDDA_Pathway cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products TAMRA_Tet TAMRA-PEG8-Me-Tetrazine Reaction iEDDA Cycloaddition (Physiological Conditions) TAMRA_Tet->Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Reaction Labeled_Product Fluorescently Labeled Biomolecule Reaction->Labeled_Product Irreversible Covalent Bond N2 Nitrogen Gas (N₂) Reaction->N2

Caption: The iEDDA reaction between TAMRA-PEG8-Me-Tetrazine and a TCO-modified biomolecule.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow start Start: Cells expressing TCO-modified protein prep_reagent Prepare TAMRA-PEG8-Me-Tetrazine working solution start->prep_reagent wash_cells1 Wash cells with pre-warmed buffer prep_reagent->wash_cells1 add_probe Incubate cells with TAMRA-PEG8-Me-Tetrazine wash_cells1->add_probe wash_cells2 Wash cells to remove unbound probe (optional) add_probe->wash_cells2 add_media Add fresh imaging media wash_cells2->add_media acquire_images Acquire images using fluorescence microscopy add_media->acquire_images end End: Analyze labeled cells acquire_images->end

Caption: A step-by-step workflow for labeling and imaging live cells.

References

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core photophysical properties of TAMRA-PEG8-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry. This compound is a versatile molecule composed of three key parts: the TAMRA (carboxytetramethylrhodamine) fluorophore, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a methyl-tetrazine (Me-Tet) reactive group.[1][2] The tetrazine moiety enables highly specific and rapid covalent bond formation with trans-cyclooctene (B1233481) (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern "click chemistry".[3][4] This reaction is exceptionally fast and bioorthogonal, proceeding efficiently in complex biological environments without the need for a catalyst.[3][4][5]

The inclusion of the PEG8 linker enhances the hydrophilicity and solubility of the probe, minimizing aggregation and improving its biocompatibility for applications in live-cell imaging and in vivo studies.[] This document consolidates key quantitative data, details the experimental protocols for their measurement, and visualizes the principal reaction pathway and experimental workflows.

Core Photophysical Properties

The photophysical characteristics of this compound are primarily dictated by the TAMRA fluorophore. The PEG linker generally has a negligible effect on the spectral properties. The following table summarizes the key quantitative data for the closely related TAMRA-Tetrazine probe, which serves as an excellent proxy for this compound. For context, the typical range for various TAMRA derivatives is also provided.

PropertyValue (TAMRA-Tetrazine)Typical Range (TAMRA Derivatives)
Excitation Maximum (λex) 553 nm[3][7]540 - 553 nm[8][9][10]
Emission Maximum (λem) 575 nm[3][7]565 - 580 nm[8][9][10]
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹[3][7]84,000 - 95,000 M⁻¹cm⁻¹[10][11]
Fluorescence Quantum Yield (Φ) ~0.10.1[10][12][13]
Recommended Laser Line 532 nm or 555 nm[3]532 nm or 546 nm[7]
Solubility DMSO, DMF[3]DMSO, DMF, MeOH[8]
Molecular Formula C₅₄H₆₈N₈O₁₃[1]-
Molecular Weight 1037.16 g/mol [1]-

Application in Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of this compound is the fluorescent labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. The tetrazine group on the probe reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (TCO), that has been incorporated into a target molecule (e.g., a protein, nucleic acid, or nanoparticle).[3][4] This reaction forms a stable covalent bond and is highly bioorthogonal, meaning it does not interfere with native biological processes.[5] This makes it an ideal tool for live-cell imaging and pretargeting applications in drug delivery and diagnostics.[14][15]

iEDDA_Reaction cluster_reactants Probe This compound TAMRA PEG8 Me-Tet Plus + Probe->Plus Reacts iEDDA Reaction (Bioorthogonal Click) Rapid Kinetics Target Biomolecule-TCO Protein / DNA / etc. trans-Cyclooctene (TCO) Plus->Target Product Fluorescently Labeled Biomolecule Stable Conjugate Reacts->Product Molar_Extinction_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare accurate stock solution B Create serial dilutions of known concentration A->B C Set up UV-Vis Spectrophotometer (Blank with solvent) B->C D Measure Absorbance (A) at λmax for each dilution C->D E Plot Absorbance vs. Concentration D->E F Calculate slope of the linear regression E->F G Result: Slope = ε (M⁻¹cm⁻¹) F->G Quantum_Yield_Workflow A Prepare dilution series for Sample (X) and Standard (ST) B Measure Absorbance (A) of all solutions at λex A->B C Measure Fluorescence Emission and integrate intensity (F) B->C D Plot F vs. A for both Sample and Standard C->D E Determine gradients: Grad_X and Grad_ST D->E F Calculate Φ_X using: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) E->F G Result: Quantum Yield (Φ_X) F->G

References

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of TAMRA-PEG8-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule tracking. This document outlines its key quantitative data, details the experimental protocols for their determination, and visualizes a typical application workflow.

Core Photophysical Properties

TAMRA-PEG8-Me-Tetrazine is a derivative of the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore. The inclusion of a methyl-tetrazine (Me-Tet) moiety allows for highly specific and rapid "click" reactions with trans-cyclooctene (B1233481) (TCO) tagged biomolecules, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The polyethylene (B3416737) glycol (PEG8) linker enhances water solubility and reduces steric hindrance.

PropertyValue (Me-Tet-5-TAMRA)Value (General TAMRA)Reference
Excitation Maximum (λex) ~553 nm~541 - 565 nm[1][2]
Emission Maximum (λem) ~580 nm~565 - 583 nm[1][2]
Molar Extinction Coefficient (ε) Not explicitly stated, but related to brightness.~84,000 - 95,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf) Not explicitly stated, but related to brightness.~0.1 - 0.3[2]
Brightness (ε × Φf) 1.96 (relative value)-[1]

Note: The exact spectral characteristics of TAMRA-PEG8-Me-Tetrazine can be influenced by the solvent, pH, and its conjugation state.[2] It is important to note that the tetrazine moiety can quench the fluorescence of the TAMRA dye, but upon reaction with a dienophile like TCO, this quenching is reduced, leading to a significant increase in fluorescence intensity.[1]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative application of fluorescent probes. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3][4]

Materials:

  • TAMRA-PEG8-Me-Tetrazine

  • High-purity solvent (e.g., DMSO, PBS)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)[3]

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of TAMRA-PEG8-Me-Tetrazine and dissolve it in a precise volume of solvent to create a stock solution of known concentration.[5]

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.[5]

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).[4]

    • Measure the absorbance of the blank (solvent only) at λmax and zero the instrument.[3]

    • Measure the absorbance of each dilution at λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[6]

  • Plot and Calculate:

    • Plot a graph of absorbance versus concentration.[4]

    • The data should yield a straight line that passes through the origin.[3]

    • The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εl). Since the path length (l) is typically 1 cm, the slope is equal to ε.[4]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[6] The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.[6][7]

Materials:

  • TAMRA-PEG8-Me-Tetrazine solution of known absorbance

  • A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G)[7]

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the TAMRA-PEG8-Me-Tetrazine sample and the fluorescent standard in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[6]

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.[2]

  • Measure Fluorescence Emission:

    • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.[2]

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.[7]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[2]

  • Plot and Calculate:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.[2]

    • The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Application Workflow: Bioorthogonal Labeling

TAMRA-PEG8-Me-Tetrazine is primarily used for bioorthogonal labeling of biomolecules that have been modified to contain a trans-cyclooctene (TCO) group. This reaction is highly specific and proceeds rapidly under physiological conditions.

Bioorthogonal_Labeling_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_application Application Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) TCO_Modification Modification with TCO group Biomolecule->TCO_Modification Incubation Incubation with TCO-modified Biomolecule TCO_Modification->Incubation TAMRA_Tetrazine TAMRA-PEG8-Me-Tetrazine TAMRA_Tetrazine->Incubation Labeled_Biomolecule Fluorescently Labeled Biomolecule Incubation->Labeled_Biomolecule Cellular_Imaging Live Cell Imaging Labeled_Biomolecule->Cellular_Imaging Flow_Cytometry Flow Cytometry Labeled_Biomolecule->Flow_Cytometry InVivo_Imaging In Vivo Imaging Labeled_Biomolecule->InVivo_Imaging

Bioorthogonal labeling workflow using TAMRA-PEG8-Me-Tetrazine.

This diagram illustrates the general workflow for utilizing TAMRA-PEG8-Me-Tetrazine. A biomolecule of interest is first chemically modified to include a TCO group. This TCO-modified biomolecule is then incubated with TAMRA-PEG8-Me-Tetrazine, leading to a specific and covalent fluorescent label via an iEDDA reaction. The resulting fluorescently labeled biomolecule can then be used in various downstream applications such as live-cell imaging, flow cytometry, and in vivo imaging.

References

Methodological & Application

Application Notes and Protocols: Live-Cell Labeling with TAMRA-PEG8-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the fluorescent labeling of live cells using TAMRA-PEG8-Me-Tetrazine. This technique utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction, a highly specific and rapid chemical ligation between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" approach allows for the precise labeling of biomolecules in their native cellular environment without interfering with biological processes.[4][5]

The TAMRA-PEG8-Me-Tetrazine probe consists of three key components:

  • TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye suitable for a wide range of fluorescence microscopy applications.[6][7][8]

  • PEG8: An eight-unit polyethylene (B3416737) glycol linker that enhances the probe's solubility in aqueous media and minimizes steric hindrance.[4]

  • Me-Tetrazine (Methyl-Tetrazine): A substituted tetrazine that provides increased stability in biological media compared to unsubstituted tetrazines, ensuring efficient labeling.[9]

This protocol is designed for researchers who have already functionalized their target of interest (e.g., a protein, glycan, or lipid) with a TCO group. The subsequent addition of TAMRA-PEG8-Me-Tetrazine leads to a rapid and covalent attachment of the TAMRA fluorophore to the TCO-tagged molecule, enabling visualization by fluorescence imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the TAMRA-PEG8-Me-Tetrazine probe and the labeling protocol.

ParameterValueNotes
Probe Properties
Excitation Maximum (λex)~555 nm[6]
Emission Maximum (λem)~580 nm[6]
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹[6]
Reaction Kinetics
Reaction PairMethyl-Tetrazine + trans-cyclooctene (TCO)
Second-Order Rate Constant (k₂)800 - 30,000 M⁻¹s⁻¹Dependent on the specific TCO derivative and reaction conditions.[4]
Working Concentrations & Times
Stock Solution Concentration1-10 mM in DMSO
Working Concentration1-10 µM in cell culture mediaOptimal concentration should be determined empirically.
Incubation Time15-60 minutes[4]
Incubation Temperature37°C

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling live cells expressing a TCO-modified biomolecule with TAMRA-PEG8-Me-Tetrazine.

Materials:
  • TAMRA-PEG8-Me-Tetrazine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish) with TCO-modified biomolecules

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Protocol:
  • Preparation of TAMRA-PEG8-Me-Tetrazine Stock Solution:

    • Allow the vial of TAMRA-PEG8-Me-Tetrazine to warm to room temperature before opening.

    • Prepare a 1-10 mM stock solution by dissolving the required amount of the probe in anhydrous DMSO.

    • Mix thoroughly by vortexing until fully dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture your cells of interest on an appropriate imaging vessel to the desired confluency. The cells should be engineered or treated to express the TCO-modified biomolecule of interest.

    • Before labeling, carefully remove the culture medium.

    • Gently wash the cells twice with pre-warmed (37°C) PBS or serum-free medium to remove any residual media components.

  • Labeling Procedure:

    • Prepare the working labeling solution by diluting the TAMRA-PEG8-Me-Tetrazine stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and the expression level of the TCO-tagged molecule and should be determined experimentally.

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[4] The incubation time can be optimized, but the reaction is typically rapid.[5]

  • Washing:

    • After incubation, aspirate the labeling solution.

    • Wash the cells three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope.

    • Excite the TAMRA fluorophore using a wavelength appropriate for its excitation maximum (~555 nm) and detect the emission at its maximum (~580 nm).

Visualizations

Signaling Pathway and Reaction Mechanism

IEDDA_Reaction cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_products Products TCO_Molecule TCO-Modified Biomolecule Cycloaddition [4+2] Cycloaddition TCO_Molecule->Cycloaddition Tetrazine_Probe TAMRA-PEG8-Me-Tetrazine Tetrazine_Probe->Cycloaddition Labeled_Biomolecule Fluorescently Labeled Biomolecule Cycloaddition->Labeled_Biomolecule Nitrogen_Gas N₂ Gas Cycloaddition->Nitrogen_Gas Retro-Diels-Alder Elimination

Caption: Bioorthogonal reaction between a TCO-modified biomolecule and TAMRA-PEG8-Me-Tetrazine.

Experimental Workflow

Labeling_Workflow Start Start: Live cells with TCO-tagged molecule Wash_Cells_1 Wash cells with pre-warmed PBS Start->Wash_Cells_1 Prepare_Probe Prepare TAMRA-PEG8-Me-Tet Working Solution (1-10 µM) Incubate Incubate cells with probe for 15-60 min at 37°C Prepare_Probe->Incubate Wash_Cells_1->Prepare_Probe Wash_Cells_2 Wash cells 3x with pre-warmed PBS Incubate->Wash_Cells_2 Image Image cells with fluorescence microscope Wash_Cells_2->Image

Caption: Experimental workflow for live-cell labeling with TAMRA-PEG8-Me-Tetrazine.

References

Application Notes and Protocols for TCO-TAMRA-PEG8-Me-Tet Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2][3][4] This "click chemistry" ligation proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for live-cell imaging, in vivo studies, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1][2]

This document provides a detailed guide for the ligation of a TCO-functionalized molecule with TAMRA-PEG8-Me-Tet, a fluorescent probe incorporating the TAMRA fluorophore, a methyl-tetrazine reactive group, and an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and reduces steric hindrance, while the TAMRA fluorophore allows for sensitive detection in fluorescence-based applications.

Reaction Mechanism

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction. The electron-poor tetrazine diene rapidly reacts with the strained dienophile, trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[4][5] This rapid and irreversible reaction can be monitored spectrophotometrically by the disappearance of the characteristic tetrazine absorbance around 520-550 nm.[5][6]

Quantitative Data

The TCO-tetrazine ligation is renowned for its superior reaction kinetics compared to other click chemistry reactions. The second-order rate constants (k₂) are significantly higher, allowing for efficient conjugation even at low reactant concentrations.[1][4]

Reaction TypeSecond-Order Rate Constant (k₂)BiocompatibilityCatalyst RequiredPrimary Byproduct
Tetrazine-TCO Ligation Up to 10⁷ M⁻¹s⁻¹[6]Excellent (catalyst-free)[1]NoNitrogen Gas (N₂)[5]
Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³ M⁻¹s⁻¹Limited in vivo due to copper cytotoxicityYes (Copper I)None
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 1 M⁻¹s⁻¹Excellent (catalyst-free)NoNone

Experimental Protocols

This section provides detailed protocols for the two main steps of the ligation process: functionalization of a target molecule (e.g., a protein) with a TCO group, and the subsequent ligation with this compound.

Protocol 1: Activation of a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker. NHS esters react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.

Materials:

  • Protein of interest

  • TCO-PEGx-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column

Procedure:

  • Buffer Exchange: Prepare the protein in the reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column to remove any amine-containing buffers.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM TCO-PEGx-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: The TCO-labeled protein is now ready for ligation. The degree of labeling can be determined by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Ligation of TCO-Activated Molecule with this compound

This protocol details the click reaction between the TCO-functionalized molecule and the tetrazine-functionalized TAMRA probe.

Materials:

  • TCO-activated molecule (from Protocol 1)

  • This compound (HY-D2116)[7]

  • Stock Solution of this compound: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dilute the TCO-activated molecule in the reaction buffer to the desired final concentration.

  • Ligation Reaction: Add the this compound stock solution to the TCO-activated molecule solution. A 1.5- to 5-fold molar excess of the tetrazine probe over the TCO-molecule is recommended to ensure complete ligation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For applications with live cells, incubation can be performed at 37°C.

  • Analysis: The TAMRA-labeled conjugate is now ready for downstream applications. The progress of the reaction can be monitored by the decrease in the tetrazine's absorbance at ~520 nm.[5][6] For cellular applications, unbound probe can be removed by washing the cells with fresh media.[8]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess this compound using size-exclusion chromatography.

Visualizations

Experimental Workflow Diagram

TCO_Tetrazine_Ligation_Workflow Experimental Workflow for TCO-TAMRA-PEG8-Me-Tet Ligation cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Tetrazine Ligation Protein Protein Reaction1 Incubate 30-60 min at room temperature Protein->Reaction1 TCO_NHS_Ester TCO-PEGx-NHS Ester TCO_NHS_Ester->Reaction1 Purification1 Purify (Desalting Column) Reaction1->Purification1 TCO_Protein TCO-labeled Protein Purification1->TCO_Protein Reaction2 Incubate 30-60 min at room temperature TCO_Protein->Reaction2 TAMRA_Tet This compound TAMRA_Tet->Reaction2 Final_Product TAMRA-labeled Conjugate Reaction2->Final_Product

Caption: Workflow for labeling a protein with TCO and subsequent ligation with this compound.

Signaling Pathway Diagram

TCO_Tetrazine_Reaction_Mechanism Mechanism of TCO-Tetrazine Ligation TCO Trans-Cyclooctene (TCO) (on Biomolecule) Transition_State [4+2] Cycloaddition (Diels-Alder Intermediate) TCO->Transition_State Tetrazine Methyl-Tetrazine (Me-Tet) (on TAMRA Probe) Tetrazine->Transition_State Retro_DA Retro-Diels-Alder Transition_State->Retro_DA N2 Nitrogen Gas (N₂) (Byproduct) Retro_DA->N2 Final_Product Stable Dihydropyridazine (Covalent Conjugate) Retro_DA->Final_Product

Caption: The inverse electron demand Diels-Alder reaction mechanism of TCO and tetrazine.

References

Application Notes and Protocols for TAMRA-PEG8-Me-Tet in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG8-Me-Tet is a fluorescent probe designed for bioorthogonal labeling in fluorescence microscopy. This molecule incorporates three key components: the well-established TAMRA fluorophore, an 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl-tetrazine (Me-Tet) moiety. This combination allows for the specific and efficient labeling of biomolecules in complex biological environments, making it a valuable tool for live-cell imaging and other advanced microscopy applications.[1][2]

The labeling strategy is based on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" where the tetrazine group reacts rapidly and specifically with a trans-cyclooctene (B1233481) (TCO) group.[3][4] This bioorthogonal reaction is highly efficient, proceeds under physiological conditions without the need for a catalyst, and is exceptionally fast, making it ideal for labeling in living systems.[3][5][6]

The TAMRA (Tetramethylrhodamine) dye is a bright and photostable fluorophore with orange-red fluorescence, making it suitable for detection in the red channel of most fluorescence microscopes.[7][8] The PEG8 linker enhances the solubility and biocompatibility of the probe while providing spatial separation between the fluorophore and the labeled biomolecule, which can help to minimize potential quenching effects.[9][10][11]

These application notes provide an overview of this compound, its properties, and detailed protocols for its use in fluorescence microscopy.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReferences
Molecular FormulaC54H68N8O13[2]
Molecular Weight1037.16 g/mol [2]
SolubilitySoluble in DMSO[2]
Excitation Maximum (λex)~555 nm[7][8]
Emission Maximum (λem)~580 nm[7][8]
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹[7]
Quantum Yield (Φ)0.1 - 0.5[7][12]
Table 2: Key Features of the Tetrazine-TCO Ligation
FeatureDescriptionReferences
Reaction TypeInverse-electron-demand Diels-Alder (IEDDA) cycloaddition[3][4]
ReactantsTetrazine (on the probe) and trans-cyclooctene (TCO) (on the target)[3]
Reaction ConditionsAqueous buffers (PBS), pH 6-9, room temperature[3]
KineticsExceptionally fast (up to 10^6 M⁻¹s⁻¹)[3][4]
SpecificityHigh, bioorthogonal to native cellular functional groups[3][4]
ByproductsNitrogen gas (N2)[3]

Experimental Protocols

This section provides a detailed protocol for labeling a TCO-modified protein in live cells with this compound for subsequent fluorescence microscopy imaging.

Protocol 1: Live-Cell Labeling of TCO-Modified Proteins

Objective: To fluorescently label a target protein functionalized with a TCO group in living cells using this compound.

Materials:

  • Live cells expressing the TCO-modified protein of interest, cultured on imaging-suitable plates or coverslips (e.g., glass-bottom dishes).

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red channel).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] Vortex briefly to ensure it is fully dissolved.

    • Note: This stock solution should be stored at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the 10 mM stock solution to a working concentration (typically 1-10 µM) in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type and protein target to maximize signal and minimize background.

  • Cell Preparation:

    • Culture the cells expressing the TCO-modified protein on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Ensure the cells are healthy and at an appropriate confluency for imaging (typically 50-70%).

  • Labeling Reaction:

    • Aspirate the existing cell culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed cell culture medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the reaction kinetics and the concentration of the reactants.[13]

    • Note: Protect the cells from light during incubation to prevent photobleaching of the TAMRA dye.

  • Washing:

    • After incubation, aspirate the labeling medium.

    • Wash the cells 2-3 times with pre-warmed PBS or fresh cell culture medium to remove any unreacted probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).[7][8]

    • Acquire images using appropriate settings for laser power/exposure time and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Mandatory Visualizations

G Bioorthogonal Labeling via IEDDA Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Products TAMRA_Probe This compound IEDDA Inverse-Electron-Demand Diels-Alder Reaction (Click Chemistry) TAMRA_Probe->IEDDA Tetrazine TCO_Protein TCO-Modified Target Protein TCO_Protein->IEDDA TCO Labeled_Protein Fluorescently Labeled Target Protein IEDDA->Labeled_Protein N2 Nitrogen Gas (N2) IEDDA->N2

Caption: Bioorthogonal labeling via IEDDA reaction.

G Experimental Workflow for Live-Cell Imaging Start Start: Culture cells with TCO-modified protein Prepare_Probe Prepare this compound working solution Start->Prepare_Probe Incubate Incubate cells with probe (15-60 min, 37°C) Prepare_Probe->Incubate Wash Wash cells to remove unreacted probe Incubate->Wash Image Image with fluorescence microscope Wash->Image End End: Analyze images Image->End

Caption: Experimental workflow for live-cell imaging.

References

Application Notes and Protocols for TAMRA-PEG8-Me-Tetrazine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG8-Me-Tetrazine is a fluorescent probe designed for the efficient labeling of biomolecules in live and fixed cells for analysis by flow cytometry. This reagent combines the bright, orange-red emitting TAMRA (Tetramethylrhodamine) fluorophore with a highly reactive methyl-tetrazine moiety. The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the probe's solubility in aqueous buffers and minimizes steric hindrance, facilitating its interaction with target molecules.

The core of this technology lies in the bioorthogonal reaction between the methyl-tetrazine group and a trans-cyclooctene (B1233481) (TCO) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a copper catalyst, which can be toxic to cells.[1] This makes TAMRA-PEG8-Me-Tetrazine an ideal tool for labeling cells that have been metabolically, genetically, or chemically engineered to express TCO groups on their surface or intracellularly.

TAMRA is a well-characterized fluorophore with a high quantum yield and photostability, making it suitable for detection in standard flow cytometry platforms.[2][3] Its spectral properties allow for its integration into multicolor flow cytometry panels.

Principle of Labeling

The labeling strategy is based on the highly efficient and specific "click" reaction between a methyl-tetrazine and a trans-cyclooctene (TCO). Cells are first modified to express TCO groups on a protein of interest or on the cell surface. These TCO-modified cells are then incubated with TAMRA-PEG8-Me-Tetrazine. The tetrazine moiety of the probe rapidly and covalently reacts with the TCO group on the cells, resulting in stable and specific fluorescent labeling.

cluster_0 Cellular Labeling Workflow cluster_1 Analysis TCO_Cell TCO-Modified Cell Labeled_Cell Fluorescently Labeled Cell TCO_Cell->Labeled_Cell Incubation TAMRA_Probe TAMRA-PEG8-Me-Tetrazine TAMRA_Probe->Labeled_Cell Flow_Cytometer Flow Cytometer Labeled_Cell->Flow_Cytometer Analysis cluster_workflow Staining Protocol prep Prepare Cell Suspension (1-10 x 10^6 cells/mL) add_dye Add TAMRA-PEG8-Me-Tetrazine (1-10 µM final concentration) prep->add_dye incubate Incubate (15-60 min, RT or 37°C, protected from light) add_dye->incubate wash1 Wash with Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend analyze Analyze on Flow Cytometer resuspend->analyze TAMRA_Tetrazine TAMRA-PEG8-Me-Tetrazine Reaction iEDDA Reaction (Bioorthogonal Click Chemistry) TAMRA_Tetrazine->Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Reaction Labeled_Product Stable Labeled Product Reaction->Labeled_Product Nitrogen N2 Gas (Byproduct) Reaction->Nitrogen

References

Application Notes and Protocols for FRET-Based Assays Using TAMRA-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for studying molecular interactions. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore commonly employed as an acceptor in FRET assays due to its favorable spectral overlap with a variety of donor fluorophores.[1] These assays are instrumental in diverse research areas, including the study of protein-protein interactions, nucleic acid hybridization, and enzyme kinetics, providing valuable insights for basic research and drug development.

This document provides detailed application notes and experimental protocols for the use of TAMRA-labeled biomolecules in FRET-based assays.

Core Principles of FRET with TAMRA

In a typical FRET application involving TAMRA, a donor fluorophore (e.g., Fluorescein, Cy3) is excited by an external light source. If a TAMRA molecule (the acceptor) is in close proximity, the excited donor can transfer its energy to TAMRA, causing TAMRA to fluoresce at its characteristic longer wavelength.[1] This sensitized emission of the acceptor, or a concomitant quenching of the donor's fluorescence, is the measurable output of the FRET event. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a highly sensitive measure of molecular proximity.[1]

Labeling Biomolecules with TAMRA

The most common method for labeling peptides and proteins with TAMRA is through the use of an N-hydroxysuccinimide (NHS) ester derivative of TAMRA (TAMRA-NHS). This derivative reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[2]

Protocol: Labeling Peptides and Proteins with TAMRA-NHS Ester

Materials:

  • TAMRA-NHS ester (5- or 6-isomer)

  • Peptide or protein to be labeled

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system[2]

Procedure:

  • Prepare TAMRA-NHS Stock Solution: Dissolve TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Protect the solution from light.

  • Prepare Biomolecule Solution: Dissolve the peptide or protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).[3]

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the TAMRA-NHS stock solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.[4]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50 mM and incubating for an additional 30 minutes.

  • Purification: Separate the TAMRA-labeled biomolecule from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or RP-HPLC.[2]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).

Calculating the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules per biomolecule, can be calculated using the following formula with UV-Vis spectrophotometry:

DOL = (Amax of conjugate × εprotein at 280 nm) / [(A280 of conjugate - (Amax of conjugate × CF)) × εTAMRA at Amax]

Where:

  • Amax is the absorbance of the conjugate at the wavelength of maximum absorbance for TAMRA.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εTAMRA is the molar extinction coefficient of TAMRA at its Amax (~90,000 M-1cm-1).[2]

  • CF is the correction factor for the absorbance of TAMRA at 280 nm (typically around 0.3).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization prep_dye Dissolve TAMRA-NHS in DMSO/DMF mix Mix TAMRA-NHS and Biomolecule Solution prep_dye->mix prep_bio Dissolve Biomolecule in Labeling Buffer (pH 8.3-9.0) prep_bio->mix incubate Incubate 1-4h at RT (Protected from Light) mix->incubate purify Purify via Chromatography (e.g., RP-HPLC) incubate->purify characterize Characterize by UV-Vis and Calculate DOL purify->characterize end End characterize->end start Start start->prep_dye start->prep_bio

Workflow for labeling biomolecules with TAMRA-NHS ester.

Applications of TAMRA-Labeled Biomolecules in FRET Assays

Protease Activity Assays

FRET-based protease assays are widely used for studying enzyme kinetics and for high-throughput screening of inhibitors. These assays typically employ a peptide substrate labeled with a FRET donor and acceptor pair. In the intact peptide, the donor and acceptor are in close proximity, resulting in efficient FRET. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[6]

Experimental Protocol: FRET-Based Protease Assay

Materials:

  • TAMRA-labeled peptide substrate (e.g., with a donor like FAM or Cy3)

  • Protease of interest

  • Assay Buffer (e.g., Tris or HEPES buffer with appropriate pH and additives for the specific protease)

  • Protease inhibitor (for control experiments)

  • 96-well or 384-well microplate (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the TAMRA-labeled peptide substrate in the assay buffer to the desired final concentration (typically in the low micromolar to nanomolar range).

    • Prepare a stock solution of the protease in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare solutions of test compounds or inhibitors in the assay buffer.

  • Assay Setup:

    • Add the assay buffer to the wells of the microplate.

    • Add the test compounds or inhibitor to the appropriate wells.

    • Add the protease to all wells except the negative control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate Reaction: Add the TAMRA-labeled peptide substrate to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time using a fluorescence microplate reader.

    • Set the excitation and emission wavelengths appropriate for the donor fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Calculate the initial reaction velocity (slope of the linear portion of the curve).

    • For inhibitor screening, calculate the percent inhibition relative to the control (no inhibitor).

    • Determine the IC50 value for potent inhibitors.

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Substrate, Enzyme, and Inhibitor Solutions plate Dispense Reagents into Microplate Wells reagents->plate initiate Initiate Reaction with Substrate Addition plate->initiate measure Monitor Donor Fluorescence Intensity Over Time initiate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Reaction Velocity and Inhibition plot->calculate end End calculate->end start Start start->reagents

Workflow for a FRET-based protease assay.

Nucleic Acid Hybridization Assays

FRET is a valuable tool for studying the dynamics of nucleic acid hybridization in real-time. A common approach involves the use of two oligonucleotide probes that are complementary to adjacent sequences on a target nucleic acid. One probe is labeled with a donor fluorophore, and the other with TAMRA as the acceptor. Upon hybridization to the target, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[2]

Experimental Protocol: DNA/RNA Hybridization Assay

Materials:

  • Donor-labeled oligonucleotide probe

  • TAMRA-labeled oligonucleotide probe

  • Target DNA or RNA

  • Hybridization Buffer (e.g., saline-sodium citrate (B86180) (SSC) buffer)

  • Fluorometer or real-time PCR instrument

Procedure:

  • Prepare Probes and Target:

    • Resuspend the lyophilized oligonucleotide probes and target nucleic acid in the hybridization buffer to the desired stock concentrations.

  • Hybridization Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the donor-labeled probe, TAMRA-labeled probe, and the target nucleic acid in the hybridization buffer. Typical concentrations are in the nanomolar range.

    • Include a negative control with a non-complementary target sequence.

  • Thermal Cycling (Optional for Melt Curve Analysis):

    • Heat the reaction mixture to a temperature above the melting temperature (Tm) of the probes to ensure complete denaturation (e.g., 95°C for 5 minutes).

    • Slowly cool the mixture to a temperature below the Tm to allow for annealing (e.g., down to 30°C).

  • Fluorescence Measurement:

    • Measure the fluorescence of the donor and acceptor at the annealing temperature.

    • For melt curve analysis, monitor the fluorescence as the temperature is slowly increased.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.

    • In a melt curve analysis, the Tm can be determined as the temperature at which there is a 50% change in the FRET signal.

G cluster_prep Preparation cluster_hybridization Hybridization cluster_measurement Measurement & Analysis prep_probes Prepare Donor and TAMRA- Labeled Probes mix Mix Probes and Target in Hybridization Buffer prep_probes->mix prep_target Prepare Target Nucleic Acid prep_target->mix anneal Anneal Probes to Target mix->anneal measure Measure Donor and Acceptor Fluorescence anneal->measure analyze Calculate FRET Efficiency or Melt Curve measure->analyze end End analyze->end start Start start->prep_probes start->prep_target

Workflow for a nucleic acid hybridization FRET assay.

Protein-Protein Interaction Studies

Investigating protein-protein interactions (PPIs) is crucial for understanding cellular signaling pathways. FRET can be used to monitor these interactions in real-time, both in vitro and in living cells. In this application, two interacting proteins are labeled with a FRET donor and TAMRA, respectively. When the proteins interact, the donor and acceptor are brought into proximity, leading to a FRET signal.

Experimental Protocol: In Vitro Protein-Protein Interaction FRET Assay

Materials:

  • Donor-labeled protein

  • TAMRA-labeled protein

  • Interaction Buffer (optimized for the specific protein interaction)

  • Fluorometer

Procedure:

  • Prepare Labeled Proteins:

    • Label the two proteins of interest with the donor and TAMRA, respectively, using the protocol described above.

    • Purify the labeled proteins and determine their concentrations and DOL.

  • FRET Measurement:

    • In a cuvette or microplate well, mix the donor-labeled protein with the interaction buffer.

    • Measure the baseline donor fluorescence.

    • Titrate the TAMRA-labeled protein into the solution and measure the fluorescence spectrum after each addition.

  • Data Analysis:

    • Monitor the quenching of the donor fluorescence and the sensitized emission of TAMRA.

    • Plot the change in FRET efficiency as a function of the concentration of the TAMRA-labeled protein.

    • The binding affinity (Kd) of the interaction can be determined by fitting the data to a binding isotherm.

G cluster_labeling Protein Labeling cluster_assay Interaction Assay cluster_analysis Data Analysis label_donor Label Protein A with Donor mix Mix Labeled Proteins in Interaction Buffer label_donor->mix label_acceptor Label Protein B with TAMRA label_acceptor->mix measure Measure FRET Signal mix->measure plot Plot FRET vs. Concentration measure->plot calculate Determine Binding Affinity (Kd) plot->calculate end End calculate->end start Start start->label_donor start->label_acceptor

Workflow for a protein-protein interaction FRET assay.

Quantitative Data Summary

The following tables summarize key quantitative data for FRET applications involving TAMRA.

Table 1: Photophysical Properties of TAMRA

PropertyValue
Excitation Maximum (λex)~555 nm[2]
Emission Maximum (λem)~580 nm[2]
Molar Extinction Coefficient (ε)~90,000 M-1cm-1[2]
Quantum Yield (Φ)0.3 - 0.5[2]

Table 2: Common FRET Pairs with TAMRA as the Acceptor

DonorFörster Distance (R0) in ÅNotes
Fluorescein (FAM)~55 Å[7]A widely used and well-characterized FRET pair.
Cyanine 3 (Cy3)~60 ÅAnother popular choice with good spectral overlap.
Green Fluorescent Protein (GFP)~49 ÅCommonly used for in-cell FRET studies.

Table 3: Typical Experimental Parameters for TAMRA-FRET Assays

ParameterProtease AssayNucleic Acid HybridizationProtein-Protein Interaction
Substrate/Probe Concentration10 nM - 1 µM10 nM - 500 nM10 nM - 1 µM
Enzyme/Target Concentration1 pM - 100 nM1 pM - 1 µM10 nM - 10 µM
Incubation Time15 min - 2 hours30 min - 4 hours30 min - 2 hours
Temperature25°C - 37°C25°C - 95°C (for melt curves)25°C - 37°C

Conclusion

TAMRA is a versatile and robust fluorescent dye that serves as an excellent acceptor in a wide range of FRET-based assays. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret FRET experiments using TAMRA-labeled biomolecules. Careful optimization of labeling reactions and assay conditions is crucial for obtaining reliable and reproducible results. By leveraging the power of FRET with TAMRA, researchers can gain valuable insights into the intricate molecular interactions that govern biological processes.

References

Application Notes and Protocols for In Vivo Imaging with TAMRA-PEG8-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the principles, experimental protocols, and representative data associated with the use of TAMRA-PEG8-Me-Tetrazine (TAMRA-PEG8-Methyl-Tetrazine) for in vivo imaging. This reagent is a key component in a powerful bioorthogonal chemistry strategy that enables the specific and efficient labeling of biological targets in living organisms. The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it an ideal tool for in vivo applications.[1][2][3]

The TAMRA-PEG8-Me-Tetrazine probe consists of three key components:

  • TAMRA (Carboxytetramethylrhodamine): A bright and photostable fluorescent dye that serves as the imaging reporter.

  • PEG8 (Polyethylene Glycol, 8 units): A hydrophilic linker that enhances the solubility, biocompatibility, and pharmacokinetic properties of the probe.[2]

  • Methyl-Tetrazine: A highly reactive bioorthogonal handle that specifically and rapidly reacts with a TCO-modified target.

A primary application for this probe is in pretargeted in vivo imaging . This two-step approach significantly enhances the signal-to-background ratio compared to traditional direct antibody-fluorophore conjugation methods.[2][3] First, a TCO-modified targeting moiety, such as an antibody, is administered and allowed to accumulate at the target site while clearing from systemic circulation. Subsequently, the small, rapidly clearing TAMRA-PEG8-Me-Tetrazine probe is injected. The tetrazine then selectively "clicks" to the TCO-tagged molecule at the target, enabling high-contrast imaging.[2][3]

Core Principles: The Bioorthogonal Reaction

The utility of TAMRA-PEG8-Me-Tetrazine is centered on the principles of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[4][5] The specific reaction is the iEDDA cycloaddition between the electron-deficient tetrazine ring of the probe and an electron-rich, strained dienophile like TCO. This ligation results in the formation of a stable covalent bond.[6]

cluster_pretargeting Pretargeting Strategy cluster_imaging Imaging Step TCO_Antibody TCO-Modified Antibody Tumor_Cell Target Cell (e.g., Tumor) TCO_Antibody->Tumor_Cell Step 1: Targeting & Accumulation (24-72h) Reaction Bioorthogonal Reaction (iEDDA) TAMRA_Tetrazine TAMRA-PEG8-Me-Tetrazine (Imaging Probe) TAMRA_Tetrazine->Reaction Step 2: Injection & Rapid Ligation Imaged_Complex Fluorescently Labeled Target Complex Reaction->Imaged_Complex Covalent Bond Formation InVivo_Imaging In Vivo Fluorescence Imaging Imaged_Complex->InVivo_Imaging Signal Detection

Caption: Pretargeted in vivo imaging workflow.

Quantitative Data

The performance of in vivo imaging probes is dependent on several key parameters. The following tables summarize important quantitative data for representative tetrazine-TCO reactions and the photophysical properties of TAMRA.

Table 1: Representative Reaction Kinetics and Photophysical Properties

ParameterValueReference
Reaction Kinetics (Tetrazine-TCO)
Second-order rate constant (k₂)Up to 10⁶ M⁻¹s⁻¹[6]
Photophysical Properties (TAMRA)
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient>80,000 M⁻¹cm⁻¹
Quantum Yield>0.3

Experimental Protocols

This section provides detailed methodologies for key experiments involving TAMRA-PEG8-Me-Tetrazine.

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.

Materials:

  • Targeting Antibody (in a buffer free of primary amines, e.g., PBS)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

cluster_workflow TCO-Antibody Conjugation Workflow start Start: Antibody Solution prep_tco Prepare TCO-NHS Stock in DMSO reaction Add TCO-NHS to Antibody (Molar Excess) start->reaction prep_tco->reaction incubation Incubate (1-2h at RT or 2-4h at 4°C) reaction->incubation purification Purify using Desalting Column incubation->purification characterization Characterize: Determine Degree of Labeling (DOL) purification->characterization end End: Purified TCO-Antibody characterization->end

Caption: Workflow for TCO conjugation to an antibody.

Procedure:

  • Preparation: Bring the antibody solution to room temperature. Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Reaction: Add a 5-20 molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove the unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the TCO-conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's specifications for the TCO moiety, or by mass spectrometry.

Protocol 2: Pretargeted In Vivo Fluorescence Imaging

This protocol provides a general guideline for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.

Materials:

  • Animal model with target of interest (e.g., tumor-bearing mice)

  • Purified TCO-Antibody conjugate

  • TAMRA-PEG8-Me-Tetrazine

  • Sterile PBS

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody-TCO Administration: Reconstitute the lyophilized TCO-Antibody conjugate in sterile PBS to a final concentration of 1 mg/mL. Administer an appropriate dose (e.g., 100 µg) of the TCO-Antibody conjugate to each animal via intravenous (tail vein) injection.

  • Incubation and Clearance: Allow the TCO-Antibody conjugate to circulate and accumulate at the target site for 24 to 72 hours. This time should be optimized based on the pharmacokinetics of the specific antibody.

  • Tetrazine Probe Preparation and Administration: Prepare a stock solution of TAMRA-PEG8-Me-Tetrazine in DMSO. Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be below 5%. Administer the fluorescent tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically.

  • In Vivo Imaging: Anesthetize the animals at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to determine the target-to-background ratio.

  • Biodistribution (Optional): At the end of the imaging study, euthanize the animals and harvest the tumor and major organs. Use an ex vivo imaging system to quantify the fluorescence in each tissue to confirm the in vivo imaging results.

Applications in Research and Drug Development

The use of TAMRA-PEG8-Me-Tetrazine for in vivo imaging has numerous applications:

  • Cancer Imaging: Pretargeted imaging of tumor-specific antigens can improve the detection and monitoring of cancer.[7]

  • Monitoring Drug Delivery: By attaching a TCO group to a therapeutic agent, this system can be used to visualize its biodistribution and target engagement.

  • Cell Tracking: Labeling cells with TCO allows for their non-invasive tracking in vivo after administration of the tetrazine probe.

  • Probing Biological Processes: This technology can be used to image a wide range of biological targets, including proteins, glycans, and lipids, by first modifying them with a TCO handle through metabolic or genetic engineering.[1][4]

Troubleshooting

ProblemPossible CauseSolution
Low signal at the target site - Insufficient accumulation of TCO-Antibody- Low degree of labeling (DOL)- Suboptimal imaging time point- Increase the circulation time of the antibody- Optimize the TCO conjugation protocol- Perform a time-course imaging study
High background signal - Incomplete clearance of the TCO-Antibody- Non-specific binding of the tetrazine probe- Autofluorescence- Increase the clearance time before tetrazine injection- Use a control animal without TCO-Antibody injection- Use an imaging system with appropriate filters for TAMRA
Inconsistent results - Variability in injection volume- Animal-to-animal physiological differences- Ensure accurate and consistent injections- Increase the number of animals per group

Conclusion

TAMRA-PEG8-Me-Tetrazine, in conjunction with a TCO-modified targeting agent, provides a robust and versatile platform for pretargeted in vivo imaging. The underlying bioorthogonal chemistry offers rapid kinetics and high specificity, leading to high-contrast images of biological targets in their native environment.[4][8] These application notes and protocols serve as a guide for researchers to effectively implement this powerful technology in their studies.

References

Application Notes and Protocols for Labeling TCO-Modified Antibodies with TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The inverse electron demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a bioorthogonal reaction with exceptionally fast kinetics, making it a powerful tool for bioconjugation.[1][2][3] This reaction proceeds rapidly under mild, aqueous conditions without the need for a catalyst, enabling the efficient and specific labeling of biomolecules, even at low concentrations.[2] This application note provides a detailed protocol for the fluorescent labeling of TCO-modified antibodies with TAMRA-PEG8-Me-Tet, a tetrazine-functionalized dye. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance during conjugation.[4] This method is broadly applicable for generating fluorescently labeled antibodies for use in various immunoassays, including flow cytometry, fluorescence microscopy, and in vivo imaging.[5][6]

Signaling Pathway and Chemical Reaction

The core of this labeling protocol is the highly efficient and specific IEDDA "click chemistry" reaction. A TCO group, previously conjugated to an antibody (often via primary amines like lysine (B10760008) residues), reacts with the methyl-tetrazine moiety of the this compound probe. This cycloaddition reaction is irreversible and forms a stable dihydropyridazine (B8628806) bond, covalently linking the TAMRA dye to the antibody.[2] The reaction is highly bioorthogonal, meaning the reactants are inert to biological functional groups, ensuring specific labeling of the intended target.[2]

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Storage A Prepare TCO-Modified Antibody in Amine-Free Buffer B Reconstitute this compound in Anhydrous DMSO C Add this compound to TCO-Antibody Solution B->C D Incubate at Room Temperature (30-60 minutes) C->D E Purify Labeled Antibody via Desalting Spin Column D->E F Determine Degree of Labeling (DOL) and Concentration E->F G Store Labeled Antibody at 4°C F->G

References

Application Notes and Protocols for iEDDA Reactions with TAMRA-PEG8-Me-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for performing inverse-electron-demand Diels-Alder (iEDDA) reactions using TAMRA-PEG8-Me-Tetrazine. The information is intended to enable researchers to effectively label biomolecules and perform bioorthogonal chemistry applications.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments without the need for a catalyst.[1] This reaction typically involves an electron-deficient tetrazine and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO). The TAMRA-PEG8-Me-Tetrazine probe combines a bright TAMRA fluorophore, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a reactive methyl-tetrazine moiety. This combination makes it an excellent tool for fluorescently labeling TCO-modified biomolecules in aqueous media.

The efficiency of the iEDDA reaction is influenced by the reaction buffer conditions. Key parameters include pH, buffer composition, and the presence of organic co-solvents. These notes provide insights into optimizing these conditions for successful conjugation.

Reaction Principle

The iEDDA reaction proceeds via a [4+2] cycloaddition between the tetrazine and a dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable pyridazine (B1198779) product.[2] The reaction can be monitored by the disappearance of the tetrazine's characteristic color or by spectroscopic methods tracking the absorbance decay of the tetrazine.[3][4][5]

Key Considerations for Reaction Buffer Conditions

Several factors related to the reaction buffer can impact the performance of the iEDDA ligation:

  • pH: The pH of the reaction medium can influence the stability of the reactants and the reaction kinetics. While the iEDDA reaction can proceed over a range of pH values, acidic conditions can sometimes accelerate the reaction by protonating pyridine (B92270) moieties on certain tetrazines, lowering their LUMO energy.[4] However, both tetrazines and TCOs can be sensitive to highly acidic or basic conditions.[5][6] For most bioconjugation applications, a physiological pH of 7.4 is a good starting point.

  • Buffer Composition: Phosphate-Buffered Saline (PBS) is a commonly used and generally suitable buffer for iEDDA reactions in biological applications.[3][4][7] It provides good buffering capacity at physiological pH and is compatible with most biomolecules. Other biological buffers can also be used, but it is crucial to ensure they do not contain components that could react with the tetrazine or dienophile.

  • Co-solvents: While the PEG8 linker on TAMRA-PEG8-Me-Tetrazine enhances water solubility, the addition of a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) can sometimes be beneficial, particularly if the biomolecule being labeled has hydrophobic regions. However, high concentrations of organic solvents may not be suitable for all biological applications, such as live cell labeling. Some studies have utilized mixtures of methanol and water or PBS.[3][4][8]

  • Temperature: iEDDA reactions are typically performed at room temperature or 37°C for biological applications.[2] Elevated temperatures can increase the reaction rate but may not be compatible with sensitive biomolecules.[9]

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein with TAMRA-PEG8-Me-Tetrazine

This protocol provides a general workflow for the iEDDA conjugation of a TCO-modified protein.

Materials:

  • TCO-modified protein

  • TAMRA-PEG8-Me-Tetrazine

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (if needed for stock solutions)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the TCO-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve TAMRA-PEG8-Me-Tetrazine in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified protein with the TAMRA-PEG8-Me-Tetrazine. A molar ratio of 1:5 to 1:10 (protein:tetrazine) is a good starting point.[7]

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically ≤5%) to avoid denaturation of the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The reaction is often rapid.

  • Purification:

    • Remove the excess, unreacted TAMRA-PEG8-Me-Tetrazine from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm successful labeling by methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.

Protocol for Live Cell Labeling

This protocol outlines the labeling of live cells expressing a TCO-modified biomolecule on their surface.

Materials:

  • Live cells expressing a TCO-modified surface protein or glycan

  • TAMRA-PEG8-Me-Tetrazine

  • Cell culture medium (e.g., DMEM) or PBS

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions to the desired confluency.

  • Labeling Solution Preparation:

    • Prepare a working solution of TAMRA-PEG8-Me-Tetrazine in cell culture medium or PBS. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient.

  • Labeling:

    • Wash the cells gently with pre-warmed PBS.

    • Add the TAMRA-PEG8-Me-Tetrazine working solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.[2]

  • Washing:

    • Gently wash the cells two to three times with fresh medium or PBS to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission ~555/580 nm).

Data Presentation

Table 1: Summary of Reaction Conditions for iEDDA with Tetrazines

ParameterRecommended ConditionNotesReferences
Reaction Buffer Phosphate-Buffered Saline (PBS)Widely compatible with biomolecules.[3][4][7]
pH 7.2 - 7.6Physiological pH is optimal for most bioconjugations. Acidic conditions may accelerate some reactions but can affect biomolecule stability.[4][5][6]
Temperature Room Temperature (20-25°C) or 37°C37°C is common for live cell applications.[2]
Co-solvent ≤5% DMSO or MethanolCan aid solubility of reagents. Higher concentrations may be detrimental to biomolecules.[3][4][8]
Reactant Ratio (Biomolecule:Tetrazine) 1:5 to 1:10Optimization may be required depending on the specific application.[7]
Reaction Time 15 - 60 minutesiEDDA reactions are typically very fast.[2]

Visualizations

iEDDA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis TCO_Protein TCO-Modified Biomolecule Mix Combine in Reaction Buffer (PBS, pH 7.4) TCO_Protein->Mix Tetrazine_Probe TAMRA-PEG8-Me-Tetrazine Tetrazine_Probe->Mix Incubate Incubate (RT or 37°C) Mix->Incubate iEDDA Ligation Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Final_Product Labeled Biomolecule Analyze->Final_Product

Caption: General workflow for iEDDA-mediated bioconjugation.

iEDDA_Mechanism Tetrazine TAMRA-PEG8-Me-Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO TCO-Dienophile TCO->Intermediate Product Stable Pyridazine Product Intermediate->Product Retro-[4+2] Cycloaddition N2 N₂ (gas) Intermediate->N2

References

Application Notes and Protocols for Single-Molecule Tracking Using TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG8-Me-Tet for single-molecule tracking (SMT) experiments in live cells. This powerful technique allows for the direct observation of individual protein dynamics, providing insights into molecular interactions, diffusion kinetics, and localization that are often obscured in ensemble measurements.

Introduction to this compound for Single-Molecule Tracking

This compound is a fluorescent probe designed for bioorthogonal labeling. It features a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore, an 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce nonspecific binding, and a methyl-tetrazine (Me-Tet) moiety for highly specific and rapid covalent labeling of proteins.

The labeling strategy relies on the inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction between the methyl-tetrazine group of the probe and a strained alkene, such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCNK). This bioorthogonal reaction is highly efficient and proceeds rapidly under physiological conditions, making it ideal for live-cell applications.

To achieve site-specific labeling, the target protein is genetically engineered to incorporate a non-canonical amino acid (ncAA) containing the TCO or BCNK reactive handle. This is typically accomplished through genetic code expansion techniques. The subsequent addition of this compound results in the precise attachment of the fluorophore to the protein of interest, enabling its visualization and tracking at the single-molecule level.

Advantages of this compound for SMT:

  • High Photostability and Brightness: TAMRA is a well-established fluorophore with robust photophysical properties, allowing for prolonged imaging and detection of single molecules.

  • Small Label Size: Compared to fluorescent proteins (e.g., GFP), the small size of the TAMRA dye minimizes potential interference with the natural function and dynamics of the target protein.

  • Site-Specific Labeling: Genetic code expansion allows for precise control over the labeling site, ensuring homogeneity of the labeled protein population.

  • Bioorthogonal Reaction: The iEDDA reaction is highly specific and does not interfere with native cellular processes.

  • PEG Linker: The PEG8 spacer improves the probe's solubility in aqueous buffers and minimizes steric hindrance.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅₄H₆₈N₈O₁₃[1][2]
Molecular Weight 1037.16 g/mol [1][2]
Excitation Max (λex) ~555 nm[2][3]
Emission Max (λem) ~580 nm[2][3]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) 0.3–0.5[4]
Reactive Group Methyl-Tetrazine (Me-Tet)[1]
Reaction Partner trans-cyclooctene (TCO), Bicyclononyne (BCNK)[5]
Solubility Soluble in DMSO[2]
Representative Single-Molecule Tracking Data for Membrane Proteins

The following table summarizes diffusion coefficients (D) for the Epidermal Growth Factor Receptor (EGFR), a common target for SMT studies, labeled using analogous tetrazine-based bioorthogonal chemistry. These values can serve as a benchmark for experiments using this compound.

ProteinCellular ContextDiffusional StateDiffusion Coefficient (D) (μm²/s)Reference
EGFR COS7 cellsMonomeric0.11 - 0.15[6]
EGFR MCF-7 cellsFree diffusion~0.08[3]
EGFR MCF-7 cellsConfined diffusion~0.02[3]
EGFR MCF-7 cellsImmobile< 0.005[3]
EGFR Clusters NCI-H292 cellsMedian diffusivity0.0068[4][7]

Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Dimerization and Activation

Single-molecule tracking can be used to study the dynamics of EGFR dimerization and clustering upon ligand binding, which are crucial early steps in its signaling cascade. The diagram below illustrates this process.

EGFR_Signaling cluster_0 Plasma Membrane cluster_1 Intracellular Signaling EGF EGF EGFR_Monomer EGFR Monomer EGF->EGFR_Monomer Binding EGFR_Dimer EGFR Dimer (Inactive) EGFR_Monomer->EGFR_Dimer Dimerization Activated_Dimer Activated Dimer (Autophosphorylated) EGFR_Dimer->Activated_Dimer Ligand Binding & Conformational Change Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Activated_Dimer->Downstream

Caption: EGFR activation workflow.

Shaker Potassium Channel Gating Dynamics

SMT can visualize the conformational changes of ion channels like the Shaker K+ channel during voltage-dependent gating. The diagram below shows a simplified model of the transitions between closed, intermediate, and open states.

Shaker_Channel_Gating Closed Closed State (C) Intermediate Intermediate States (I) Closed->Intermediate Depolarization Intermediate->Closed Repolarization Open Open State (O) Intermediate->Open Further Depolarization Open->Intermediate Repolarization

Caption: Shaker K+ channel gating states.

Experimental Workflow for Single-Molecule Tracking

The overall experimental workflow involves several key stages, from molecular biology to data analysis.

SMT_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis Plasmid Plasmid Engineering (TAG codon insertion) Transfection Cell Transfection & ncAA Incorporation Plasmid->Transfection Labeling Bioorthogonal Labeling with This compound Transfection->Labeling TIRF TIRF Microscopy Labeling->TIRF Acquisition Time-lapse Image Acquisition TIRF->Acquisition Tracking Single-Particle Tracking Acquisition->Tracking MSD MSD Analysis Tracking->MSD Modeling Diffusion Modeling MSD->Modeling

Caption: Single-molecule tracking workflow.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Target Protein in Live Cells

This protocol describes the genetic incorporation of a TCO-lysine (TCO*-Lys) into a protein of interest and subsequent labeling with this compound.

Materials:

  • Mammalian expression vector for the protein of interest.

  • Plasmid encoding the TCO*-Lys-tRNA synthetase/tRNA pair.

  • Mammalian cell line (e.g., HEK293T, COS7).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • TCO*-Lysine.

  • This compound (dissolved in anhydrous DMSO to a 1 mM stock solution).

  • Phosphate-buffered saline (PBS).

  • Imaging medium (e.g., phenol (B47542) red-free DMEM).

Procedure:

  • Plasmid Preparation: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired labeling site in the expression vector for your protein of interest.

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the plasmid for your target protein and the plasmid for the TCO*-Lys-tRNA synthetase/tRNA pair using a suitable transfection reagent.

    • Immediately after transfection, supplement the culture medium with 1 mM TCO*-Lysine.

    • Incubate the cells for 24-48 hours to allow for protein expression and ncAA incorporation.

  • Bioorthogonal Labeling:

    • Prepare a fresh dilution of this compound in imaging medium to a final concentration of 1-5 µM.

    • Wash the cells twice with warm PBS.

    • Add the this compound labeling solution to the cells and incubate for 10-30 minutes at 37°C.

    • Wash the cells three times with imaging medium to remove unbound probe.

    • The cells are now ready for imaging.

Protocol 2: Single-Molecule Imaging using TIRF Microscopy

This protocol outlines the setup and acquisition of single-molecule data using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials and Equipment:

  • Inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA ≥ 1.45).

  • TIRF illumination module.

  • Laser line suitable for TAMRA excitation (e.g., 561 nm).

  • Appropriate emission filters for TAMRA.

  • Sensitive EMCCD or sCMOS camera.

  • Live-cell incubation chamber for the microscope stage.

  • Labeled cells from Protocol 1.

Procedure:

  • Microscope Setup and Alignment:

    • Turn on the microscope, laser, camera, and environmental chamber (set to 37°C and 5% CO₂).

    • Align the TIRF laser to achieve total internal reflection, resulting in a thin evanescent field that illuminates only the bottom of the cells.

  • Image Acquisition:

    • Place the dish with labeled cells on the microscope stage.

    • Locate a cell with appropriate expression and labeling density (sparse, well-separated fluorescent spots).

    • Set the camera to acquire images at a high frame rate (e.g., 20-50 frames per second).

    • Adjust the laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.

    • Acquire a time-lapse series of images (typically 500-2000 frames).

    • Repeat the acquisition for multiple cells and conditions.

Protocol 3: Single-Particle Tracking Data Analysis

This protocol provides a general workflow for analyzing the acquired image series to extract quantitative information about single-molecule dynamics.

Software:

  • ImageJ/Fiji with tracking plugins (e.g., TrackMate).

  • Custom scripts in MATLAB, Python, or other analysis software.

Procedure:

  • Spot Detection and Localization:

    • Open the image series in your analysis software.

    • Use a suitable algorithm (e.g., Gaussian fitting) to detect and localize the centroids of individual fluorescent spots in each frame with sub-pixel accuracy.

  • Particle Tracking:

    • Link the localized spots across consecutive frames to reconstruct the trajectories of individual molecules. This is typically done using algorithms that minimize the distance particles travel between frames.

  • Mean Squared Displacement (MSD) Analysis:

    • For each trajectory, calculate the MSD as a function of time lag (τ). The MSD plot provides information about the mode of diffusion.

    • For Brownian diffusion, the MSD plot is linear, and the diffusion coefficient (D) can be calculated from the slope.

    • For confined diffusion, the MSD plot will plateau at longer time lags.

  • Diffusion Modeling:

    • Fit the MSD plots to appropriate diffusion models to extract quantitative parameters such as the diffusion coefficient and confinement radius.

    • Analyze the distribution of diffusion coefficients to identify different mobility populations within the cell.

By following these protocols and utilizing the provided data, researchers can effectively employ this compound for advanced single-molecule tracking studies to unravel complex biological processes at the molecular level.

References

Application Notes and Protocols for Super-Resolution Microscopy with TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA-PEG8-Me-Tet for super-resolution microscopy. This fluorophore is a derivative of tetramethylrhodamine (B1193902) (TAMRA) functionalized with an eight-unit polyethylene (B3416737) glycol (PEG) spacer and a methyl-tetrazine reactive group.[1][2] This design enables highly specific, bioorthogonal labeling of cellular targets for advanced imaging applications.

The core of this technique lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry".[1][2] The tetrazine moiety on the this compound probe reacts rapidly and specifically with a trans-cyclooctene (B1233481) (TCO) group, which can be genetically or chemically introduced onto a protein or other molecule of interest.[3][4][5] This method allows for precise labeling of targets in live or fixed cells, often with minimal background signal, making it an excellent choice for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[3][6]

Key Features and Applications

  • High Specificity: The bioorthogonal nature of the iEDDA reaction ensures that the fluorophore only attaches to the intended TCO-tagged molecule, minimizing off-target labeling.

  • Fluorogenic Properties: Many tetrazine-dye conjugates exhibit fluorogenicity, meaning their fluorescence significantly increases upon reaction with the TCO group.[3][4] This "turn-on" characteristic is advantageous for no-wash, live-cell imaging by reducing the background from unreacted probes.[3][7][8]

  • Super-Resolution Compatibility: TAMRA derivatives are suitable for single-molecule localization microscopy techniques such as dSTORM.[3][6]

  • Live-Cell Imaging: The high permeability and low toxicity of optimized TAMRA derivatives, combined with the rapid iEDDA reaction, make this probe suitable for dynamic studies in living cells.[8][9][10]

  • Versatile Labeling: Can be used to label a wide range of biomolecules, including proteins and glycans, in various cellular compartments.[11][12][13]

Quantitative Data Summary

The photophysical properties of tetrazine-conjugated TAMRA are critical for successful super-resolution imaging. The following table summarizes key quantitative data for a closely related Me-Tet-TAMRA probe, which is expected to have very similar characteristics to this compound. The PEG8 linker primarily enhances solubility and reduces steric hindrance without significantly altering the core fluorophore's properties.

PropertyValueReference
Absorption Maximum (λabs) 553 nm[6]
Emission Maximum (λem) 580 nm[6]
Fluorescence Lifetime (τav) - Unreacted 1.96 ns[6]
Fluorescence Lifetime (τav) - After reaction with TCO 2.38 ns[6]
Turn-on Ratio ~1[6]

Note: The turn-on ratio for Me-Tet-TAMRA is close to 1, indicating it is not strongly fluorogenic.[6] However, other tetrazine-dye conjugates can have turn-on ratios of up to 39.[6] For applications requiring very low background, a washing step is recommended when using this compound.

Experimental Protocols

Below are detailed protocols for labeling and imaging proteins in mammalian cells using this compound. The first step is to introduce a TCO-containing non-canonical amino acid (ncAA) into the protein of interest.

Protocol 1: Site-Specific Labeling of a Target Protein with TCO

This protocol utilizes genetic code expansion to incorporate a TCO-modified non-canonical amino acid (e.g., TCO*-Lysine) into a protein of interest at a specific site.

Materials:

  • Mammalian cell line of interest

  • Expression plasmid for the protein of interest with a TAG (amber) stop codon at the desired labeling site

  • Expression plasmid for the aminoacyl-tRNA synthetase/tRNA pair for TCO*-Lysine

  • TCO*-Lysine

  • Transfection reagent

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for super-resolution microscopy. Allow cells to adhere and reach 50-70% confluency.

  • Transfection: Co-transfect the cells with the plasmid for the target protein and the plasmid for the synthetase/tRNA pair using a suitable transfection reagent.

  • ncAA Incorporation: After transfection, supplement the cell culture medium with TCO*-Lysine to a final concentration of 10-100 µM.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the TCO-modified protein.

  • Preparation for Labeling: Wash the cells twice with warm phosphate-buffered saline (PBS) to remove residual culture medium.

Protocol 2: this compound Labeling and dSTORM Imaging

Materials:

  • Cells expressing the TCO-modified target protein

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium or PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets in fixed cells)

  • dSTORM imaging buffer (e.g., PBS with 100 mM cysteamine (B1669678) and an oxygen scavenger system like GLOX)

Procedure:

A. Live-Cell Labeling and Imaging:

  • Labeling: Dilute the this compound stock solution in warm live-cell imaging medium to a final concentration of 0.5-5 µM. A typical starting concentration is 1.5 µM.[6]

  • Incubate the cells with the labeling solution for 10-30 minutes at 37°C.[6]

  • Washing: Wash the cells three times with warm imaging medium to remove unreacted probe.

  • Imaging: Immediately proceed to image the cells on a dSTORM-capable microscope. Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emitted fluorescence.

B. Fixed-Cell Labeling and Imaging:

  • Fixation: After protein expression, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.

  • Labeling: Dilute this compound in PBS to a final concentration of 0.5-5 µM and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells extensively with PBS to remove unbound dye.

  • dSTORM Imaging: Add the dSTORM imaging buffer to the sample. Mount on the microscope and acquire data using appropriate laser powers to induce photoswitching of the TAMRA fluorophore.

Visualizations

Experimental Workflow for Super-Resolution Imaging

G cluster_prep Cell & Protein Preparation cluster_labeling Bioorthogonal Labeling cluster_imaging Super-Resolution Microscopy cell_culture 1. Cell Culture (Glass-bottom dish) transfection 2. Co-transfection (Target Plasmid + Synthetase/tRNA Plasmid) cell_culture->transfection ncaa_inc 3. Add TCO-ncAA to medium transfection->ncaa_inc expression 4. Protein Expression (24-48 hours) ncaa_inc->expression wash1 5. Wash Cells (PBS) expression->wash1 labeling 6. Incubate with This compound wash1->labeling wash2 7. Wash to remove unbound dye labeling->wash2 add_buffer 8. Add dSTORM Imaging Buffer wash2->add_buffer acquisition 9. Image Acquisition (dSTORM) add_buffer->acquisition reconstruction 10. Image Reconstruction & Analysis acquisition->reconstruction

Caption: Workflow for labeling and imaging with this compound.

Bioorthogonal Labeling Reaction Pathway

G cluster_reaction iEDDA Reaction protein Protein of Interest with TCO-ncAA reaction Inverse Electron-Demand Diels-Alder Cycloaddition (Click Chemistry) protein->reaction tetrazine_dye This compound tetrazine_dye->reaction labeled_protein Specifically Labeled Protein for Super-Resolution Imaging reaction->labeled_protein

Caption: The iEDDA reaction for specific protein labeling.

References

Application Notes and Protocols for Click Chemistry-Based Protein Profiling with TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing TAMRA-PEG8-Me-Tet for click chemistry-based protein profiling. This technique offers a powerful approach for the fluorescent labeling and subsequent detection of proteins that have been metabolically, enzymatically, or chemically modified with a trans-cyclooctene (B1233481) (TCO) group. The inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine (Me-Tet) moiety of the probe and the TCO group on the target protein is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological samples with minimal side reactions.[1][2][3][4][5] The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable orange-red signal, while the PEG8 linker enhances solubility and reduces steric hindrance.[6]

Principle of the Technology

The core of this protein profiling method is the highly efficient and specific iEDDA click chemistry reaction.[3] The process involves two key steps:

  • Introduction of a TCO handle onto the protein of interest: This can be achieved through various methods, including metabolic labeling with TCO-modified amino acids, enzymatic modification, or chemical conjugation to reactive residues on the protein surface.

  • Labeling with this compound: The methyltetrazine group on the this compound probe rapidly and specifically reacts with the TCO group on the modified protein, forming a stable covalent bond and attaching the TAMRA fluorophore.

The resulting fluorescently labeled proteins can then be detected and quantified using various techniques, such as in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry.

Applications

Click chemistry-based protein profiling with this compound is a versatile tool with a wide range of applications in biological research and drug development, including:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes in complex proteomes.[7][8]

  • Visualization of Post-Translational Modifications (PTMs): To study dynamic processes like glycosylation, phosphorylation, and ubiquitination.

  • Target Engagement and Occupancy Studies: To validate the binding of small molecule inhibitors to their protein targets.

  • Protein Trafficking and Localization: To track the movement and localization of specific proteins within live or fixed cells.

  • High-Throughput Screening: To screen for compounds that modulate the activity or expression of target proteins.

Quantitative Data

The following tables provide representative data on the characteristics and performance of TAMRA-based tetrazine probes in click chemistry applications. Actual results may vary depending on the specific experimental conditions.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
Molecular FormulaC₅₄H₆₈N₈O₁₃[9]
Molecular Weight1037.16 g/mol [9]
Excitation Maximum (λex)~555 nm[6]
Emission Maximum (λem)~580 nm[6]
Molar Extinction Coefficient~90,000 M⁻¹cm⁻¹[10]
Quantum Yield~0.3 - 0.5[10]
SolubilitySoluble in DMSO, DMF[9]

Table 2: Representative Performance Characteristics of Tetrazine-TCO Click Chemistry

ParameterTypical ValueNotes
Second-Order Rate Constant10³ - 10⁶ M⁻¹s⁻¹Varies with tetrazine substitution and TCO isomer.
Labeling Efficiency>95%Dependent on reaction conditions and stoichiometry.
Signal-to-Noise Ratio (In-Gel)HighLow background fluorescence of the unreacted probe.
PhotostabilityGoodSuitable for fluorescence microscopy applications.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol describes the labeling of TCO-modified proteins in a cell lysate with this compound, followed by analysis using in-gel fluorescence.

A. Labeling of Target Protein with TCO-NHS Ester (Prior to Lysis or on Purified Protein)

This step is necessary if the target protein is not already TCO-modified.

  • Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution: Prepare a 10 mM stock solution of a suitable TCO-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.

  • Purification: Remove excess TCO-NHS ester using a desalting column or dialysis.

B. Click Reaction with this compound in Cell Lysate

  • Cell Lysis: Lyse cells containing the TCO-modified protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Avoid buffers containing DTT or other reducing agents.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • This compound Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: In a microcentrifuge tube, combine the following:

    • 50 µg of cell lysate

    • PBS (pH 7.4) to a final volume of 99 µL

    • 1 µL of 1 mM this compound (final concentration ~10 µM)

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle rotation.

  • Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

  • In-Gel Fluorescence Analysis:

    • Load the samples onto a polyacrylamide gel.

    • After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission filters for TAMRA (e.g., excitation at 532 nm, emission >580 nm).[10][11][12]

    • Subsequently, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.

Protocol 2: In Situ Protein Labeling in Fixed and Permeabilized Cells

This protocol describes the labeling of TCO-modified proteins within fixed and permeabilized cells for fluorescence microscopy analysis.

  • Cell Culture and TCO-Modification: Culture cells on coverslips and introduce the TCO moiety onto the target protein using an appropriate method (e.g., metabolic labeling with a TCO-containing amino acid).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[13][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.

  • Labeling with this compound:

    • Prepare a 1-5 µM solution of this compound in PBS.

    • Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by two washes with PBS.

  • Counterstaining (Optional): Stain the cell nuclei with a suitable nuclear stain (e.g., DAPI).

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with filters suitable for TAMRA and any other fluorophores used.

Diagrams

Experimental Workflow

experimental_workflow cluster_modification Step 1: Introduction of TCO Moiety cluster_labeling Step 2: Click Reaction cluster_analysis Step 3: Analysis metabolic Metabolic Labeling (e.g., TCO-amino acid) lysate In Cell Lysate metabolic->lysate insitu In Situ (Fixed Cells) metabolic->insitu enzymatic Enzymatic Modification enzymatic->lysate enzymatic->insitu chemical Chemical Conjugation (e.g., TCO-NHS ester) chemical->lysate chemical->insitu gel In-Gel Fluorescence lysate->gel flow Flow Cytometry lysate->flow probe This compound lysate->probe microscopy Fluorescence Microscopy insitu->microscopy insitu->flow insitu->probe

Caption: Experimental workflow for protein profiling using this compound.

Relevant Signaling Pathway: Rho GTPase Signaling

The Rho family of small GTPases are critical regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell migration, adhesion, and proliferation.[8][11][12][15][16] Dysregulation of Rho GTPase signaling is implicated in various diseases, including cancer. Activity-based protein profiling using click chemistry probes can be employed to study the activation state of Rho GTPases and their downstream effectors.

Rho_GTPase_Pathway cluster_upstream Upstream Signals cluster_regulation Rho GTPase Cycle cluster_downstream Downstream Effectors & Cellular Responses GPCR GPCRs GEF GEFs GPCR->GEF RTK RTKs RTK->GEF Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP GDP -> GTP GAP GAPs GAP->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Rho_GTP->GAP GTP -> GDP ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia actin Actin Cytoskeleton (Stress Fibers, Adhesions) ROCK->actin mDia->actin migration Cell Migration actin->migration proliferation Cell Proliferation actin->proliferation

Caption: Simplified Rho GTPase signaling pathway.

References

Application Notes and Protocols for Cell Tracking Studies Using TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TAMRA-PEG8-Me-Tet, a fluorescent probe, in cell tracking studies. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for precise and efficient labeling of live cells.[1][2] This method is highly specific and proceeds rapidly under physiological conditions, making it an excellent tool for dynamic cell tracking in vitro and in vivo.[3][4]

This compound is a conjugate molecule comprised of the bright and photostable TAMRA fluorophore, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl-tetrazine moiety.[5][6] The tetrazine group reacts specifically with a trans-cyclooctene (B1233481) (TCO) group, which needs to be introduced onto the target cells beforehand.[7] The PEG linker enhances the solubility and biocompatibility of the probe.[8]

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of the TAMRA fluorophore, which is the fluorescent component of this compound.

PropertyValueReference
Chemical Formula (TAMRA)C25H22N2O5[9]
Molecular Weight (TAMRA)430.45 g/mol [9]
Excitation Maximum (λex)~556 nm[5]
Emission Maximum (λem)~579 nm[5]
Molar Extinction Coefficient (ε)>80,000 M⁻¹cm⁻¹[5]
Recommended Filter SetTRITC/RhodamineN/A
Storage-20°C, protected from light[10]

Experimental Protocols

Protocol 1: Labeling of Target Cells with TCO

For the tetrazine-based probe to bind, the target cells must first be modified to express the TCO reactive partner. This can be achieved through metabolic labeling or by antibody-TCO conjugates targeting a specific cell surface marker.

Materials:

  • Target cells

  • Complete cell culture medium

  • Ac4ManNAz (for metabolic labeling of cell surface glycans)

  • TCO-PEG-NHS ester (for antibody conjugation)

  • Specific antibody for a cell surface marker

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure for Metabolic Labeling with TCO:

  • Cell Culture: Culture the target cells in a suitable vessel to a healthy, sub-confluent state.

  • Metabolic Labeling with Azide (B81097):

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for the metabolic incorporation of azide groups into cell surface glycans.

  • Reaction with TCO:

    • Prepare a working solution of a bifunctional linker like DBCO-PEG-TCO in PBS.

    • Wash the azide-labeled cells twice with PBS.

    • Incubate the cells with the DBCO-PEG-TCO solution for 1 hour at 37°C to attach the TCO groups to the azides via a copper-free click reaction.

    • Wash the cells three times with PBS to remove any unreacted linker.

Protocol 2: Fluorescent Labeling with this compound

This protocol describes the labeling of TCO-modified cells with the this compound probe.

Materials:

  • TCO-modified cells (from Protocol 1)

  • This compound

  • Complete cell culture medium or live-cell imaging medium

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.

  • Labeling Reaction:

    • Remove the existing medium from the TCO-modified cells and wash once with PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: The TAMRA-labeled cells are now ready for imaging using a fluorescence microscope with a standard TRITC/Rhodamine filter set.

Quantitative Analysis of Labeled Cells

Following fluorescent labeling, it is crucial to assess the health and function of the cells to ensure that the labeling process has not adversely affected them. Below are protocols for key quantitative assays.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of the cells as an indicator of their viability.

Materials:

  • TAMRA-labeled cells and unlabeled control cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed both labeled and unlabeled cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Compare the absorbance values of the labeled cells to the unlabeled controls to determine the relative viability.

Representative Quantitative Data for Cell Viability:

Cell LineTreatmentRelative Viability (%) (Mean ± SD)
JurkatUnlabeled Control100 ± 5.2
JurkatTAMRA-labeled98 ± 6.1
HeLaUnlabeled Control100 ± 4.8
HeLaTAMRA-labeled97 ± 5.5

Note: This is representative data. Actual results may vary depending on the cell type and experimental conditions.

Protocol 4: Cell Proliferation Assay (CFSE-based)

This assay monitors cell division by observing the dilution of a fluorescent dye.

Materials:

  • TAMRA-labeled cells and unlabeled control cells

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Label both TAMRA-labeled and unlabeled control cells with CFSE according to the manufacturer's protocol.

  • Cell Culture: Culture the cells for several days to allow for cell division.

  • Flow Cytometry: Harvest the cells at different time points and analyze the CFSE fluorescence intensity using a flow cytometer. Each peak of decreasing fluorescence intensity represents a cell division.

  • Analysis: Compare the proliferation profiles of the TAMRA-labeled and unlabeled cells.

Representative Quantitative Data for Cell Proliferation:

Cell LineTreatmentProliferation Index (Day 3)
T-cellsUnlabeled Control4.2
T-cellsTAMRA-labeled4.1

Note: This is representative data. Actual results may vary.

Protocol 5: Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cells towards a chemoattractant.[11][12]

Materials:

  • TAMRA-labeled cells and unlabeled control cells

  • Transwell inserts (with appropriate pore size)

  • Chemoattractant (e.g., SDF-1)

  • Serum-free medium

  • Fluorescence microscope

Procedure:

  • Assay Setup: Place the transwell inserts into a 24-well plate. Add medium with a chemoattractant to the lower chamber and a suspension of labeled or unlabeled cells in serum-free medium to the upper chamber.

  • Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours).

  • Cell Staining and Counting: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.

  • Quantification: Count the number of migrated cells in several fields of view using a fluorescence microscope.

  • Analysis: Compare the number of migrated cells between the labeled and unlabeled groups.

Representative Quantitative Data for Cell Migration:

Cell LineTreatmentMigrated Cells per Field (Mean ± SD)
MDA-MB-231Unlabeled Control150 ± 15
MDA-MB-231TAMRA-labeled145 ± 18

Note: This is representative data. Actual results may vary.

Visualizations

Experimental Workflow for Cell Tracking

G cluster_0 Cell Preparation cluster_1 Fluorescent Labeling cluster_2 In Vitro / In Vivo Tracking start Target Cells metabolic_labeling Metabolic Labeling with Azide start->metabolic_labeling tco_reaction Reaction with TCO Linker metabolic_labeling->tco_reaction tco_cells TCO-Modified Cells tco_reaction->tco_cells tamra_labeling Incubate with This compound tco_cells->tamra_labeling wash Wash Unbound Probe tamra_labeling->wash labeled_cells TAMRA-Labeled Cells wash->labeled_cells in_vitro In Vitro Assays (Viability, Proliferation, Migration) labeled_cells->in_vitro in_vivo In Vivo Imaging (Animal Model) labeled_cells->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis

Caption: Workflow for cell tracking using this compound.

Bioorthogonal Labeling Reaction

G cluster_reaction iEDDA Reaction cell Cell with TCO plus + cell->plus probe This compound probe->plus reaction Fast & Specific Cycloaddition plus->reaction labeled_cell Fluorescently Labeled Cell reaction->labeled_cell

Caption: Inverse-electron-demand Diels-Alder (iEDDA) ligation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAMRA Dye Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving TAMRA (Tetramethylrhodamine) dyes. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background fluorescence, thereby improving the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TAMRA and what are its key spectral properties?

TAMRA is a bright, orange-red fluorescent dye from the rhodamine family, widely used for labeling proteins, peptides, and oligonucleotides.[1][2] Its popularity is due to its strong fluorescence signal, good photostability, and compatibility with standard fluorescence microscopy setups.[3]

PropertyValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~90,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.3–0.5

Q2: Why is my background fluorescence so high when using TAMRA dyes?

High background fluorescence with TAMRA dyes can stem from several sources:

  • Non-specific binding: The TAMRA-conjugated molecule (e.g., an antibody) may bind to unintended targets in your sample due to ionic or hydrophobic interactions.[1]

  • Autofluorescence: Biological samples, such as certain tissues and cells, can naturally fluoresce, which can interfere with the TAMRA signal.[1] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.

  • Excess antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding and a high background signal.[4][5]

  • Inadequate blocking: Failure to properly block non-specific binding sites can result in the antibody adhering to unintended locations.

  • Insufficient washing: Unbound TAMRA-conjugated molecules that are not washed away will contribute to background fluorescence.[4]

  • pH of the imaging buffer: TAMRA's fluorescence is pH-sensitive and performs optimally in neutral to slightly acidic conditions. Alkaline environments (pH > 8.0) can reduce its quantum yield.[6]

Q3: Can TAMRA self-quench and affect my signal?

Yes, at high concentrations or when multiple TAMRA molecules are in close proximity, they can form ground-state dimers, which leads to self-quenching and a reduction in the overall fluorescence signal.[7][8] This is an important consideration when determining the optimal dye-to-protein labeling ratio.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of high background fluorescence in your TAMRA-based experiments.

Guide 1: Is it Non-Specific Binding or Autofluorescence?

A crucial first step is to distinguish between non-specific binding of your fluorescent probe and autofluorescence inherent to your sample.

Experimental Workflow to Differentiate Signal from Noise

cluster_0 Initial Observation cluster_1 Controls cluster_2 Diagnosis A High Background Signal B Unstained Sample Control (No TAMRA probe) A->B C Secondary Antibody Only Control (No primary antibody) A->C D High background in unstained control? B->D E High background in secondary only control? C->E D->E No F Autofluorescence D->F Yes G Non-specific secondary antibody binding E->G Yes H Non-specific primary antibody binding E->H No

A diagram illustrating the workflow to diagnose the source of high background.

Q4: My unstained sample shows significant fluorescence. How do I reduce autofluorescence?

Autofluorescence is common in tissues containing red blood cells, collagen, and elastin, and can be induced by aldehyde fixatives.

Solutions:

  • Use a Quenching Agent: Commercial reagents are available that can significantly reduce autofluorescence.

  • Sodium Borohydride (B1222165) Treatment: For aldehyde-induced autofluorescence, treatment with sodium borohydride can be effective.

  • Spectral Separation: If possible, use a fluorophore that is spectrally distinct from the autofluorescence. Far-red dyes are often a good choice as autofluorescence is less common at these wavelengths.[9]

Quantitative Comparison of Autofluorescence Quenching Agents

Quenching AgentReported Reduction in AutofluorescenceReference
TrueBlack™ Lipofuscin Autofluorescence Quencher89-93%
MaxBlock™ Autofluorescence Reducing Reagent Kit90-95%[10]
Sudan Black BCan effectively reduce lipofuscin autofluorescence.[11][12]
TrueVIEW™ Autofluorescence Quenching KitTargets non-lipofuscin sources like aldehyde fixation and red blood cells.[10]

Q5: My background is high even though my unstained control is clean. How do I reduce non-specific binding?

Non-specific binding is a common issue and can be addressed by optimizing your staining protocol.

Troubleshooting Workflow for Non-Specific Binding

A High Non-Specific Binding B Optimize Antibody Concentration (Titration) A->B C Improve Blocking Step A->C D Enhance Washing Steps A->D E Check Conjugate Quality A->E F Reduced Background B->F C->F D->F E->F

A diagram of the steps to troubleshoot non-specific binding.

Solutions:

  • Antibody Titration: Determine the optimal antibody concentration that provides the best signal-to-noise ratio.[5] Too high a concentration increases non-specific binding.[4][5]

  • Optimize Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.

  • Improve Washing: Increase the number and duration of washing steps after antibody incubation to remove unbound antibodies.[4] Including a mild detergent like Tween-20 in the wash buffer can also help.

Comparison of Common Blocking Buffers

Blocking AgentConcentrationNotes
Bovine Serum Albumin (BSA)1-5% in PBSA common and effective blocking agent. For some applications, using BSA may result in a lower signal-to-background ratio compared to no blocking agent.[13][14]
Normal Goat Serum (NGS)5-10% in PBSRecommended when using a secondary antibody raised in goat. Can be more effective than BSA in some cases.[13][14]
Normal Donkey Serum5-10% in PBSUse when the secondary antibody is raised in donkey.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol helps determine the ideal antibody concentration to maximize the specific signal while minimizing background.

Methodology:

  • Prepare a series of dilutions of your primary antibody. A good starting point is a two-fold dilution series from a concentration higher than the manufacturer's recommendation.

  • Stain your cells or tissue sections with each antibody dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.

  • Include a negative control (no primary antibody) to assess the background from the secondary antibody.

  • Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analyze the images to determine the signal intensity of your target and the background intensity.

  • Plot the signal-to-noise ratio (Signal Intensity / Background Intensity) against the antibody concentration.

  • The optimal concentration is the one that gives the highest signal-to-noise ratio. This is often a compromise between a strong signal and low background.

Protocol 2: Standard Immunofluorescence Staining with Enhanced Washing

This protocol is a general guideline for immunofluorescence staining with an emphasis on steps to reduce background.

Methodology:

  • Fixation: Fix cells or tissue as required for your target antigen. Note that aldehyde fixatives can increase autofluorescence.

  • (Optional) Permeabilization: If your target is intracellular, permeabilize the cells with a detergent like Triton X-100 (0.1-0.5%) or saponin.

  • Blocking: Incubate your sample in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute your primary antibody to its optimal concentration in the blocking buffer and incubate with the sample (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the sample three to four times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).[4]

  • Secondary Antibody Incubation: Dilute your TAMRA-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the washing step (step 5) to remove any unbound secondary antibody.

  • Mounting and Imaging: Mount your sample with an anti-fade mounting medium and proceed with imaging. Ensure the pH of the mounting medium is neutral to slightly acidic for optimal TAMRA fluorescence.

References

Technical Support Center: Troubleshooting Non-Specific Binding of TAMRA-Tetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of TAMRA-tetrazine probes. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background and false-positive signals in bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of TAMRA-tetrazine probes?

Non-specific binding refers to the adherence of TAMRA-tetrazine probes to unintended cellular or tissue components, rather than to the target molecule functionalized with a dienophile (e.g., trans-cyclooctene (B1233481), TCO). This can be caused by several factors including ionic interactions, hydrophobic interactions, and reactions with endogenous molecules, leading to high background fluorescence and difficulty in distinguishing the true signal from noise.[1]

Q2: What are the primary causes of high background staining with TAMRA-tetrazine probes?

High background staining with TAMRA-tetrazine probes can stem from several sources:

  • Hydrophobic Interactions: Both the TAMRA dye and the tetrazine moiety can have hydrophobic regions that non-specifically interact with cellular components like lipids and proteins.[1]

  • Ionic Interactions: Charged molecules on the probe can interact with oppositely charged molecules within the sample.[1]

  • Probe Concentration: Using too high a concentration of the TAMRA-tetrazine probe can lead to increased non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites before probe incubation is a major contributor to background signal.[1][3]

  • Insufficient Washing: Inadequate washing steps can leave unbound or weakly bound probes in the sample.[1]

  • Probe Quality and Stability: Impurities in the probe preparation or degradation of the tetrazine moiety can lead to non-specific interactions. Some tetrazines have limited stability in aqueous media, which can contribute to background.[4]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.[2]

Q3: How does the choice of tetrazine affect non-specific binding?

The structure of the tetrazine itself can influence its stability and propensity for non-specific reactions. More hydrophilic tetrazines have been shown to reduce non-specific uptake and improve tumor-to-background ratios in imaging studies.[5] Conversely, some highly reactive tetrazines may exhibit off-target reactions with endogenous molecules. The stability of the tetrazine in physiological conditions is crucial, as degradation can lead to non-specific labeling.[6][7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with non-specific binding of TAMRA-tetrazine probes.

Issue 1: High background fluorescence across the entire sample.

This is a common problem that can obscure the specific signal. Follow these steps to troubleshoot and reduce generalized high background.

Troubleshooting Workflow for High Background

start High Background Observed check_probe 1. Optimize Probe Concentration start->check_probe check_blocking 2. Optimize Blocking Step check_probe->check_blocking If background persists solution Reduced Background Signal check_probe->solution Titration successful check_washing 3. Optimize Washing Steps check_blocking->check_washing If background persists check_blocking->solution Blocking improved check_autofluorescence 4. Assess Autofluorescence check_washing->check_autofluorescence If background persists check_washing->solution Washing improved check_autofluorescence->solution Implement quenching or use different fluorophore

Caption: A stepwise guide to troubleshooting high background fluorescence.

Potential Cause & Solution

Potential Cause Troubleshooting Step Expected Outcome
Probe concentration is too high Perform a titration experiment to determine the optimal concentration of your TAMRA-tetrazine probe. Start with a lower concentration than initially used and incrementally increase it.A clear reduction in background signal while maintaining a strong specific signal.
Inadequate blocking Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), and casein. Ensure the blocking incubation time is sufficient (e.g., 30-60 minutes at room temperature).[3][8]Reduced non-specific binding to cellular and tissue components.
Insufficient washing Increase the number and/or duration of washing steps after probe incubation. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).[8]Effective removal of unbound and weakly bound probes, leading to a cleaner background.
Sample Autofluorescence Image an unstained control sample using the same imaging parameters. If significant fluorescence is observed, consider using an autofluorescence quenching kit or selecting a fluorophore in a different spectral range.[2][9]Differentiation between true signal and endogenous fluorescence, and subsequent reduction of the latter.
Probe Aggregation Centrifuge the TAMRA-tetrazine probe solution before use to pellet any aggregates.Reduction of punctate, non-specific background staining.
Issue 2: Punctate or speckled background staining.

This often indicates probe aggregates or non-specific binding to particular subcellular structures.

Potential Cause & Solution

Potential Cause Troubleshooting Step Expected Outcome
Probe Aggregates Centrifuge the probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully collect the supernatant.A significant reduction in fluorescent speckles in the image.
Non-specific binding to intracellular components If your target is on the cell surface, avoid permeabilizing the cells. If intracellular labeling is intended, ensure that the permeabilization is gentle and uniform. The choice of detergent (e.g., Triton X-100, saponin, digitonin) and its concentration should be optimized.[10][11]More specific labeling of the target structure with less off-target intracellular signal.
Hydrophobic interactions Include a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in your blocking and wash buffers to minimize non-specific hydrophobic interactions.[8]Reduced non-specific binding to lipid-rich structures.

Experimental Protocols

Protocol 1: General Blocking and Washing Procedure for Adherent Cells
  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.[10]

  • Blocking: Incubate cells with a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is 1-5% BSA in PBST (PBS with 0.1% Tween-20).[8][10]

  • Probe Incubation: Dilute the TAMRA-tetrazine probe to the optimized concentration in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBST for 5 minutes each, protected from light.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslip with an appropriate mounting medium.

Protocol 2: TAMRA-Tetrazine Labeling of a TCO-Modified Protein in Solution
  • Prepare TCO-modified Protein: Ensure your protein of interest is functionalized with a trans-cyclooctene (TCO) moiety.

  • Prepare TAMRA-Tetrazine Solution: Dissolve the TAMRA-tetrazine probe in a compatible solvent like DMSO to make a stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the TAMRA-tetrazine probe in a suitable reaction buffer (e.g., PBS, pH 7.4). A 2 to 10-fold molar excess of the tetrazine probe over the protein is a good starting point.[12]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C, protected from light. The reaction progress can sometimes be monitored by the disappearance of the tetrazine's characteristic pink color.[13]

  • Removal of Excess Probe: Remove the unreacted TAMRA-tetrazine probe using methods such as spin desalting columns, dialysis, or protein precipitation (e.g., with cold acetone).[1] This step is crucial to reduce background in downstream applications.

Quantitative Data Summary

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or PBST[8][10]A common and effective general protein blocker.
Normal Serum 5-10% (v/v) in PBS[14]Use serum from the same species as the secondary antibody host to block non-specific IgG binding.[8]
Non-fat Dry Milk 1-5% (w/v) in PBS or PBSTCost-effective, but not recommended for detecting phosphoproteins due to high casein content.[8]
Casein 0.1-0.5% (w/v) in PBSA purified protein from milk, can be a component of commercial blocking buffers.

Table 2: Strategies to Improve Signal-to-Noise Ratio (SNR)

Strategy Action Expected Impact on SNR
Optimize Probe Concentration Titrate the TAMRA-tetrazine probe to the lowest effective concentration.Reduces background noise, thereby increasing SNR.
Enhance Blocking Use an appropriate blocking agent at an optimal concentration and for sufficient time.Decreases non-specific binding, leading to a lower noise floor and higher SNR.
Improve Washing Increase the number and duration of wash steps; include a detergent in the wash buffer.More effectively removes unbound probe, reducing background and improving SNR.[15]
Image Averaging Acquire multiple images of the same field of view and average them.Reduces random noise, which improves the SNR.[16]
Use Fluorogenic Probes Employ tetrazine probes that are non-fluorescent until they react with the dienophile.[1][17]Significantly reduces background from unbound probes, leading to a much higher SNR.

Visualizations

Bioorthogonal Reaction: Tetrazine Ligation

cluster_reactants Reactants cluster_product Product TAMRA_Tz TAMRA-Tetrazine Probe Labeled_Protein Fluorescently Labeled Protein TAMRA_Tz->Labeled_Protein Inverse Electron Demand Diels-Alder TCO_Protein TCO-Modified Protein TCO_Protein->Labeled_Protein N2 Nitrogen Gas (N₂)

Caption: The reaction between a TAMRA-tetrazine probe and a TCO-modified protein.

Experimental Workflow for Cell Staining

start Start fix Cell Fixation start->fix perm Permeabilization (optional) fix->perm block Blocking perm->block probe TAMRA-Tetrazine Incubation block->probe wash Washing probe->wash image Imaging wash->image

Caption: A typical experimental workflow for labeling cells with TAMRA-tetrazine probes.

References

Improving signal-to-noise ratio in TAMRA imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their TAMRA (Tetramethylrhodamine) imaging experiments.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses common issues encountered during TAMRA imaging and provides step-by-step solutions to enhance your results.

Issue 1: Low TAMRA Signal Intensity

Possible Causes and Solutions:

  • Suboptimal Labeling Efficiency:

    • Verify Labeling Protocol: Ensure the protein or antibody concentration is within the optimal range (typically 1-10 mg/mL) and that an appropriate molar excess of TAMRA NHS ester (usually 5-10 fold) is used.[1][2][3]

    • Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they compete with the labeling reaction.[1][2][3] Use a bicarbonate or phosphate (B84403) buffer with a pH of 8.0-9.0 for optimal NHS ester reactivity.[3]

    • Fresh Dye: Use freshly prepared TAMRA stock solutions in anhydrous DMSO or DMF, as the NHS ester is susceptible to hydrolysis.[1][2][3]

  • Incorrect Microscope Settings:

    • Excitation and Emission Filters: Confirm that the filter sets on your microscope are appropriate for TAMRA's spectral properties.

    • Exposure Time and Gain: Increase the exposure time or camera gain to amplify the signal. However, be mindful that excessively high settings can also increase background noise and photobleaching.[4]

  • Photobleaching:

    • Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent, such as p-phenylenediamine (B122844) (PPD) or commercial formulations like ProLong™ or VECTASHIELD®.[5][6]

    • Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the sample.[7]

  • Low Antibody Concentration:

    • Titrate Antibody: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. A typical starting range is 1-10 µg/mL for purified antibodies.[8][9][10]

Issue 2: High Background Fluorescence

Possible Causes and Solutions:

  • Autofluorescence:

    • Sample Preparation: If possible, perfuse tissues with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[11][12]

    • Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[11] Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[12] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.

    • Quenching Reagents: Treat samples with an autofluorescence quenching agent. Commercial kits like TrueVIEW® are available, or you can use chemical quenchers such as sodium borohydride (B1222165) or Sudan Black B.[11][13]

    • Photobleaching: Pre-treating the tissue with a broad-spectrum light source can reduce background fluorescence without affecting subsequent fluorescent probe signals.[14]

  • Non-specific Antibody Binding:

    • Blocking Step: This is a critical step to prevent antibodies from binding to non-target sites.[15][16] Incubate your sample with a blocking buffer containing normal serum from the same species as the secondary antibody, or with a protein solution like bovine serum albumin (BSA).[15]

    • Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[10]

    • Antibody Dilution: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.[9]

  • Unbound Fluorophore:

    • Purification: Ensure that your TAMRA-labeled antibody or probe is properly purified to remove any free, unconjugated dye.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for TAMRA?

A1: The optimal excitation maximum for TAMRA is typically in the range of 541-565 nm, and the emission maximum is around 565-583 nm.[17] These values can be influenced by factors such as the solvent, pH, and conjugation to a biomolecule.[17]

Q2: How does pH affect TAMRA fluorescence?

A2: TAMRA's fluorescence quantum yield is generally considered to be pH-insensitive in the physiological range, making it a robust fluorophore for many biological applications.[18][19][20]

Q3: What is the quantum yield of TAMRA, and why is it important?

A3: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For TAMRA, the quantum yield is typically in the range of 0.1 to 0.3.[17][21] A higher quantum yield contributes to a brighter fluorescent signal.

Q4: How can I reduce photobleaching of TAMRA during long imaging sessions?

A4: To minimize photobleaching, you should:

  • Use an antifade mounting medium.[5][6]

  • Reduce the intensity and duration of the excitation light.

  • Use a sensitive camera that requires shorter exposure times.

  • Acquire images at the lowest acceptable signal-to-noise ratio.

Q5: What are the best controls to include in my TAMRA imaging experiment?

A5: To ensure the specificity of your staining, you should include the following controls:

  • Unlabeled Control: A sample that has not been treated with any fluorescent probes to assess the level of autofluorescence.[12]

  • Secondary Antibody Only Control: A sample incubated only with the fluorescently labeled secondary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample.

Data Presentation

Table 1: Spectral Properties of TAMRA

PropertyValueReference
Excitation Maximum (λex)~541 - 565 nm[17]
Emission Maximum (λem)~565 - 583 nm[17]
Molar Extinction Coefficient (ε)~84,000 - 95,000 M⁻¹cm⁻¹[17][21]
Fluorescence Quantum Yield (Φ)~0.1 - 0.3[17][21]

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio

ProblemPotential CauseRecommended Solution
Low Signal Inefficient LabelingOptimize dye-to-protein ratio; use amine-free buffers at pH 8.0-9.0.[3]
PhotobleachingUse antifade reagents; minimize light exposure.[5]
Suboptimal Antibody DilutionTitrate primary and secondary antibodies.[8][9]
High Background AutofluorescenceUse quenching agents or photobleaching; consider alternative fixatives.[11][13][14]
Non-specific BindingOptimize blocking step with normal serum or BSA; increase washing.[10][15]
Free DyePurify labeled conjugates thoroughly.[1][2]

Experimental Protocols

Protocol 1: TAMRA NHS Ester Labeling of Antibodies

This protocol provides a general procedure for conjugating TAMRA NHS ester to primary amines on antibodies.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • 5-TAMRA, SE (5-Carboxytetramethylrhodamine, succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[1][2]

  • Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1][2]

  • Labeling Reaction:

    • Calculate the required volume of the TAMRA stock solution to achieve a 5-10 fold molar excess relative to the antibody.

    • Slowly add the TAMRA stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[2]

    • Collect the first colored fraction, which contains the labeled antibody.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[1]

Protocol 2: Immunofluorescence Staining

This protocol outlines a general workflow for immunofluorescence staining of cells or tissue sections.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • TAMRA-labeled primary antibody or unlabeled primary antibody and TAMRA-labeled secondary antibody

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)

  • Antifade Mounting Medium

Procedure:

  • Blocking:

    • Incubate the samples with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[22]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[22]

  • Washing:

    • Wash the samples three times for 5 minutes each with Wash Buffer to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation (for indirect detection):

    • Dilute the TAMRA-labeled secondary antibody in Blocking Buffer.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as in step 3.

  • Mounting:

    • Mount the coverslip onto the slide using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for TAMRA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Fixation Fixation (e.g., PFA or Methanol) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb TAMRA-conjugated Secondary Antibody PrimaryAb->SecondaryAb Mounting Mounting (Antifade Medium) SecondaryAb->Mounting Acquisition Image Acquisition (Microscopy) Mounting->Acquisition Analysis Image Analysis (SNR Measurement) Acquisition->Analysis

Caption: General experimental workflow for immunofluorescence imaging with TAMRA.

snr_factors cluster_signal Signal cluster_noise Noise Signal TAMRA Fluorescence SNR Signal-to-Noise Ratio (SNR) Signal->SNR Increase Labeling Labeling Efficiency Labeling->Signal QuantumYield Quantum Yield QuantumYield->Signal Excitation Excitation Intensity Excitation->Signal Antibody Antibody Affinity & Concentration Antibody->Signal Noise Background Noise Noise->SNR Decrease Autofluorescence Autofluorescence Autofluorescence->Noise Nonspecific Non-specific Binding Nonspecific->Noise DetectorNoise Detector Noise DetectorNoise->Noise

Caption: Key factors influencing the signal-to-noise ratio in TAMRA imaging.

References

Photobleaching issues with TAMRA fluorophore and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TAMRA (Tetramethylrhodamine) fluorophore. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to TAMRA photobleaching during fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This occurs when the fluorophore is exposed to light, which can lead to chemical alterations and covalent bond cleavage.[1] In fluorescence microscopy, photobleaching is a significant issue as it can lead to a gradual loss of signal, complicating the observation of fluorescently labeled molecules, especially in time-lapse imaging and quantitative studies.[1][2]

Q2: How photostable is TAMRA compared to other common fluorophores?

A2: TAMRA is known for its relatively high photostability compared to older generation dyes like FITC and FAM.[3][4] It offers a good balance of brightness and resistance to fading, making it suitable for applications like long-term imaging experiments.[3] However, for experiments requiring very high photostability, newer generation dyes such as the Alexa Fluor or DyLight series may be more robust.[1][2]

Q3: What are the main factors that contribute to TAMRA photobleaching?

A3: Several factors can accelerate the photobleaching of TAMRA:

  • High-intensity illumination: The more intense the excitation light, the faster the photobleaching.[2][5]

  • Prolonged exposure to light: Continuous or repeated exposure to the excitation light source increases the likelihood of photodamage.[2][5]

  • Presence of oxygen: Molecular oxygen can react with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[5][6]

  • Local chemical environment: Factors such as pH and the presence of certain metal ions, like Mn2+, can influence the rate of photobleaching.[4][7][8]

Troubleshooting Guide

Problem: My TAMRA signal is fading too quickly during my imaging experiment.

Below is a step-by-step guide to help you identify and resolve the cause of rapid photobleaching.

Step 1: Optimize Imaging Conditions

Your first line of defense against photobleaching is to adjust your microscope settings.

Q: What are the key imaging parameters I should optimize?

A:

  • Reduce Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[5][9] Using neutral density filters can help reduce illumination intensity without changing the spectral quality of the light.[2][5]

  • Minimize Exposure Time: Reduce the camera exposure time or increase the scanning speed to limit the duration the sample is illuminated.[9]

  • Avoid Unnecessary Exposure: Keep the light shutter closed when not actively acquiring images.[9]

Step 2: Utilize Antifade Reagents

If optimizing imaging conditions is not sufficient, the use of antifade reagents is the most effective way to combat photobleaching.[2]

Q: How do antifade reagents work and which one should I use?

A: Antifade reagents are chemical cocktails that are added to the mounting medium to protect fluorophores from photobleaching.[2] They typically work by scavenging for reactive oxygen species (ROS), thereby reducing the rate of photochemical damage to the fluorophore.[5]

There are both commercial and homemade options available:

  • Commercial Antifade Mountants: Products like VectaShield, ProLong Gold, and Citifluor are widely used and offer reliable performance.[10][11]

  • Homemade Antifade Solutions: A common recipe involves using p-phenylenediamine (B122844) (PPD) in a glycerol/PBS solution.[10][12]

Table 1: Comparison of Common Antifade Reagent Components

ComponentFunctionCommon ConcentrationNotes
p-Phenylenediamine (PPD) Free radical scavenger0.1% - 1%Can be toxic and may turn brown upon oxidation, but this does not necessarily reduce its effectiveness.[10]
n-Propyl gallate Antioxidant2% - 4%
DABCO (1,4-diazabicyclo[2.2.2]octane) Triplet state quencher2.5%
Glycerol Refractive index matching and partial antifade effect50% - 90%A non-fluorescent grade should be used.[10]
Step 3: Consider the Chemical Environment

The composition of your imaging buffer can have a significant impact on TAMRA's photostability.

Q: What aspects of my sample's chemical environment should I pay attention to?

A:

  • Oxygen Removal: Since oxygen is a key mediator of photobleaching, removing it from the imaging medium can significantly enhance fluorophore stability. This can be achieved using oxygen scavenging systems, such as glucose oxidase/catalase (GLOX).[6]

  • Avoid Certain Metal Ions: The presence of divalent manganese ions (Mn2+) has been shown to accelerate the photobleaching of TAMRA by inducing intersystem crossing.[7][8] If possible, avoid buffers containing high concentrations of Mn2+.

Step 4: Evaluate Fluorophore Choice

If you have tried the above solutions and are still experiencing significant photobleaching, it may be necessary to consider an alternative fluorophore for your application.

Q: What are some more photostable alternatives to TAMRA?

A: While TAMRA is a robust fluorophore, several other dyes offer superior photostability. The choice of an alternative will depend on the specific wavelength requirements of your experiment.

Table 2: Spectral Properties and Photostability Comparison of TAMRA and Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
TAMRA ~555~580~0.1 - 0.3[13][14]Good
Cy3 ~550~570~0.15Generally lower than TAMRA[15]
Alexa Fluor 546 ~556~573~0.79Very High
Alexa Fluor 555 ~555~565~0.1Very High
DyLight 549 ~550~568~0.7Very High

Note: Quantum yield and photostability can be highly dependent on the local environment.

Experimental Protocols

Protocol 1: Preparation of a p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD)

  • Phosphate-buffered saline (PBS)

  • Glycerol (non-fluorescent grade)

Procedure:

  • Prepare a 10x stock solution of PBS.

  • Create a working solution of 1x PBS.

  • To make a 0.1% PPD solution, dissolve 100 mg of PPD in 10 mL of 1x PBS. This may require gentle warming and vortexing.

  • Add the PPD/PBS solution to 90 mL of glycerol.

  • Mix thoroughly until the solution is homogeneous.

  • Adjust the pH to ~8.0 using a basic solution (e.g., 0.5 M sodium carbonate/bicarbonate buffer).

  • Store the final solution in small aliquots at -20°C in the dark.

Caution: PPD is a potential toxin and irritant. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling.[12]

Visual Guides

photobleaching_process S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

experimental_workflow labeling Label Biomolecule with TAMRA mounting Mount Sample in Antifade Medium labeling->mounting filters Select Appropriate Filters labeling->filters mounting->filters light_source Set Lowest Possible Light Intensity filters->light_source exposure Set Minimal Exposure Time light_source->exposure focus Focus on a Non-critical Area exposure->focus acquire Acquire Image focus->acquire storage Store Sample in the Dark acquire->storage

Caption: Experimental workflow to minimize TAMRA photobleaching.

troubleshooting_tree start TAMRA Signal Fading? optimize_imaging Optimize Imaging Settings (↓ Intensity, ↓ Exposure) start->optimize_imaging Yes use_antifade Use Antifade Mounting Medium optimize_imaging->use_antifade Still Fading solution1 Problem Solved optimize_imaging->solution1 Resolved check_buffer Check Imaging Buffer (Remove O₂, Avoid Mn²⁺) use_antifade->check_buffer Still Fading use_antifade->solution1 Resolved change_fluorophore Consider More Photostable Fluorophore (e.g., Alexa Fluor) check_buffer->change_fluorophore Still Fading check_buffer->solution1 Resolved

Caption: Troubleshooting decision tree for TAMRA photobleaching issues.

References

Technical Support Center: TAMRA Fluorescence & Buffer Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAMRA (Tetramethylrhodamine) fluorescent dyes. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the pH sensitivity of TAMRA and how to optimize buffer conditions for reliable and reproducible experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter when using TAMRA-labeled molecules.

Q1: My TAMRA fluorescence signal is much lower than expected. What could be the cause?

A1: Low fluorescence intensity from TAMRA can stem from several factors, many of which are related to pH and buffer composition.

  • Suboptimal pH: TAMRA's fluorescence is sensitive to pH. The optimal pH for TAMRA fluorescence is generally in the physiological to slightly alkaline range (pH 7.0-8.5). In acidic environments (pH < 6.0), the fluorescence can be significantly quenched.

  • Incorrect Buffer: The choice of buffer can impact fluorescence. Ensure your buffer's range is appropriate for your target pH. Some buffer components can also cause quenching. For example, high concentrations of certain salts or the presence of quenching agents can reduce the signal.

  • Probe Concentration: Very high concentrations of TAMRA-labeled probes can lead to self-quenching, where the dye molecules interact and reduce overall fluorescence.[1]

  • Photobleaching: TAMRA has good photostability, but prolonged exposure to high-intensity light can cause it to photobleach, leading to a weaker signal.[2] Minimize light exposure where possible.

  • Degradation: Ensure your TAMRA-labeled probe is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles which can lead to degradation.[3]

Q2: I am observing a gradual decrease (or drift) in my fluorescence signal over time. Why is this happening?

A2: Signal drift can be a frustrating issue, often pointing to instability in the experimental conditions.

  • pH Instability: If your buffer has poor buffering capacity at the experimental pH, small additions of acidic or basic solutions (e.g., enzyme substrates) or even absorption of atmospheric CO₂ can cause the pH to drift, affecting TAMRA's fluorescence.

  • Temperature Fluctuations: Temperature can influence both the fluorescence quantum yield and the pKa of your buffer. Ensure your experiment is conducted at a stable, controlled temperature.

  • Photobleaching: As mentioned above, continuous excitation during time-course experiments can lead to a gradual decrease in signal due to photobleaching. Try reducing the excitation light intensity or the frequency of measurements.

  • Probe Instability: The TAMRA conjugate itself might be unstable under the experimental conditions, leading to degradation or conformational changes that alter its fluorescent properties.

Q3: My results are not reproducible between experiments. What should I check?

A3: Lack of reproducibility is often due to subtle variations in experimental setup, particularly with buffer preparation.

  • Buffer Preparation: Always prepare buffers fresh. Ensure the pH is accurately measured with a calibrated pH meter at the temperature of the experiment. Small errors in pH can lead to significant differences in fluorescence.

  • Reagent Quality: Use high-quality, nuclease-free water and reagents to prepare your buffers.[4] Contaminants can interfere with the assay or quench fluorescence.

  • Consistent Storage and Handling: Ensure that TAMRA-labeled probes are stored and handled consistently across all experiments to avoid variability from degradation or freeze-thaw cycles.[3][4] Aliquoting the probe is highly recommended.[4]

Frequently Asked Questions (FAQs)

Q1: Why is TAMRA fluorescence sensitive to pH?

A1: The pH sensitivity of TAMRA, like other rhodamine dyes, is due to a structural equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless lactone form. At acidic pH, the equilibrium shifts towards the lactone form, causing a loss of fluorescence (quenching). At neutral to alkaline pH, the fluorescent zwitterionic form is favored.

TAMRA_Equilibrium cluster_acid Acidic pH (e.g., < 6.0) cluster_alkaline Neutral/Alkaline pH (e.g., > 7.0) Lactone Non-fluorescent Lactone Form Zwitterion Fluorescent Zwitterionic Form Lactone->Zwitterion Increase pH Zwitterion->Lactone Decrease pH

Caption: pH-dependent equilibrium of TAMRA dye.

Q2: What is the optimal pH range for using TAMRA?

A2: The optimal pH range for TAMRA fluorescence is generally between pH 7.0 and 8.5 . Within this range, the dye exists predominantly in its highly fluorescent form. While some sources describe TAMRA as pH-insensitive, this generally refers to its stability within this optimal physiological range.[2][5] Significant fluorescence quenching occurs at pH values below 6.0.

Q3: Which buffers are recommended for use with TAMRA?

A3: The choice of buffer depends on the required pH for your specific experiment (e.g., enzyme activity, binding assay). It is crucial to select a buffer that has a strong buffering capacity at the desired pH.

BufferUseful pH RangeComments
PBS (Phosphate-Buffered Saline)6.5 - 7.5Commonly used for cell-based assays and protein labeling; good physiological compatibility.
HEPES 6.8 - 8.2A common biological buffer; often used in cell culture media and enzyme kinetics.[6]
Tris-HCl 7.5 - 9.0Widely used for nucleic acid and protein applications. Note: Tris is temperature-sensitive.
Sodium Bicarbonate 9.2 - 10.8 (used at ~8.3 for labeling)Often used for amine-reactive labeling reactions with NHS esters of TAMRA.[7]
TE Buffer (Tris-EDTA)7.0 - 8.0Recommended for long-term storage of TAMRA-labeled oligonucleotides to maintain stability.[4]

Q4: How does conjugation to a biomolecule affect TAMRA's pH sensitivity?

A4: The local microenvironment created by the biomolecule (protein, DNA, etc.) can slightly alter the pKa and fluorescent properties of the conjugated TAMRA dye.[1][8] For instance, conjugation to an oligonucleotide can increase TAMRA's fluorescence emission compared to the free dye.[1] Therefore, it is essential to perform buffer optimization and pH profiling with the final TAMRA-labeled conjugate, not just the free dye.

Experimental Protocols

Protocol: Determining the Optimal pH for a TAMRA Conjugate

This protocol provides a method to determine the optimal pH for your specific TAMRA-labeled protein, oligonucleotide, or small molecule.

1. Materials:

  • TAMRA-labeled conjugate of interest.

  • A series of buffers covering a broad pH range (e.g., pH 4.0 to 10.0). A universal buffer or a set of buffers with overlapping ranges (e.g., Citrate, MES, Phosphate, HEPES, Tris, Borate) can be used.

  • Fluorometer or microplate reader capable of measuring TAMRA's fluorescence (Excitation ~540-555 nm, Emission ~565-580 nm).

  • pH meter.

  • Black, flat-bottom 96-well plates (for plate reader).

2. Procedure:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from 4.0 to 10.0). Verify the final pH of each buffer with a calibrated pH meter.

  • Prepare TAMRA Conjugate Solution: Prepare a working stock of your TAMRA conjugate in a neutral, low-salt buffer (e.g., PBS pH 7.4).

  • Set up Assay Plate: In a 96-well plate, add a fixed volume of each buffer from your pH series to triplicate wells.

  • Add Conjugate: Add a small, constant amount of the TAMRA conjugate working stock to each well. The final concentration should be in the low nanomolar to micromolar range, depending on the conjugate's brightness.

  • Incubate: Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the conjugate to equilibrate in each buffer.

  • Measure Fluorescence: Read the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for TAMRA.

  • Data Analysis:

    • Average the fluorescence readings for the triplicate wells at each pH.

    • Subtract the reading from a "buffer only" blank for each pH point.

    • Plot the net fluorescence intensity as a function of pH. The peak of this curve represents the optimal pH for your TAMRA conjugate under these conditions.

Caption: Workflow for determining optimal pH.

References

Technical Support Center: TAMRA-PEG8-Me-Tet Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during biomolecule labeling with TAMRA-PEG8-Me-Tet, specifically focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyl-tetrazine (Me-Tet) moiety and a trans-cyclooctene (B1233481) (TCO) group.

Troubleshooting Guide: Low Labeling Efficiency

Low or no fluorescence signal after a labeling experiment with this compound can be attributed to several factors throughout the experimental workflow. This guide will help you diagnose and resolve common problems.

Issue: Weak or No TAMRA Fluorescence Signal

Use the following decision tree to pinpoint the potential cause of low labeling efficiency.

G start Start: Low/No Fluorescence Signal check_reactants 1. Verify Reactant Integrity & Concentration start->check_reactants reactant_ok Reactants are OK check_reactants->reactant_ok Passed reactant_bad Degraded/Incorrect Concentration check_reactants->reactant_bad Failed check_tco 2. Assess TCO-Labeling Step Efficiency tco_ok TCO Labeling is Efficient check_tco->tco_ok Passed tco_bad Low TCO Incorporation check_tco->tco_bad Failed check_ligation 3. Evaluate Tetrazine-TCO Ligation Conditions ligation_ok Ligation Conditions are Optimal check_ligation->ligation_ok Passed ligation_bad Suboptimal Ligation check_ligation->ligation_bad Failed check_purification 4. Review Purification & Analysis purification_bad Issues in Final Steps check_purification->purification_bad reactant_ok->check_tco reactant_sol Solution: - Use fresh reagents. - Accurately requantify stock solutions (e.g., UV-Vis). - Store reagents properly (anhydrous DMSO, -20°C). reactant_bad->reactant_sol tco_ok->check_ligation tco_sol Solution: - Optimize NHS ester reaction (pH 7-9, amine-free buffer). - Increase molar excess of TCO-NHS ester. - Check for competing nucleophiles in buffer (e.g., Tris, glycine). tco_bad->tco_sol ligation_ok->check_purification ligation_sol Solution: - Use a slight molar excess of this compound (1.1-2.0x). - Increase incubation time or temperature (RT to 37°C). - Ensure adequate mixing. - Consider a more reactive tetrazine (e.g., H-Tet) if possible. ligation_bad->ligation_sol purification_sol Solution: - Avoid loss of labeled product during purification. - Check for fluorescence quenching (e.g., aggregation, high DOL). - Confirm instrument settings for TAMRA detection (Ex/Em ~555/580 nm). purification_bad->purification_sol

Caption: Troubleshooting workflow for low TAMRA labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Tetrazine-TCO ligation?

A1: The most critical factors are:

  • Reactant Integrity: Ensure that both the TCO-modified biomolecule and the this compound are not degraded. Tetrazines can be sensitive to some biological conditions, and TCOs can isomerize in the presence of thiols or undergo oxidation.[1][2]

  • Stoichiometry: The molar ratio of tetrazine to TCO is crucial. A slight excess of the tetrazine reagent (e.g., 1.1 to 2.0 molar equivalents) is often recommended to drive the reaction to completion.[3][4]

  • Reaction Kinetics: The methyl-tetrazine (Me-Tet) used in your reagent is less reactive than unsubstituted (H-Tet) or electron-withdrawing group-substituted tetrazines.[5] Therefore, reaction time and concentration are key levers to ensure high efficiency.

  • pH: While the tetrazine-TCO ligation is generally robust across a pH range of 6 to 9, the stability of your biomolecule is paramount.[4] For the initial TCO-labeling step using an NHS ester, an amine-free buffer at pH 7-9 is required.[3]

Q2: My reaction is very slow. How can I increase the speed of the ligation?

A2: To increase the reaction speed:

  • Increase Reactant Concentration: The reaction rate is dependent on the concentration of both the tetrazine and TCO moieties.[6][7] If possible, perform the conjugation at the highest concentration your biomolecule can tolerate without precipitating.

  • Optimize Molar Ratio: Use a slight excess of the this compound to push the equilibrium towards the product.[4]

  • Increase Temperature: Incubating the reaction at 37°C instead of room temperature can increase the reaction rate.[8]

  • Consider a More Reactive Dienophile/Diene: If persistent issues remain, using a more strained and reactive TCO derivative or a more reactive tetrazine (e.g., one with electron-withdrawing groups) would significantly accelerate the ligation.[5][9]

Q3: How should I prepare and store my this compound reagent?

A3: The this compound reagent should be handled with care to maintain its reactivity.

  • Dissolution: Dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3]

  • Storage: Store the solid reagent protected from light and moisture at -20°C.[10] Stock solutions in anhydrous solvents can be stored frozen for a few days but are susceptible to degradation.[3] It is best to prepare fresh solutions for each experiment.

Q4: Can components in my buffer interfere with the labeling reaction?

A4: Yes. For the initial labeling of a biomolecule with a TCO-NHS ester, buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with your biomolecule for the NHS ester.[4][11] For the subsequent tetrazine-TCO ligation, the reaction is bioorthogonal and highly specific, meaning it should not react with endogenous functional groups like amines or thiols.[12] However, high concentrations of thiols (e.g., DTT, BME) have been reported to potentially isomerize TCO to its less reactive cis-cyclooctene form, which could reduce labeling efficiency.[2]

Experimental Protocols

Protocol 1: TCO-Labeling of a Protein via NHS Ester Chemistry

This protocol describes the initial modification of a protein with a TCO-PEG-NHS ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification p1 1. Prepare Protein Solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4) p2 2. Prepare TCO-NHS Ester Stock (10 mM in anhydrous DMSO, fresh) r1 3. Add TCO-NHS Ester to Protein (10-20 fold molar excess) p2->r1 r2 4. Incubate (1 hr at RT or 2 hrs on ice) r1->r2 c1 5. Quench Reaction (Optional) (Add Tris to 50-100 mM) r2->c1 c2 6. Purify TCO-labeled Protein (Size exclusion chromatography / spin desalting column) c1->c2

Caption: Workflow for protein modification with a TCO-NHS ester.

Methodology:

  • Buffer Exchange: Prepare the protein in an amine-free buffer, such as 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS).[3][4] Ensure the protein concentration is between 1-5 mg/mL.[13]

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]

  • Reaction Incubation: Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[3][13] Incubate for 1 hour at room temperature or 2 hours on ice.

  • Purification: Remove the excess, unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[14][13]

Protocol 2: this compound Ligation with TCO-labeled Biomolecule

Methodology:

  • Reactant Preparation: Prepare the TCO-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]

  • Ligation: Add this compound to the TCO-labeled biomolecule. A 1.1 to 2.0-fold molar excess of the tetrazine reagent is recommended.[3]

  • Incubation: Allow the reaction to proceed for 30 to 120 minutes at room temperature.[3][4] For less reactive pairs or low concentrations, incubation can be extended or performed at 37°C.

  • Analysis/Purification: The TAMRA-labeled conjugate is now ready for analysis. If necessary, purify the final conjugate to remove any unreacted tetrazine using size-exclusion chromatography.[4]

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the reactants. The reaction rate is quantified by the second-order rate constant (k₂).

Reaction PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative SpeedReference
Methyl-Tetrazine (Me-Tet) + TCO Variable, generally slowerSlower[5]
H-Tetrazine (H-Tet) + TCO~2,000Fast[7]
3,6-dipyridyl-s-tetrazine + TCO(13 ± 0.08) x 10³Very Fast[9]
Highly Strained TCOs + TetrazinesUp to 3.3 x 10⁶Extremely Fast[15]

Table 1: Comparison of Second-Order Rate Constants for Various Tetrazine-TCO Pairs. The rate constants illustrate that the choice of both the tetrazine and the TCO component dramatically impacts the reaction speed. Methyl-tetrazines are known to be less reactive than hydrogen-substituted tetrazines.[5]

References

Technical Support Center: TAMRA-Labeled Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the aggregation of TAMRA-labeled proteins during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TAMRA-labeled protein precipitation and aggregation?

A1: The aggregation of TAMRA-labeled proteins is often initiated by several factors:

  • Hydrophobicity of the TAMRA Dye: The inherent hydrophobicity of the TAMRA dye itself can decrease the solubility of the labeled protein, promoting aggregation.[1]

  • High Degree of Labeling (DOL): Excessive labeling of a protein with TAMRA increases its hydrophobicity, which can lead to aggregation.[2] It is recommended to aim for a low labeling stoichiometry, ideally 1:1, to minimize this effect.[1][3]

  • Intrinsic Protein Properties: The amino acid sequence and overall hydrophobicity of the protein can predispose it to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical. Proteins are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1][4]

  • High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[5][6]

  • Temperature: Elevated temperatures can sometimes promote protein unfolding and subsequent aggregation.[5]

Q2: How can I detect aggregation in my TAMRA-labeled protein sample?

A2: Aggregation can manifest as visible precipitation or cloudiness.[7] However, soluble aggregates may also be present and can be detected using the following methods:

  • Dynamic Light Scattering (DLS): This technique is used to detect the presence of aggregates and determine their size distribution in a sample.[1][7]

  • Size Exclusion Chromatography (SEC): Aggregates will elute from the column earlier than the monomeric protein.[7]

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a change in the absorbance spectrum.[1][7]

  • Concentration-Dependent Fluorescence Study: A non-linear decrease in fluorescence intensity per unit of concentration may indicate aggregation-induced quenching.[1]

Q3: My TAMRA-labeled protein is precipitating out of solution. How can I resolubilize it?

A3: For hydrophobic proteins, dissolving them in a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before adding the aqueous buffer can be effective.[1] For basic proteins, a small amount of 10% acetic acid may aid dissolution, while acidic proteins may dissolve better with 1% ammonium (B1175870) hydroxide.[1] Sonication can also help to break up existing aggregates.[1] After solubilization, it is recommended to centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining insoluble aggregates and then carefully transfer the supernatant.[1]

Q4: What are the best practices for storing TAMRA-labeled proteins to prevent aggregation?

A4: Proper storage is crucial for maintaining the integrity of your TAMRA-labeled protein.[1] For long-term storage, it is ideal to store the protein at -80°C.[4][6] For short-term storage, 4°C may be suitable.[6][8] It is highly recommended to add a cryoprotectant like glycerol (B35011) (at a final concentration of 25-50%) to prevent aggregation during freeze-thaw cycles.[4][8] Aliquoting the protein into smaller, single-use volumes is also advised to avoid repeated freezing and thawing.[8]

Troubleshooting Guides

Issue 1: Visible Precipitation During or After Labeling Reaction

This is a clear sign of significant protein aggregation.[5]

Potential Cause Troubleshooting Steps Quantitative Guidance
Suboptimal Buffer pH Adjust the buffer pH to be at least one to two units away from the protein's isoelectric point (pI) to increase its net charge and promote solubility.[1] Use pH-stabilized buffers like HEPES.[1]pH should be ≥ pI + 1 or ≤ pI - 1.[1][4]
Inappropriate Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration to screen electrostatic interactions.[5]Start with ~150 mM NaCl.[5]
High Protein Concentration Start with a lower protein concentration. If a high final concentration is required, add stabilizing excipients.[5]Recommended starting concentration: 1-2 mg/mL.[5]
High Dye-to-Protein Ratio Reduce the molar ratio of the TAMRA labeling reagent to the protein to avoid over-labeling.[5]Aim for a 1:1 dye-to-protein molar ratio.[1][3]
Reaction Temperature Perform the labeling reaction at a lower temperature, such as 4°C, to slow down the aggregation process. Note that this may require a longer reaction time.[5]Reaction temperature: 4°C.[5]
Issue 2: Presence of Soluble Aggregates Detected by DLS or SEC

Even if the solution appears clear, soluble aggregates can be present and affect experimental results.[5]

Potential Cause Troubleshooting Steps Recommended Additives & Concentrations
Hydrophobic Interactions Incorporate stabilizing additives into the labeling and storage buffers.[5]Sugars (e.g., sucrose, trehalose): 0.25 - 1 M[9][10]Polyols (e.g., glycerol): 10 - 50% (v/v)[4][8]Amino Acids (e.g., Arginine, Glutamate): 50 mM[11]
Oxidation of Cysteine Residues For proteins with cysteine residues, add a reducing agent to prevent the formation of disulfide bonds that can lead to aggregation.[4]DTT or TCEP: 1-5 mM[4][11]
Non-specific Interactions Add a low concentration of a non-denaturing detergent.[4][11]Tween® 20 or Triton™ X-100: ~0.01%[1]CHAPS: ~0.1%[11]
Leached Metal Ions from Purification If using Ni-NTA affinity chromatography, leached nickel ions can promote aggregation. Adding EDTA to the elution buffer can chelate these ions.[12]Pre-calculate the amount of EDTA needed to chelate potential leached nickel.[12]

Experimental Protocols

Protocol 1: TAMRA Labeling of a Protein via NHS Ester Chemistry

This protocol is for labeling a protein with a primary amine (e.g., N-terminus or Lysine side chain).[1]

  • Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0.[2] The protein solution should be free of any primary amines, such as Tris or glycine.[13]

  • Dye Preparation: Dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO.[1]

  • Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution at a molar ratio of 1.5:1 to 3:1 (dye:protein).[1] Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.[1]

  • Reaction Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM.[1]

  • Purification: Purify the TAMRA-labeled protein from the unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) or size exclusion chromatography.[1]

  • Confirmation: Confirm the identity and purity of the labeled protein using mass spectrometry and analytical HPLC.[1]

Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)

This protocol provides a general guideline for using DLS to detect protein aggregates.[5]

  • Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove any dust or extraneous particles. Prepare samples at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). Use the same buffer for the sample and the blank measurement.[5]

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer.[5]

  • Data Acquisition: Carefully pipette the protein sample into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and initiate data acquisition according to the manufacturer's instructions.[5]

  • Data Analysis: Analyze the resulting data to determine the size distribution of particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric protein indicates the presence of aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting cluster_prevention Prevention Strategies protein Purified Protein labeling Incubate 1-2h at RT (Protected from Light) protein->labeling Add TAMRA-NHS (Molar Ratio 1.5:1 to 3:1) tamra TAMRA-NHS Ester in DMSO tamra->labeling quench Quench Reaction (e.g., Tris, Hydroxylamine) labeling->quench purify Purification (RP-HPLC / SEC) quench->purify analyze Analysis (Mass Spec, HPLC) purify->analyze aggregation Aggregation? purify->aggregation aggregation->analyze No optimize_dol Optimize DOL aggregation->optimize_dol Yes optimize_buffer Optimize Buffer aggregation->optimize_buffer Yes additives Add Stabilizers aggregation->additives Yes

Caption: Workflow for TAMRA labeling, purification, and troubleshooting aggregation.

logical_relationship Aggregation Protein Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation DOL High Degree of Labeling (DOL) DOL->Hydrophobicity ProteinProps Intrinsic Protein Properties ProteinProps->Aggregation Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->Aggregation Concentration High Protein Concentration Concentration->Aggregation Prevention Prevention Strategies OptimizeDOL Optimize DOL (e.g., 1:1) Prevention->OptimizeDOL OptimizeBuffer Optimize Buffer (pH, Salt) Prevention->OptimizeBuffer Additives Use Additives (Glycerol, Arginine) Prevention->Additives LowConcentration Lower Protein Concentration Prevention->LowConcentration OptimizeDOL->DOL OptimizeBuffer->Buffer Additives->Hydrophobicity LowConcentration->Concentration

Caption: Causes of TAMRA-protein aggregation and corresponding prevention strategies.

References

Technical Support Center: Quenching of TAMRA Fluorescence Upon Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of decreased TAMRA fluorescence following conjugation to biomolecules. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my TAMRA-conjugated molecule not as bright as the free dye?

A1: A decrease in fluorescence intensity upon conjugation is a common phenomenon known as quenching. Several factors can cause this:

  • Self-Quenching (or Concentration Quenching): This is the most frequent cause. When multiple TAMRA molecules are conjugated in close proximity on a single biomolecule (e.g., a protein or oligonucleotide), they can interact with each other to form non-fluorescent dimers.[1] This process, a form of static quenching, occurs when the dyes are closer than approximately 25 Å.[1][2]

  • Environmental Effects: The local microenvironment around the conjugated dye can influence its fluorescence. For instance, conjugation near certain amino acids (like tryptophan or tyrosine) or specific DNA bases (especially guanine) can lead to quenching through photoinduced electron transfer.[3][4][5]

  • Conformational Changes: The conjugation process might alter the conformation of the biomolecule, forcing the TAMRA dye into a quenched state.

  • pH Sensitivity: TAMRA's fluorescence intensity can be sensitive to the pH of the buffer. A decrease in fluorescence may be observed in alkaline environments (pH > 8.0).[6]

  • Aggregation: The hydrophobicity of TAMRA can sometimes reduce the solubility of the labeled biomolecule, leading to aggregation.[6] Aggregates often exhibit significant fluorescence quenching.

Q2: What is the primary mechanism behind TAMRA self-quenching?

A2: The primary mechanism is the formation of a ground-state, non-fluorescent dimer through static quenching.[1][7] When two TAMRA molecules are close enough (ideally less than 12 Å for maximal effect), they can form a stable complex via hydrophobic and stacking interactions.[1] This dimer has a different absorption spectrum from the monomeric dye and dissipates absorbed energy as heat rather than light.[1]

Q3: How does the Degree of Labeling (DOL) affect fluorescence?

A3: The Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, is critically important.

  • Low DOL: May result in an insufficient signal for your assay.

  • High DOL: Leads to a higher probability of self-quenching, where the fluorescence per dye molecule decreases.[5][6] This can paradoxically result in a dimmer overall conjugate despite more dye being attached. For many applications, an optimal DOL exists that balances signal strength with quenching effects.

Q4: Can my conjugation buffer affect the TAMRA fluorescence?

A4: Yes. When using amine-reactive dyes like TAMRA-NHS ester, it is crucial to use a buffer that is free of primary amines, such as Tris or glycine.[8][9] These buffers will compete with your target molecule for reaction with the NHS ester, reducing labeling efficiency. Recommended buffers are sodium bicarbonate or phosphate (B84403) buffers at a pH of 8.3-8.5.[10][11]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal After Conjugation and Purification

This is a common issue that can stem from several sources. Follow this guide to diagnose the problem.

Step 1: Verify the Conjugation Reaction

The first step is to confirm that the TAMRA dye has successfully conjugated to your biomolecule.

  • Action: Determine the Degree of Labeling (DOL).

  • Protocol: See "Experimental Protocol 1: Determination of Degree of Labeling (DOL)" below. A non-zero DOL confirms that the reaction occurred.

Step 2: Investigate Quenching Mechanisms

If the DOL is within the expected range but the fluorescence is low, quenching is the likely culprit.

  • Hypothesis A: Self-Quenching due to High DOL.

    • Diagnosis: Your calculated DOL is high (e.g., > 5 for a standard IgG antibody, or >1 dye per 10 amino acids for peptides[6]).

    • Solution: Optimize the conjugation reaction to achieve a lower DOL. Reduce the molar excess of TAMRA NHS ester used in the labeling reaction. See the table below for typical starting ratios.

  • Hypothesis B: Environmental Quenching.

    • Diagnosis: The DOL is low (e.g., 1-2), but the signal is still weak. This suggests the labeling site itself is in a quenching environment.

    • Solution:

      • Change Labeling Chemistry: If labeling primary amines (lysines), these may be located in quenching microdomains. Consider switching to a thiol-reactive TAMRA maleimide (B117702) to target cysteine residues, which may be in a different environment.

      • Denature the Protein: Measure the fluorescence of the conjugate in a denaturing buffer (e.g., 6M Guanidinium HCl). A significant increase in fluorescence upon denaturation suggests that the native protein structure was holding the dye in a quenched conformation.

Decision-Making Workflow for Low Fluorescence

G start Start: Low Fluorescence Signal check_dol Determine Degree of Labeling (DOL) start->check_dol dol_result Is DOL > 0? check_dol->dol_result no_reaction Problem: No Conjugation Troubleshoot reaction conditions: - Check buffer pH (8.3-8.5) - Ensure buffer is amine-free - Use fresh TAMRA-NHS ester dol_result->no_reaction No reaction_ok Conjugation Confirmed dol_result->reaction_ok Yes dol_high Is DOL too high? reaction_ok->dol_high self_quench Problem: Self-Quenching Solution: Reduce dye:protein molar excess in conjugation reaction. dol_high->self_quench Yes env_quench Problem: Environmental Quenching - Try alternative labeling chemistry - Check fluorescence in denaturing buffer dol_high->env_quench No G cluster_0 Monomeric State (Fluorescent) cluster_1 Dimer State (Quenched) TAMRA1 TAMRA Protein Protein Backbone TAMRA1->Protein > 25 Å apart Light_out1 Fluorescence TAMRA1->Light_out1 TAMRA2 TAMRA TAMRA2->Protein Light_out2 Fluorescence TAMRA2->Light_out2 Light_in Excitation Light Light_in->TAMRA1 Light_in->TAMRA2 TAMRA_dimer TAMRA Dimer (Ground-State Complex) Protein2 Protein Backbone TAMRA_dimer->Protein2 < 25 Å apart Heat_out Heat (No Fluorescence) TAMRA_dimer->Heat_out Light_in2 Excitation Light Light_in2->TAMRA_dimer G start Prepare Protein (Amine-free buffer, pH 8.3) prep_dye Prepare 10 mg/mL TAMRA-NHS in anhydrous DMSO (Fresh) start->prep_dye mix Add Dye to Protein (Target Molar Excess) prep_dye->mix incubate Incubate 1-2h at RT (Protect from light) mix->incubate purify Purify via Desalting Column (e.g., G-25) incubate->purify analyze Characterize Conjugate (Measure Absorbance for DOL) purify->analyze store Store Conjugate (4°C, protected from light) analyze->store

References

Technical Support Center: Purification of TAM-RA-PEG8-Me-Tet Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted TAMRA-PEG8-Me-Tet from your experimental samples, ensuring the purity of your labeled biomolecules for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The three primary methods for removing small molecules like unreacted this compound from larger, labeled biomolecules are size exclusion chromatography (SEC), dialysis, and precipitation.[1][2][3][4] The choice of method depends on factors such as the size of your biomolecule, sample volume, required purity, and available equipment.

Q2: How do I choose the best purification method for my sample?

A2:

  • Size Exclusion Chromatography (SEC) , including spin columns and gel filtration, is a rapid and effective method for separating molecules based on size.[5][6][7][8] It is ideal for most protein and antibody labeling experiments and is available in various formats, from gravity columns to pre-packed spin columns for smaller sample volumes.[9][10]

  • Dialysis is a gentle method suitable for larger sample volumes and is effective for removing small molecules over a period of several hours to overnight.[11][12] It is a cost-effective option, particularly when high-throughput is not a primary concern.

  • Precipitation is a versatile method that can be used to selectively precipitate the labeled protein, leaving the smaller, unreacted dye in the supernatant.[4] This method may require more optimization to ensure efficient protein recovery and removal of contaminants.

Q3: I used a spin column, but I still see a lot of free dye in my sample. What went wrong?

A3: This is a common issue that can arise from several factors:

  • Column Overload: The amount of unreacted dye may have exceeded the column's capacity.[13] Consider using a larger column or performing a second purification step.

  • Incorrect Column Choice: Ensure the molecular weight cut-off (MWCO) of the column is appropriate for your biomolecule, allowing the small dye to be retained while your larger molecule passes through.[6]

  • Sample Dilution: For some column types, the sample may become diluted during the process. Ensure your downstream application can accommodate a more dilute sample.

Q4: Can I use dialysis to remove the unreacted TAMRA dye? What are the key considerations?

A4: Yes, dialysis is a suitable method.[1][11] Key considerations include:

  • Molecular Weight Cut-Off (MWCO): Select a dialysis membrane with an MWCO that is significantly smaller than your labeled biomolecule but large enough to allow the unreacted this compound to pass through freely.[11] For most proteins, a 10 kDa MWCO membrane is a good starting point.

  • Buffer Volume and Changes: Use a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume, and change the buffer every 2-4 hours to maintain a steep concentration gradient and ensure efficient removal of the free dye.[11][12]

  • Time: Dialysis is a slower process, often requiring 4-24 hours for completion.[11]

Q5: My protein recovery is low after purification. How can I improve it?

A5: Low protein recovery can be addressed by:

  • Method Selection: Spin columns and specialized dye removal columns are generally designed for high protein recovery.[10]

  • Minimizing Handling Steps: Each transfer and purification step can lead to sample loss. Streamline your workflow where possible.

  • Precipitation Optimization: If using precipitation, factors like the choice of precipitating agent, incubation time, and temperature can significantly impact protein recovery. These may need to be optimized for your specific protein.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in downstream assays. Incomplete removal of unreacted TAMRA dye.Repeat the purification step. Consider using a different method (e.g., a second spin column or dialysis).[13] Verify the absorbance of your purified sample to ensure the dye has been removed.
Precipitation of the labeled protein during purification. The hydrophobicity of the TAMRA dye may reduce the solubility of the labeled protein.Perform purification steps in a buffer that helps maintain protein solubility. Consider adding a non-ionic detergent or adjusting the pH.
The purified sample is too dilute. Some size exclusion chromatography methods can result in sample dilution.Concentrate the sample after purification using a centrifugal filter device with an appropriate MWCO.
Inconsistent purification results. Variability in manual column packing or buffer preparation.Use pre-packed, commercially available spin columns for greater consistency.[4][10] Ensure buffers are freshly prepared and at the correct pH.

Comparison of Purification Methods

Method Principle Typical Protein Recovery Speed Scalability Key Advantages Key Disadvantages
Size Exclusion Chromatography (Spin Columns) Separation based on molecular size.[7]> 90%[10]Fast (< 15 minutes)[10]Low to MediumHigh recovery, speed, and ease of use.[10]Can cause sample dilution; potential for column clogging with viscous samples.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[12]HighSlow (4-24 hours)[11]HighGentle on samples, cost-effective for large volumes.[11]Time-consuming; requires large buffer volumes.
Precipitation Differential solubility of the protein and the small molecule dye.Variable (requires optimization)ModerateHighCan handle large sample volumes and high initial dye concentrations.May require significant optimization; risk of protein denaturation or loss.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Column (Size Exclusion Chromatography)
  • Column Equilibration:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge the column for 2 minutes to remove the storage buffer.

    • Place the column in a new collection tube. Add 500 µL of your desired buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge for 2 minutes to equilibrate the column. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your sample containing the labeled biomolecule and unreacted dye to the center of the resin bed.

  • Elution:

    • Centrifuge the column for 2-3 minutes at the recommended speed (typically ~1,000 x g).

    • The purified, labeled biomolecule will be in the collection tube. The unreacted this compound will be retained in the column resin.

  • Confirmation of Dye Removal:

    • Measure the absorbance of the purified sample at 280 nm (for protein) and ~555 nm (for TAMRA). A significant decrease in the 555 nm absorbance relative to the 280 nm absorbance indicates successful dye removal.

Protocol 2: Removal of Unreacted this compound using Dialysis
  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Load your sample into the dialysis tubing, ensuring to leave some space for potential volume increase.

    • Securely close both ends of the tubing with dialysis clips.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of cold dialysis buffer (e.g., 1L of PBS for a 1-2 mL sample).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Change the dialysis buffer every 2-4 hours for a total of 3-4 changes.

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Cut open one end of the bag and gently transfer the purified sample to a clean tube.

Protocol 3: Removal of Unreacted this compound using Acetone (B3395972) Precipitation
  • Precipitation:

    • Chill your sample and four volumes of cold acetone (-20°C) separately.

    • Add the cold acetone to your sample, mix gently, and incubate at -20°C for 60 minutes.

  • Pelleting:

    • Centrifuge the mixture at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing:

    • Carefully decant the supernatant, which contains the unreacted dye.

    • Wash the pellet with a small volume of cold acetone to remove any residual dye and centrifuge again.

  • Resuspension:

    • Remove the supernatant and allow the protein pellet to air dry briefly. Do not over-dry the pellet as it may be difficult to resuspend.

    • Resuspend the protein pellet in a suitable buffer of your choice.

Visualizations

experimental_workflow_sec cluster_prep Column Preparation cluster_purify Purification cluster_collect Collection & Analysis prep1 Equilibrate Spin Column with Buffer load Load Sample onto Column prep1->load spin Centrifuge to Elute load->spin collect Collect Purified Labeled Biomolecule spin->collect analyze Analyze Purity (Spectrophotometry) collect->analyze

Caption: Workflow for removing unreacted dye using Size Exclusion Chromatography (Spin Column).

experimental_workflow_dialysis cluster_prep Preparation cluster_purify Dialysis cluster_collect Collection prep1 Hydrate Dialysis Membrane prep2 Load Sample into Tubing prep1->prep2 dialyze Dialyze against Large Volume of Buffer prep2->dialyze buffer_change Change Buffer Periodically dialyze->buffer_change 2-4 hours buffer_change->dialyze collect Recover Purified Sample buffer_change->collect After 3-4 changes experimental_workflow_precipitation cluster_precipitate Precipitation cluster_separate Separation cluster_resuspend Final Product add_acetone Add Cold Acetone to Sample incubate Incubate at -20°C add_acetone->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge wash Wash Pellet with Cold Acetone centrifuge->wash resuspend Air Dry and Resuspend Pellet wash->resuspend

References

Technical Support Center: Tetrazine Stability in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reducing agents on tetrazine stability during bioconjugation and other labeling experiments.

Frequently Asked Questions (FAQs)
Q1: My tetrazine ligation reaction failed after reducing disulfide bonds in my protein. What could be the cause?

A: A common cause for reaction failure in this context is the degradation or reduction of the tetrazine moiety by the reducing agent used for the disulfide bonds. Many tetrazines, especially those with electron-withdrawing substituents designed for rapid reactivity, are susceptible to nucleophilic attack or reduction.[1][2]

Reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol) can directly interact with the tetrazine ring. TCEP is known to reduce tetrazines to their corresponding dihydrotetrazines, which are not reactive in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] While this reduction can sometimes be reversed by exposure to air, it effectively removes the active tetrazine from your reaction.[3] Similarly, thiols like DTT can act as nucleophiles and lead to tetrazine degradation.[1][4]

Troubleshooting Steps:

  • Verify Tetrazine Integrity: Before conjugation, confirm the concentration and purity of your tetrazine stock solution using UV-Vis spectroscopy (measuring the characteristic absorbance around 520 nm).

  • Choose a Compatible Reducing Agent: If possible, select a milder reducing agent or use the minimum concentration and incubation time required.

  • Remove the Reducing Agent: Crucially, remove the reducing agent after disulfide reduction and before adding the tetrazine-modified component. This can be achieved through dialysis, desalting columns, or buffer exchange.

  • Consider Tetrazine Structure: If you repeatedly encounter this issue, consider using a more stable tetrazine derivative. Tetrazines with more electron-donating or sterically hindering groups tend to have greater stability, although this often comes at the cost of slower reaction kinetics.[5][6]

Q2: Which reducing agents are incompatible with tetrazines?

A: The compatibility of a reducing agent with a tetrazine is highly dependent on the specific tetrazine structure, concentration, pH, and temperature. However, some general guidelines apply:

  • TCEP (Tris(2-carboxyethyl)phosphine): Generally considered incompatible . TCEP can directly reduce the tetrazine ring to a non-reactive dihydrotetrazine.[3] This effect is well-documented and is a common source of reaction failure.

  • DTT (Dithiothreitol): Generally considered incompatible . As a thiol-based reducing agent, DTT is a potent nucleophile that can attack the electron-deficient tetrazine ring, leading to its degradation.[1]

  • Sodium Ascorbate: Often used as a reductant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7] While not as aggressive as phosphines or thiols, it can still contribute to the reduction of highly reactive, electron-poor tetrazines over extended periods. Caution is advised.

  • L-Glutathione (GSH): As a thiol, high concentrations of GSH can contribute to tetrazine degradation over time, similar to DTT.

The key takeaway is that reducing agents should ideally be removed from the reaction mixture before the introduction of a tetrazine reagent.

Q3: How can I assess the stability of my specific tetrazine in the presence of a reducing agent?

A: You can perform a simple stability assay using a UV-Vis spectrophotometer. The tetrazine chromophore has a characteristic absorbance in the visible range (typically 510-540 nm) that disappears when the ring is reduced or degraded.[8][9] By monitoring the decrease in this absorbance over time, you can quantify the stability.

See the Experimental Protocols section below for a detailed methodology.

Troubleshooting Guides
Guide 1: Low Yield in Tetrazine Bioconjugation

This guide provides a logical workflow to diagnose the cause of low bioconjugation yield, particularly when reducing agents are involved in the experimental setup.

G start Low Conjugation Yield Observed check_reagents 1. Verify Reagent Integrity (Tetrazine & Dienophile) start->check_reagents reagents_ok Reagents are Active check_reagents->reagents_ok reagents_ok->start No, remake reagents check_protocol 2. Review Protocol Steps reagents_ok->check_protocol Yes protocol_ok Protocol Followed Correctly check_protocol->protocol_ok check_reducing 3. Was a Reducing Agent Used? protocol_ok->check_reducing Yes other_issues Investigate Other Issues: - pH / Buffer - Temperature - Steric Hindrance - Reagent Stoichiometry protocol_ok->other_issues No, correct protocol removal_step 4. Was Reducing Agent Removed Before Tetrazine Addition? check_reducing->removal_step Yes check_reducing->other_issues No degradation Root Cause: Tetrazine Degradation/ Reduction by Agent removal_step->degradation No removal_step->other_issues Yes solution Solution: Incorporate a purification step (e.g., desalting column) to remove the reducing agent. degradation->solution

Caption: Troubleshooting workflow for low-yield tetrazine reactions.
Data Presentation

The stability of a tetrazine is highly dependent on its substituents. Electron-withdrawing groups (EWGs) increase iEDDA reaction rates but decrease stability, while electron-donating groups (EDGs) have the opposite effect.

Table 1: General Impact of Substituents on Tetrazine Properties
Substituent TypeExample GroupsImpact on iEDDA ReactivityImpact on Stability (vs. Nucleophiles/Reductants)
Electron-Withdrawing Pyridyl, Pyrimidyl, CF₃Increases (Faster Kinetics)[5]Decreases (More Prone to Degradation)[1][8]
Electron-Neutral Phenyl, HydrogenModerateModerate
Electron-Donating Alkyl (e.g., Methyl), MethoxyDecreases (Slower Kinetics)[5]Increases (More Stable)[10]
Specialized Hydroxyl, TriazolylVariable (can increase selectivity)Generally Increases Stability[7][8]
Table 2: Qualitative Stability of Tetrazines with Common Reducing Agents
Tetrazine TypeReducing AgentCompatibilityPrimary IssueReference
Di-pyridyl-s-tetrazine TCEPPoorReduction to dihydrotetrazine[3]
General Tetrazines DTT / ThiolsPoorNucleophilic degradation of the ring[1][4]
Di-phenyl-s-tetrazine TCEPModerateSlower reduction compared to EWG-substituted tetrazines[6]
Aryl-methyl-tetrazine Air/OxygenGoodReduction by TCEP can be reversed by air oxidation[3]
Reaction Pathways

The desired reaction for a tetrazine in bioconjugation is the iEDDA cycloaddition. However, in the presence of a reducing agent like TCEP, an undesired competing reaction occurs.

G cluster_0 Desired Bioorthogonal Reaction cluster_1 Undesired Reduction Pathway Tz Active Tetrazine (Pink/Red) Product Stable Conjugate (Colorless) Tz->Product iEDDA Cycloaddition Dienophile Dienophile (e.g., TCO, Norbornene) Dienophile->Product Tz_reduce Active Tetrazine (Pink/Red) Dihydro Inactive Dihydrotetrazine (Colorless) Tz_reduce->Dihydro Reduction Reducer Reducing Agent (e.g., TCEP) Reducer->Dihydro

Caption: Competing reaction pathways for tetrazines.
Experimental Protocols

Protocol: UV-Vis Assay for Tetrazine Stability

This protocol allows for the quantitative assessment of a tetrazine's stability in the presence of a reducing agent by monitoring its absorbance over time.[8][11]

Materials:

  • Substituted 1,2,4,5-tetrazine (B1199680) derivative

  • Reducing agent of interest (e.g., TCEP, DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • 96-well plate (UV-transparent) or cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the tetrazine in an organic solvent (e.g., DMSO).

    • Prepare a stock solution of the reducing agent in the reaction buffer.

  • Determine λ_max:

    • Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an absorbance between 0.5 and 1.0.

    • Scan the absorbance from 400-600 nm to determine the maximum absorbance wavelength (λ_max), which is typically between 510-540 nm.

  • Kinetic Measurement:

    • Set the spectrophotometer to read absorbance at the determined λ_max at a constant temperature (e.g., 37°C).

    • In a 96-well plate or cuvette, prepare a "control" sample by diluting the tetrazine stock into the reaction buffer to a final concentration of ~50-200 µM.

    • Prepare a "test" sample by diluting the tetrazine stock into the reaction buffer containing the desired final concentration of the reducing agent.

    • Immediately begin monitoring the absorbance of both the control and test samples at regular intervals (e.g., every 5 minutes) for a set period (e.g., 2-24 hours).

  • Data Analysis:

    • Plot the normalized absorbance (A/A₀) versus time for both the control and test conditions.

    • The rate of absorbance decrease in the test sample relative to the control indicates the tetrazine's instability due to the reducing agent.

    • The half-life (t₁/₂) can be calculated from the decay curve, representing the time it takes for 50% of the tetrazine to degrade.

References

TCO isomerization and its effect on TAMRA-PEG8-Me-Tet ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TCO isomerization and TAMRA-PEG8-Me-Tet ligation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TCO isomerization, and how does it affect the ligation with this compound?

A1: The primary mechanism for the deactivation of trans-cyclooctene (B1233481) (TCO) is isomerization to its cis-cyclooctene (CCO) form.[1] This process is often a radical-catalyzed reaction.[1] Factors that promote this isomerization include the presence of thiols (like glutathione (B108866) in cells or dithiothreitol (B142953) in buffers), copper-containing proteins, and exposure to UV light. The cis-isomer is significantly less reactive towards tetrazine than the trans-conformation. For practical purposes in bioorthogonal ligation, the cis-isomer is considered unreactive. Therefore, TCO isomerization directly leads to a decreased concentration of the reactive TCO species, resulting in lower ligation efficiency and reduced product yield with this compound.

Q2: How stable are different TCO derivatives, and which one should I choose for my experiment?

A2: The stability of TCO derivatives is inversely related to their reactivity. Highly strained and, therefore, more reactive TCOs, such as s-TCO, tend to isomerize more rapidly.[1] Less strained derivatives, like the parent TCO, are more stable but react more slowly. The choice of TCO derivative depends on the specific application. For live-cell applications requiring rapid labeling, a highly reactive TCO may be necessary, despite its lower stability. For applications requiring long-term stability, a more resilient TCO derivative is recommended.[1]

Q3: What are the optimal reaction conditions for TCO-tetrazine ligation?

A3: TCO-tetrazine ligation is a robust reaction that proceeds efficiently under a range of conditions. Generally, a pH range of 6 to 9 is suitable, with phosphate-buffered saline (PBS) being a common choice. The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended, or the temperature can be increased to 37°C. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-modified molecule.

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the TCO-tetrazine ligation reaction?

A5: The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease, allowing for real-time tracking of the conjugation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no ligation product TCO Isomerization: The TCO reagent has isomerized to its unreactive cis-form.1. Check Storage: Ensure TCO reagents are stored correctly (protected from light, at low temperatures). 2. Use Fresh Reagents: Prepare TCO solutions fresh before use. 3. Add Stabilizers: Consider adding a radical inhibitor like Trolox to reaction mixtures containing thiols.[1] 4. Use Ag(I) Complexation: For long-term storage of highly reactive TCOs, consider forming a silver(I) complex, which can be decomplexed with NaCl before use.[1]
Degradation of this compound: The tetrazine moiety is sensitive to certain conditions.1. Check Storage: Store the tetrazine reagent protected from light and moisture. 2. Avoid Reducing Agents: Minimize the exposure of the tetrazine to reducing agents. If their use is unavoidable, remove them before adding the tetrazine.
Incorrect Stoichiometry: The molar ratio of TCO to tetrazine is not optimal.Empirically optimize the molar ratio. A slight excess (1.05-1.5 fold) of the tetrazine is a good starting point.
Suboptimal Reaction Conditions: pH, temperature, or reaction time may not be ideal.1. Check pH: Ensure the reaction buffer is within the optimal pH range (6-9). 2. Adjust Temperature/Time: For slow reactions, consider increasing the temperature to 37°C or extending the incubation time.
High Background Signal Non-specific Binding of this compound: The fluorescent probe is binding to surfaces or other molecules.1. Purification: Ensure thorough purification of the final conjugate to remove unreacted tetrazine. Size-exclusion chromatography is a common method. 2. Blocking: In cell-based assays, use appropriate blocking agents.
Impure Reagents: Starting materials may contain fluorescent impurities.Ensure the purity of both the TCO-modified molecule and the this compound reagent.

Quantitative Data

Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines

This table summarizes the reactivity of various TCO derivatives. Higher rate constants indicate faster reactions.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine~150,000Increased reactivity due to steric effects.
cis-Dioxolane-fused trans-cyclooctene (d-TCO)3,6-di-(2-pyridyl)-s-tetrazine~366,000Enhanced reactivity, stability, and hydrophilicity.
(1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-ene (s-TCO)3,6-di-(2-pyridyl)-s-tetrazine~3,300,000The fastest TCO derivative to date, but with reduced stability.

Table 2: Stability of TCO Derivatives

This table highlights the varying stability of different TCOs, a critical factor in experimental design.

TCO DerivativeStability Profile
TCOCan isomerize in the presence of high thiol concentrations and in serum over time.
d-TCOShows improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives.
s-TCORapidly isomerizes in the presence of high thiol concentrations.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Ligation to a TCO-Modified Protein

This protocol outlines the steps for conjugating a TCO-modified protein with this compound.

  • Reagent Preparation:

    • Prepare the TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Ligation Reaction:

    • Add the this compound stock solution to the TCO-modified protein solution to achieve a final molar ratio of 1.1 to 1.5 (Tetrazine:TCO).

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For less reactive partners, the incubation can be extended to 2 hours or performed at 37°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography.

  • Storage:

    • Store the purified TAMRA-labeled protein conjugate at 4°C, protected from light.

Protocol 2: Monitoring TCO Isomerization by ¹H NMR Spectroscopy

This protocol provides a method to quantify the isomerization of a TCO derivative to its cis-isomer.

  • Sample Preparation:

    • Dissolve the TCO-containing compound in a deuterated solvent (e.g., DMSO-d6 or D₂O-PBS) to a final concentration suitable for NMR analysis (e.g., 1-10 mM).

    • If investigating the effect of thiols, add the desired concentration of the thiol reagent (e.g., 30 mM mercaptoethanol).[1]

    • Add an internal standard with a known concentration for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the sample under the desired conditions (e.g., room temperature or 37°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic olefinic proton signals for the trans- and cis-isomers of the cyclooctene.

    • Integrate the signals corresponding to both isomers at each time point.

    • Calculate the percentage of isomerization by comparing the integral of the cis-isomer to the total integral of both isomers.

Visualizations

TCO_Isomerization_Pathway cluster_factors Promoting Factors TCO trans-Cyclooctene (TCO) (Reactive) Radical_Intermediate Radical Intermediate TCO->Radical_Intermediate Isomerization Initiation CCO cis-Cyclooctene (CCO) (Unreactive) Radical_Intermediate->CCO Isomerization Propagation Thiols Thiols Thiols->Radical_Intermediate Copper Cu-proteins Copper->Radical_Intermediate UV UV Light UV->Radical_Intermediate

Caption: TCO isomerization pathway.

Ligation_Workflow cluster_reagents Reactants cluster_reaction Ligation cluster_product Product & Purification TCO_Protein TCO-modified Protein Mix Mix Reactants (PBS, pH 7.4, RT) TCO_Protein->Mix Tetrazine_Probe This compound Tetrazine_Probe->Mix Labeled_Protein TAMRA-labeled Protein Mix->Labeled_Protein [4+2] Cycloaddition Purification Purification (e.g., SEC) Labeled_Protein->Purification

Caption: TCO-Tetrazine ligation workflow.

Troubleshooting_Logic rect_node rect_node Start Low Ligation Yield? Check_TCO Is TCO reagent fresh and properly stored? Start->Check_TCO Check_Tetrazine Is Tetrazine reagent stable? Check_TCO->Check_Tetrazine Yes Sol_TCO Use fresh TCO, consider stabilizers Check_TCO->Sol_TCO No Check_Stoichiometry Is molar ratio (Tet:TCO) > 1? Check_Tetrazine->Check_Stoichiometry Yes Sol_Tetrazine Use fresh Tetrazine, avoid reducing agents Check_Tetrazine->Sol_Tetrazine No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Stoichiometry->Check_Conditions Yes Sol_Stoichiometry Optimize molar ratio (e.g., 1.5:1) Check_Stoichiometry->Sol_Stoichiometry No Sol_Conditions Adjust pH, temp, or incubation time Check_Conditions->Sol_Conditions No Success Yield Improved Check_Conditions->Success Yes Sol_TCO->Success Sol_Tetrazine->Success Sol_Stoichiometry->Success Sol_Conditions->Success

Caption: Troubleshooting logic for low ligation yield.

References

Cell permeability issues with TAMRA probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAMRA (Tetramethylrhodamine) probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is TAMRA and why is it used for cellular imaging?

A1: TAMRA is a fluorescent dye from the rhodamine family, known for its bright orange-red fluorescence and high photostability.[1][2] It is widely used to label peptides, proteins, and nucleic acids to study biomolecular interactions and cellular dynamics.[1][2] Its excitation and emission peaks are approximately 555 nm and 580 nm, respectively, making it compatible with standard fluorescence microscopy setups.[1]

Q2: I'm observing a very weak or no signal inside my cells. What are the primary causes?

A2: A weak or absent intracellular signal when using TAMRA probes is a common issue, often stemming from poor cell permeability.[3][4] Key factors include the intrinsic properties of the TAMRA molecule itself, the nature of the molecule it's conjugated to, and suboptimal experimental conditions. For many rhodamine dyes, an equilibrium exists between a fluorescent, charged (zwitterionic) form and a non-fluorescent, uncharged (spirolactone) form.[5] The uncharged form is more hydrophobic and has greater cell permeability.[5] Standard TAMRA heavily favors the charged, less permeable form in aqueous solutions.[5]

Q3: Can the specific TAMRA isomer (5-TAMRA vs. 6-TAMRA) affect my experiment?

A3: Yes, while both isomers have similar spectral properties, the slight positional difference can affect the biological properties of the conjugated molecule.[6] For applications where reproducibility is critical, using a single, pure isomer is preferred over a mixed isomer preparation.[6] For example, 6-TAMRA is often used for nucleotide labeling, while 5-TAMRA is preferred for peptides and proteins.[6]

Q4: Does conjugating TAMRA to my peptide or molecule of interest affect its permeability?

A4: Absolutely. The physicochemical properties of the parent molecule can be altered by the addition of a fluorophore like TAMRA.[7][8] The increased size and potential change in hydrophobicity can negatively impact the construct's ability to cross the cell membrane.[7] In some cases, TAMRA labeling has been shown to increase cytotoxicity compared to the unlabeled peptide.[8][9]

Q5: Are there newer alternatives to traditional TAMRA with better cell permeability?

A5: Yes, researchers have developed strategies to improve the cell permeability of rhodamine-based dyes. One successful approach involves chemically modifying the dye to favor the cell-permeable, non-fluorescent spirolactone or spirolactam form.[3][4] These "fluorogenic" probes become brightly fluorescent only after entering the cell and binding to their target, which shifts the equilibrium back to the fluorescent zwitterionic state.[4][5] This approach not only improves permeability but also significantly reduces background fluorescence.[4]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Weak or No Intracellular Fluorescence

This is the most common issue, directly related to the probe's inability to efficiently cross the plasma membrane.

Possible Causes & Solutions

  • Suboptimal Probe Concentration: The concentration may be too low to produce a detectable signal.[10]

    • Solution: Perform a concentration titration to find the optimal concentration that gives a strong signal without causing cytotoxicity or high background.[10][11] Start with a low concentration and increase it incrementally.[12]

  • Insufficient Incubation Time: The incubation period may be too short for the probe to accumulate within the cells.[10]

    • Solution: Optimize the incubation time by testing a range of durations (e.g., 30 minutes, 1 hour, 2 hours, or even overnight at 4°C for some applications).[10]

  • Low Intrinsic Permeability: Standard TAMRA derivatives often have inherently low cell permeability.[4][5]

    • Solution: Consider using chemically modified, fluorogenic TAMRA derivatives (e.g., MaP probes) designed for enhanced cell permeability.[4][5] These probes are engineered to exist in a non-fluorescent, membrane-permeable state until they interact with their intracellular target.[4]

  • Cell Health: Unhealthy or dead cells will not exhibit active uptake mechanisms and may have compromised membrane integrity.

    • Solution: Regularly check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and within a proper passage number before starting the experiment.

Problem 2: High Background Fluorescence

High background can obscure the specific signal, making data interpretation difficult.[10]

Possible Causes & Solutions

  • Excess Probe Concentration: Using too much probe leads to non-specific binding to the extracellular matrix or cell surfaces.[12]

    • Solution: Reduce the probe concentration to the lowest effective level determined during your titration experiments.[12]

  • Inadequate Washing: Unbound probe remaining in the medium or attached to the coverslip contributes to background.

    • Solution: Increase the number and duration of washing steps after probe incubation.[12] Use a pre-warmed buffer like PBS or HBSS for washes.[12]

  • Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that appear as bright, punctate background signals.[12][13]

    • Solution: Before use, inspect the probe stock solution for precipitates.[12] If needed, briefly sonicate or filter the solution.[12] Prepare working dilutions immediately before use.[13]

  • Cellular Autofluorescence: Many cell types naturally fluoresce, which can interfere with the probe's signal.[12]

    • Solution: Always include an unstained control sample to measure the baseline autofluorescence of your cells under your imaging conditions.[12] This signal can be subtracted from your stained samples during image analysis.

Quantitative Data Summary

The photophysical properties of TAMRA are crucial for experimental design. While slight variations exist, the general characteristics are summarized below.

PropertyValueNotes
Excitation Maximum (λex) ~555 nmCan be efficiently excited by standard 561 nm laser lines.[1]
Emission Maximum (λem) ~580 nmEmits in the orange-red spectrum.[1]
Molar Extinction Coefficient ~90,000 M⁻¹cm⁻¹Indicates strong light absorption.[1]
Quantum Yield 0.3 - 0.5Represents moderate to good fluorescence efficiency.[1]
pH Sensitivity Fluorescence diminishes at pH > 8.0Experiments should be conducted in well-buffered, neutral solutions (e.g., using HEPES).[1]

Visual Guides and Workflows

Mechanism of Rhodamine Dye Permeability

The cell permeability of rhodamine dyes like TAMRA is governed by an equilibrium between a charged, fluorescent state and a neutral, non-fluorescent state. Shifting this equilibrium is key to creating next-generation probes.

G Zwitterion Zwitterionic Form (Fluorescent, Charged) Membrane Cell Membrane Spirolactone Spirolactone Form (Non-Fluorescent, Neutral) Zwitterion->Spirolactone Target Intracellular Target Bound Target-Bound Probe (Fluorescent) Membrane->Target Binding Spirolactone->Membrane Permeable

Caption: Equilibrium between cell-impermeable (zwitterionic) and cell-permeable (spirolactone) forms of TAMRA.

Troubleshooting Workflow for Poor Signal

This decision tree provides a logical flow for diagnosing and solving issues of weak or no intracellular staining with TAMRA probes.

TroubleshootingWorkflow Start Start: Weak or No Intracellular Signal CheckConc Is probe concentration optimized? Start->CheckConc Titrate Action: Perform concentration titration (e.g., 100 nM - 5 µM) CheckConc->Titrate No CheckTime Is incubation time sufficient? CheckConc->CheckTime Yes Titrate->CheckTime Success Problem Solved: Acquire Data Titrate->Success If successful OptimizeTime Action: Increase incubation time (e.g., 30 min to 4 hours) CheckTime->OptimizeTime No CheckHealth Are cells healthy and viable? CheckTime->CheckHealth Yes OptimizeTime->CheckHealth OptimizeTime->Success If successful ImproveCulture Action: Use healthy, low-passage cells. Check for contamination. CheckHealth->ImproveCulture No ConsiderAlternative Problem Persists: Consider probe's intrinsic permeability CheckHealth->ConsiderAlternative Yes ImproveCulture->Start NewProbe Solution: Use a fluorogenic TAMRA derivative or an alternative cell-permeable dye. ConsiderAlternative->NewProbe NewProbe->Success

Caption: A step-by-step workflow for troubleshooting poor TAMRA probe signals in live-cell imaging.

Experimental Protocols

Protocol 1: General Live-Cell Staining with TAMRA Probes

This protocol provides a starting point for labeling live, adherent cells. Optimization of concentration and time is critical.[10][14]

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes).

    • Culture cells until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and evenly distributed.

  • Probe Preparation:

    • Prepare a stock solution of your TAMRA-conjugated probe in a high-quality, anhydrous solvent like DMSO.

    • Immediately before use, dilute the stock solution to the desired final working concentration in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS). Vortex briefly to ensure it is fully dissolved.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells, ensuring the entire surface is covered.

    • Incubate the cells for the desired amount of time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. Protect the samples from light during incubation.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound probe.[12] For probes with high background, increasing the number of washes may be necessary.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (a phenol (B47542) red-free medium is recommended to reduce background fluorescence) to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for TAMRA (e.g., TRITC or Cy3 channel).

    • Always include an unstained control and other relevant controls to ensure the observed signal is specific.

Protocol 2: Assessing Cell Permeability via Fluorescence Microscopy

This protocol helps determine if a TAMRA-conjugated molecule is entering the cell and provides qualitative information on its localization.

  • Sample Preparation:

    • Prepare cell samples as described in Protocol 1. Include three sets of samples:

      • Unstained Control (for autofluorescence).

      • Test Probe (your TAMRA-conjugated molecule).

      • Positive Control (a known cell-permeable dye like Hoechst 33342 or Calcein-AM).

  • Staining:

    • Incubate the cells with the Test Probe and Positive Control probe according to the optimized conditions from Protocol 1. It's often useful to test a time course (e.g., 15 min, 30 min, 60 min, 120 min).

    • For a nuclear counterstain, you can co-incubate with a cell-permeable nuclear dye like Hoechst 33342 for the last 10-15 minutes of the incubation period.[12]

  • Washing and Imaging:

    • Wash and prepare the cells for imaging as described in Protocol 1.

    • Acquire images using consistent settings (laser power, exposure time, gain) across all samples to allow for direct comparison.

  • Data Interpretation:

    • No Signal: If the Test Probe sample shows no intracellular fluorescence above the Unstained Control, it suggests poor permeability.

    • Membrane Staining: If fluorescence is confined to the cell periphery, the probe may be binding to the membrane without being internalized. Confocal microscopy is excellent for distinguishing membrane-bound versus internalized signals.[14]

    • Internalized Signal: If fluorescence is observed within the cell's cytoplasm and/or nucleus, the probe is cell-permeable. Co-localization with organelle-specific markers can provide further information on subcellular distribution.

References

Validation & Comparative

A Comparative Guide to TAMRA-PEG8-Me-Tetrazine and Other Fluorescent Tetrazine Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of bioorthogonal labeling experiments. This guide provides a detailed comparison of TAMRA-PEG8-Me-Tetrazine with other commonly used fluorescent tetrazine probes. The information presented here is based on published experimental data and manufacturer's specifications to assist in making an informed decision for your specific research needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry. This reaction is exceptionally fast and highly specific, enabling the precise labeling of biomolecules in complex biological environments. The fluorogenic nature of many tetrazine-dye conjugates, where fluorescence is quenched by the tetrazine moiety and restored upon reaction with a dienophile, is a key advantage for live-cell imaging, as it minimizes background noise and often eliminates the need for wash steps.

Quantitative Performance Comparison of Fluorescent Tetrazine Probes

The selection of a fluorescent tetrazine probe is often guided by its photophysical properties and reaction kinetics. The following table summarizes key performance indicators for TAMRA-PEG8-Me-Tetrazine and several alternative probes.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Fluorescence Turn-On Ratio
TAMRA-PEG8-Me-Tet (analog)¹553580~95,000[1]~0.1-0.3 (unquenched)[2]Not specified2.0x[3]
ATTO 488-Tetrazine 500[4]520[4]90,000[4]0.80[4]Not specified15-40x[5]
SiR-Tetrazine (B12364997) 652[6]674[6]100,000[6]Not specifiedNot specifiedFluorogenic[6][7]
Cy5-Tetrazine 649671250,000[8]Not specified800 - 30,000²[8]Not specified
BDP TMR-Tetrazine 54257455,000[9]0.64[9]Not specifiedNot specified

¹Data for Me-Tet-5-TAMRA, a close structural analog without the PEG8 linker. The exact values for this compound may vary. The PEG linker is primarily intended to improve aqueous solubility and reduce non-specific binding. ²The rate constant is dependent on the specific tetrazine and TCO structures.

Experimental Protocols

General Protocol for Live-Cell Imaging using Fluorogenic Tetrazine Probes

This protocol outlines a general workflow for labeling and imaging intracellular proteins using a fluorogenic tetrazine probe and a TCO-modified targeting molecule.

Materials:

  • Live cells expressing the target protein of interest.

  • TCO-functionalized molecule that targets the protein of interest (e.g., a TCO-conjugated ligand or an antibody fragment).

  • Fluorogenic tetrazine probe (e.g., this compound).

  • Anhydrous DMSO for preparing stock solutions.

  • Live-cell imaging medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.

  • Targeting Molecule Incubation (Pre-targeting):

    • Prepare a working solution of the TCO-functionalized targeting molecule in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 10-100 nM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the TCO-targeting molecule solution to the cells and incubate for 30-60 minutes at 37°C to allow for binding to the target protein.

  • Washing (Optional but Recommended): To reduce background from unbound TCO-targeting molecules, wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Fluorogenic Tetrazine Probe Labeling:

    • Prepare a stock solution of the fluorogenic tetrazine probe in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in live-cell imaging medium to the desired final concentration (typically 1-5 µM). The optimal concentration should be determined empirically to achieve a high signal-to-noise ratio.

    • Add the tetrazine probe solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

    • For kinetic studies, time-lapse imaging can be performed to monitor the increase in fluorescence as the bioorthogonal reaction proceeds.

    • For "no-wash" imaging, the signal should develop rapidly, allowing for visualization without removing the tetrazine probe solution.

Controls:

  • Unlabeled Cells + Tetrazine Probe: To assess non-specific binding of the probe.

  • TCO-labeled Cells (no tetrazine): To determine any background fluorescence from the cells or the targeting molecule.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the level of cellular autofluorescence.

Signaling Pathways and Experimental Workflows

Bioorthogonal Labeling Workflow

The following diagram illustrates the general workflow for labeling a target protein within a live cell using a TCO-functionalized targeting molecule and a fluorescent tetrazine probe.

G cluster_cell Live Cell Target Target Protein TCO_Target TCO-labeled Target Labeled_Target Fluorescently Labeled Target Imaging Fluorescence Imaging (High Signal) Labeled_Target->Imaging TCO_Molecule TCO-functionalized Targeting Molecule TCO_Molecule->Target Binding Tetrazine_Probe Fluorogenic Tetrazine Probe (Low Fluorescence) Tetrazine_Probe->TCO_Target iEDDA Reaction

Caption: General workflow for pre-targeting and bioorthogonal labeling in live cells.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this labeling strategy is the iEDDA reaction between the tetrazine and TCO moieties. This reaction is highly efficient and proceeds rapidly under physiological conditions.

G Tetrazine Tetrazine-Fluorophore (Quenched) Intermediate Diels-Alder Cycloadduct (Unstable) Tetrazine->Intermediate + TCO TCO-Biomolecule Product Dihydropyridazine-Fluorophore (Fluorescent) Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The iEDDA reaction between a tetrazine and a trans-cyclooctene (TCO).

References

A Head-to-Head Comparison: TAMRA-PEG8-Me-Tetrazine versus Azide-Alkyne Click Chemistry for Advanced Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the most effective methods for bioconjugation, this guide provides an in-depth comparison of two leading bioorthogonal labeling technologies: Tetrazine ligation, featuring TAMRA-PEG8-Me-Tetrazine, and the widely adopted azide-alkyne click chemistry. This publication offers a comprehensive analysis of their performance, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.

Bioorthogonal chemistry has transformed our ability to study complex biological systems by enabling specific, high-yield covalent reactions within a living environment without interfering with native biochemical processes.[1] Among the array of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (tetrazine ligation) and the azide-alkyne cycloaddition have become cornerstone techniques.[2][3]

This guide will dissect the nuances of these powerful chemistries, focusing on the practical aspects of their application, from reaction kinetics and efficiency to biocompatibility and ease of use.

At a Glance: Key Performance Metrics

The choice between tetrazine ligation and azide-alkyne click chemistry often hinges on the specific requirements of the experiment, such as the need for speed, biocompatibility, or the nature of the biomolecule being labeled. The following table summarizes the key quantitative parameters for these reactions.

ParameterTetrazine Ligation (e.g., with TCO)Azide-Alkyne Click Chemistry (CuAAC)Azide-Alkyne Click Chemistry (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA)[4]Copper(I)-Catalyzed Azide-Alkyne Cycloaddition[5][6]Strain-Promoted Azide-Alkyne Cycloaddition[7][]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 0.54 - >39,000 (up to 10⁶ reported)[2][9][10]~10⁴ - 10⁵[9]0.1 - 3.5[9][11]
Typical Reaction Time Seconds to minutes[12][13]10 minutes - 24 hours[5]1 - 12 hours[7][14]
Catalyst Required None (Catalyst-free)[15]Copper(I)[5][6]None (Catalyst-free)[7][]
Biocompatibility Excellent; catalyst-free.[16]Potential cytotoxicity from copper catalyst, though ligands can mitigate this.[2][5]Excellent; catalyst-free.[7][14]
Typical Reactants Tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481), TCO)[15][17]Terminal alkyne and azide[6][12]Strained alkyne (e.g., DBCO, BCN) and azide[7][14]
Byproducts Nitrogen gas (N₂)[17]None (forms stable triazole)[12]None (forms stable triazole)[]
Typical Yields Near-quantitative[12][18]>90%[5]High

Reaction Mechanisms and Workflows

To visualize the chemical transformations and the steps involved in a typical labeling experiment, the following diagrams illustrate the signaling pathways and workflows for each methodology.

Tetrazine Ligation

The IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is an exceptionally fast and bioorthogonal reaction.[17] The process is driven by the release of dinitrogen gas, forming a stable dihydropyridazine (B8628806) product which can then tautomerize.[4][19]

Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_product Product Tetrazine TAMRA-PEG8-Me-Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO TCO-modified Biomolecule TCO->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_DA Labeled_Product Labeled Biomolecule Retro_DA->Labeled_Product Azide_Alkyne_Comparison cluster_start Starting Materials cluster_cyaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide Azide-modified Biomolecule CuAAC_Reaction Cu(I) Catalyst + Ligand Azide->CuAAC_Reaction SPAAC_Reaction Catalyst-Free Azide->SPAAC_Reaction Alkyne Alkyne-labeled Probe Alkyne->CuAAC_Reaction CuAAC_Product Labeled Biomolecule (Fast Kinetics) CuAAC_Reaction->CuAAC_Product Strained_Alkyne Strained Alkyne Probe (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction SPAAC_Product Labeled Biomolecule (Biocompatible) SPAAC_Reaction->SPAAC_Product

References

A Head-to-Head Comparison: The Advantages of iEDDA Cycloaddition Over Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the ability to selectively and efficiently form covalent bonds under physiological conditions is paramount. For years, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been a workhorse in these fields. However, the inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, biocompatibility, and experimental simplicity. This guide provides an in-depth comparison of these two essential bioorthogonal chemistries, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.

Executive Summary: iEDDA's Superior Performance

The core advantages of the iEDDA reaction over CuAAC can be summarized in two key areas: kinetics and biocompatibility. iEDDA reactions are recognized as the fastest known bioorthogonal reactions to date, with second-order rate constants that can be several orders of magnitude higher than those of CuAAC.[1][2][3] This remarkable speed allows for efficient labeling and conjugation at very low reactant concentrations, which is crucial for in vivo applications and studies of sensitive biological systems.

Furthermore, iEDDA reactions are catalyst-free, proceeding readily under physiological conditions without the need for the cytotoxic copper(I) catalyst required for CuAAC.[2][4] The toxicity associated with copper ions, which can lead to the generation of reactive oxygen species (ROS), has been a significant concern for in vivo and intracellular applications of CuAAC.[2][5][6] While the development of copper-chelating ligands has mitigated this issue to some extent, the inherent biocompatibility of the catalyst-free iEDDA reaction makes it a more attractive choice for live-cell imaging and therapeutic development.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, allowing for lower concentrations of reactants and shorter reaction times. The table below summarizes the typical k₂ values for iEDDA and CuAAC reactions.

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene)1 - 10⁶[3][7]Unparalleled speed, catalyst-free, excellent for in vivo applications.[7][8]
CuAAC Terminal Alkyne + Azide (B81097)10¹ - 10⁴[3]Requires a copper(I) catalyst, reaction rate influenced by ligands.[3][9]

Reaction Mechanisms: A Tale of Two Pathways

The fundamental differences in the reaction mechanisms of iEDDA and CuAAC underpin their distinct characteristics.

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene (B1233481) or norbornene).[1][10][11] The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][12]

iEDDA_Mechanism cluster_reactants Reactants cluster_transition Cycloaddition cluster_products Products Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Dienophile Dienophile (Electron-rich Alkene) Dienophile->Intermediate Product Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Intermediate->N2

iEDDA Reaction Mechanism

In contrast, the CuAAC reaction is a multi-step process.[][14] The active Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate.[9][15] This intermediate then reacts with the azide in a stepwise manner, involving the formation of a six-membered copper metallacycle, which then rearranges and undergoes protonolysis to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[9][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Azide Azide Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,2,3-Triazole Metallacycle->Triazole Protonolysis Triazole->CuI Catalyst Regeneration

CuAAC Reaction Mechanism

Experimental Protocols

To provide a practical understanding of these reactions, detailed methodologies for typical bioconjugation experiments are outlined below.

General Workflow for iEDDA Bioconjugation

This protocol describes the general steps for conjugating a tetrazine-modified molecule to a biomolecule functionalized with a strained alkene (e.g., trans-cyclooctene, TCO).

iEDDA_Workflow prep_biomolecule 1. Prepare Biomolecule-TCO reaction 3. iEDDA Ligation (Combine and incubate) prep_biomolecule->reaction prep_tetrazine 2. Prepare Tetrazine Reagent prep_tetrazine->reaction purification 4. Purify Conjugate reaction->purification analysis 5. Analyze Product purification->analysis

iEDDA Bioconjugation Workflow

Materials:

  • Biomolecule functionalized with a trans-cyclooctene (TCO) group.

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye or drug).

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

  • Analytical instrument (e.g., UV-Vis spectrophotometer, mass spectrometer).

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.

  • iEDDA Ligation:

    • Add the tetrazine stock solution to the biomolecule solution. A molar excess of the tetrazine reagent (typically 1.5 to 5 equivalents) is recommended to ensure complete conjugation.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the excess, unreacted tetrazine reagent and byproducts using a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.

  • Analysis:

    • Characterize the resulting bioconjugate to confirm successful ligation and determine the degree of labeling. Techniques such as UV-Vis spectroscopy (for fluorescently labeled conjugates) or mass spectrometry can be employed.

General Workflow for CuAAC Bioconjugation

This protocol outlines the general steps for conjugating an azide-modified molecule to a biomolecule functionalized with a terminal alkyne.[17][18][19][20]

CuAAC_Workflow prep_biomolecule 1. Prepare Biomolecule-Alkyne reaction 4. CuAAC Ligation (Combine all components) prep_biomolecule->reaction prep_azide 2. Prepare Azide Reagent prep_azide->reaction prep_catalyst 3. Prepare Catalyst Solution (CuSO₄, Ligand, Reducing Agent) prep_catalyst->reaction purification 5. Purify Conjugate reaction->purification analysis 6. Analyze Product purification->analysis

CuAAC Bioconjugation Workflow

Materials:

  • Biomolecule functionalized with a terminal alkyne group.

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water).

  • Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared).

  • Purification system.

  • Analytical instrument.

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

    • Prepare a stock solution of the azide-functionalized molecule.

  • Preparation of the Catalyst Solution:

    • In a separate tube, premix the CuSO₄ and ligand solutions. The ligand is typically used in a 5-fold molar excess to the copper sulfate.

  • CuAAC Ligation:

    • In the reaction tube containing the biomolecule, add the azide reagent.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the bioconjugate to remove the copper catalyst, excess reagents, and byproducts.

  • Analysis:

    • Characterize the final product to confirm conjugation and determine the labeling efficiency.

Conclusion: Choosing the Right Tool for the Job

Both iEDDA and CuAAC are powerful and versatile click chemistry reactions that have revolutionized bioconjugation and drug development. However, the distinct advantages of iEDDA, particularly its exceptionally fast kinetics and catalyst-free nature, make it the superior choice for a growing number of applications, especially those involving live cells or in vivo systems.[2][4][8] While CuAAC remains a valuable and widely used technique, researchers should carefully consider the potential for copper-induced cytotoxicity and the comparatively slower reaction rates when designing their experiments. For applications demanding the utmost speed, biocompatibility, and efficiency, the inverse-electron-demand Diels-Alder reaction stands out as the preeminent click chemistry tool.

References

A Comparative Analysis of Photostability: TAMRA-PEG8-Me-Tetrazine vs. Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence imaging, particularly in live-cell and long-term studies, the photostability of the chosen fluorophore is a critical parameter that directly influences experimental success. The irreversible loss of fluorescence upon excitation, or photobleaching, can limit data acquisition times and compromise signal-to-noise ratios. This guide provides an objective comparison of the photostability of two commonly used tetrazine-conjugated fluorophores: TAMRA-PEG8-Me-Tetrazine and Cy5-Tetrazine.

Tetramethylrhodamine (TAMRA) is a rhodamine-based dye, while Cy5 is a cyanine-based dye. These two classes of fluorophores exhibit distinct photophysical properties. Generally, cyanine (B1664457) dyes like Cy5 are known for their brightness and far-red emission spectra, but they can be susceptible to photobleaching, particularly in the absence of stabilizing agents.[1][2] Rhodamine dyes such as TAMRA are often characterized by greater photostability. This comparison is based on the general properties of the core dyes, as direct head-to-head data for these specific tetrazine conjugates is limited.

Quantitative Data Summary

The following table summarizes the key photostability characteristics of the core fluorophores, TAMRA and Cy5. The data for Cy5 is drawn from a comparative study against a more photostable dye, Alexa Fluor 647, to provide a quantitative benchmark.

ParameterTAMRA (Rhodamine class)Cy5 (Cyanine class)Reference Dye (Alexa Fluor 647)
Photostability Generally considered highModerate; susceptible to photobleachingHigh
Fluorescence Retention High (qualitative)~55% after continuous illumination[3]~80% after continuous illumination[3]
Photobleaching Mechanism Primarily involves reaction with singlet oxygen.Complex; involves photoisomerization and formation of triplet states which can react with oxygen.[1][4]N/A
Common Mitigating Agents Antioxidants, oxygen scavengers.Oxygen scavenging systems (e.g., GGO, PCA) and triplet state quenchers (e.g., Trolox, TSQ).[5]N/A

Note: The PEG8 linker in TAMRA-PEG8-Me-Tet and the specific conjugation to tetrazine can influence the local chemical environment and may affect the overall photostability of the dye.

Experimental Protocol: Assessing Fluorophore Photostability

This section details a generalized protocol for comparing the photostability of fluorescent probes like this compound and Cy5-tetrazine in a cell-based assay.

I. Materials and Reagents
  • Cells of interest (e.g., HeLa cells) cultured on imaging-grade glass-bottom dishes.

  • Trans-cyclooctene (TCO)-modified biomolecule for labeling (e.g., TCO-functionalized antibody or protein).

  • TAMRA-PEG8-Me-Tetrazine (1 mM stock in anhydrous DMSO).

  • Cy5-Tetrazine (1 mM stock in anhydrous DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antifade mounting medium.

II. Cell Labeling Procedure (Inverse Electron-Demand Diels-Alder Cycloaddition)
  • Cell Culture: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • TCO-Target Incubation: If labeling a specific target, incubate the cells with the TCO-modified biomolecule according to the manufacturer's protocol. Wash 3x with PBS.

  • Dye Preparation: Dilute the 1 mM tetrazine-dye stock solutions (this compound and Cy5-tetrazine) to a final working concentration of 5-10 µM in cell culture medium or PBS.

  • Labeling Reaction: Add the diluted tetrazine-dye solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound dye.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells 3x with PBS.

  • Mounting: Add a drop of antifade mounting medium to the cells and cover with a coverslip.

III. Photobleaching Experiment
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for TAMRA (e.g., 561 nm excitation) and Cy5 (e.g., 640 nm excitation).

  • Image Acquisition Parameters:

    • Select an objective with appropriate magnification (e.g., 60x or 100x oil immersion).

    • Set laser power, exposure time, and detector gain to achieve a good initial signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept identical for both the TAMRA and Cy5 samples.

  • Time-Lapse Imaging:

    • Select several regions of interest (ROIs) for each sample.

    • Acquire a time-lapse series of images. Continuously illuminate the sample and capture an image at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.[6]

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity within the ROIs.

    • Subtract the background fluorescence from a cell-free region.

    • Normalize the intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Fit the resulting decay curves to an exponential function (e.g., a single or double exponential decay model) to determine the photobleaching rate constant (k).[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of the two fluorescent probes.

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells with TCO-modified Target TAMRA_Label 2a. Label with This compound Cell_Culture->TAMRA_Label Cy5_Label 2b. Label with Cy5-tetrazine Cell_Culture->Cy5_Label Wash_Fix 3. Wash and Fix Cells TAMRA_Label->Wash_Fix Cy5_Label->Wash_Fix Microscopy 4. Mount and Place on Microscope Wash_Fix->Microscopy Time_Lapse 5. Continuous Illumination & Time-Lapse Imaging Microscopy->Time_Lapse Measure_Intensity 6. Measure Fluorescence Intensity over Time Time_Lapse->Measure_Intensity Normalize_Plot 7. Normalize and Plot Intensity vs. Time Measure_Intensity->Normalize_Plot Fit_Curve 8. Fit Decay Curve & Calculate Rate Constant Normalize_Plot->Fit_Curve

Caption: Workflow for photostability comparison of fluorescent probes.

References

The Influence of PEG Linker Length on Tetrazine Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of molecular probes is a critical step in developing effective targeted therapies and diagnostics. In the realm of bioorthogonal chemistry, tetrazine probes have emerged as powerful tools, particularly for in vivo applications. A key design element that significantly dictates the performance of these probes is the length of the polyethylene (B3416737) glycol (PEG) linker. This guide provides a head-to-head comparison of different PEG linker lengths in tetrazine probes, supported by experimental data, to facilitate informed decisions in probe design.

The bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of pre-targeted imaging and therapy due to its rapid kinetics and high specificity.[1] The incorporation of a PEG linker into the tetrazine probe is a widely adopted strategy to modulate its physicochemical and pharmacokinetic properties. The length of this linker is not a trivial choice; it represents a crucial parameter for optimizing the probe's in vivo behavior.[1][2]

Key Performance Parameters vs. PEG Linker Length

The length of the PEG linker directly influences several critical performance parameters of a tetrazine probe. Understanding these relationships is essential for designing probes with the desired characteristics for a specific application. Key parameters affected include solubility, reaction kinetics, and in vivo pharmacokinetics.[1]

Data Summary: Impact of PEG Linker Length on Tetrazine Probe Performance

The following table summarizes the general trends observed for key performance parameters with increasing PEG linker length on tetrazine probes. This data is compiled from multiple studies to provide a comparative overview.

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowProbes lacking PEG linkers are generally more lipophilic. Increasing the PEG length enhances hydrophilicity.[1]
Blood Clearance FastSlowerSlowestPEGylation significantly extends the circulation time of the probe. A probe without a PEG linker showed a blood clearance half-life of 5.4 minutes, which is significantly shorter than that of PEG-linked probes.[1][3]
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile PEGylation can improve circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake.[1] In some instances, non-PEGylated probes have demonstrated comparable or even slightly better tumor uptake.[1]
Kidney Uptake VariableIncreasedVariableSome studies have shown that probes with PEG linkers can lead to increased kidney uptake.[1][3]
Reaction Kinetics FastSlightly ReducedPotentially ReducedWhile the intrinsic reactivity of the tetrazine core is the primary driver of kinetics, very long PEG chains could introduce steric hindrance that may slightly reduce the reaction rate with TCO.[1]
Solubility LowImprovedHighPEG linkers significantly increase the water solubility of often hydrophobic tetrazine conjugates, which is crucial for preventing aggregation in aqueous biological environments.[4]

In Vivo Biodistribution Comparison

The following table presents a summary of in vivo biodistribution data from a study comparing a DOTA-tetrazine probe without a PEG linker to one with a PEG11 linker in a pre-targeting model. This data highlights the significant impact of PEGylation on the pharmacokinetic profile of the probe.

Organ/TissueDOTA-tetrazine (No PEG) (%ID/g)DOTA-PEG11-tetrazine (%ID/g)
Blood LowerHigher
Tumor Comparable/Slightly HigherComparable/Slightly Lower
Liver HigherLower
Kidneys LowerHigher
Spleen HigherLower
Lungs HigherLower

This table summarizes general trends observed in biodistribution studies. Absolute values can be found in the cited literature.[1]

Logical Relationships in Tetrazine Probe Design

The selection of a PEG linker length involves a trade-off between various physicochemical and biological properties. The following diagram illustrates the logical relationships to consider when designing a tetrazine probe.

G cluster_0 PEG Linker Length cluster_1 Probe Properties cluster_2 In Vivo Performance No PEG No PEG Lipophilicity Lipophilicity No PEG->Lipophilicity Tissue Penetration Tissue Penetration No PEG->Tissue Penetration Short PEG Short PEG Hydrophilicity Hydrophilicity Short PEG->Hydrophilicity Short PEG->Tissue Penetration Long PEG Long PEG Long PEG->Hydrophilicity Circulation Time Circulation Time Long PEG->Circulation Time Steric Hindrance Steric Hindrance Long PEG->Steric Hindrance Background Clearance Background Clearance Hydrophilicity->Background Clearance Tumor Uptake Tumor Uptake Circulation Time->Tumor Uptake Steric Hindrance->Tumor Uptake reduces Lipophilicity->Background Clearance reduces Tissue Penetration->Tumor Uptake G Start Start Couple Tetrazine-acid to NHS-PEGn-amine Couple Tetrazine-acid to NHS-PEGn-amine Start->Couple Tetrazine-acid to NHS-PEGn-amine Activate Carboxylic Acid Activate Carboxylic Acid Couple Tetrazine-acid to NHS-PEGn-amine->Activate Carboxylic Acid Purify Product Purify Product Activate Carboxylic Acid->Purify Product Characterize Characterize Purify Product->Characterize

References

A Comparative Guide to the Validation of TAMRA-PEG8-Me-Tetrazine Labeling Specificity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of TAMRA-PEG8-Me-Tetrazine as a bioorthogonal labeling reagent, with a focus on the validation of its labeling specificity using mass spectrometry. We offer a comparative perspective against alternative labeling methodologies, supported by experimental data and detailed protocols to ensure precise and reproducible results in your research.

Introduction to Tetrazine Ligation for Bioorthogonal Labeling

The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry. This reaction is prized for its exceptionally fast kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological systems. TAMRA-PEG8-Me-Tetrazine is a fluorescent labeling reagent that leverages this chemistry, combining the bright and photostable TAMRA fluorophore with a hydrophilic PEG8 linker and a methyl-substituted tetrazine for enhanced stability and reactivity.

Validating the successful and specific conjugation of this label to a target biomolecule is a critical quality control step. Mass spectrometry stands out as the gold standard for this purpose, providing direct and unambiguous evidence of covalent modification.

Performance Comparison of Labeling Reagents

The selection of a labeling reagent is a critical decision in experimental design. The ideal reagent offers a balance of high reactivity, stability in biological media, and minimal off-target effects. The following tables provide a quantitative comparison of various tetrazine derivatives and alternative labeling chemistries.

Table 1: Performance Comparison of Substituted 1,2,4,5-Tetrazine Derivatives

Tetrazine Derivative (3-R-6-R')R GroupR' GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with trans-cyclooctene (TCO)Half-life (t₁/₂) in Serum (hours)Key Characteristics
Me-Tet (as in TAMRA-PEG8-Me-Tetrazine) CH₃Pyridyl~1,000> 24Good balance of reactivity and high stability.
H-TetHPyridyl~3,000> 24Higher reactivity than Me-Tet with comparable stability.
CO₂Et-TetCO₂EtPyridyl~10,000~12High reactivity but reduced stability.
CN-TetCNPyridyl~33,000< 1Very high reactivity, but poor stability in serum.
Me-Tet-PyrimidylCH₃Pyrimidyl~5,000> 24High stability and reactivity.

Note: The data presented is a summary from various sources and is intended for comparative purposes. Actual performance may vary depending on experimental conditions.

Table 2: Comparison of Tetrazine Ligation with Alternative Labeling Chemistries

FeatureTetrazine Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Maleimide-Thiol Chemistry
Specificity Very High (Bioorthogonal)High (Bioorthogonal)Moderate (Can react with other nucleophiles)
Reaction Kinetics Very Fast (up to 10⁶ M⁻¹s⁻¹)Moderate (up to 1 M⁻¹s⁻¹)Fast
Catalyst Required NoNoNo
Stability of Linkage HighHighVariable (Can undergo retro-Michael addition)
Potential for Side Reactions MinimalMinimalPotential for off-target labeling
Fluorogenic Potential Yes (Tetrazine can quench fluorescence until reaction)Less commonNo

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for protein labeling with TAMRA-PEG8-Me-Tetrazine and subsequent validation by mass spectrometry.

Protocol 1: Labeling of a TCO-Modified Protein with TAMRA-PEG8-Me-Tetrazine

This protocol describes the general procedure for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein

  • TAMRA-PEG8-Me-Tetrazine

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving the tetrazine reagent)

  • Desalting column (for purification)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TAMRA-PEG8-Me-Tetrazine (e.g., 10 mM in DMSO).

    • Dissolve the TCO-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the TAMRA-PEG8-Me-Tetrazine stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction is typically rapid.

  • Purification:

    • Remove excess, unreacted TAMRA-PEG8-Me-Tetrazine using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Validation of Labeling by Mass Spectrometry (LC-ESI-MS)

This protocol outlines the analysis of the labeled protein to confirm successful conjugation and determine labeling efficiency.

Materials:

  • TAMRA-PEG8-Me-Tetrazine labeled protein (from Protocol 1)

  • Unlabeled TCO-modified protein (as a control)

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • Reverse-phase column suitable for protein separation (e.g., C4 or C8)

  • LC-ESI-MS system

Procedure:

  • Sample Preparation:

    • Dilute the labeled and unlabeled protein samples in Solvent A to a final concentration of approximately 1-10 pmol/µL.

  • LC Separation:

    • Inject the sample onto the reverse-phase column.

    • Use a gradient of Solvent B in Solvent A to separate the labeled protein from any remaining unlabeled protein and other impurities.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled protein.

    • Deconvolute the mass spectra to determine the intact mass of the protein species.

    • The mass shift between the unlabeled and labeled protein should correspond to the molecular weight of the TAMRA-PEG8-Me-Tetrazine moiety that has reacted with the TCO group.

    • The relative peak areas from the chromatogram can be used for a quantitative assessment of labeling efficiency.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G Experimental Workflow for Validation of TAMRA-PEG8-Me-Tetrazine Labeling cluster_0 Protein Labeling cluster_1 Mass Spectrometry Validation TCO-Modified Protein TCO-Modified Protein Incubation Incubation TCO-Modified Protein->Incubation TAMRA-PEG8-Me-Tetrazine TAMRA-PEG8-Me-Tetrazine TAMRA-PEG8-Me-Tetrazine->Incubation Purification Purification Incubation->Purification Labeled Protein Labeled Protein Purification->Labeled Protein LC-ESI-MS LC-ESI-MS Labeled Protein->LC-ESI-MS Data Analysis Data Analysis LC-ESI-MS->Data Analysis Confirmation of Labeling Specificity Confirmation of Labeling Specificity Data Analysis->Confirmation of Labeling Specificity

Caption: Workflow for labeling and validation.

G Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Reactants TAMRA-PEG8-Me-Tetrazine TCO-Modified Protein TransitionState Diels-Alder Cycloaddition Reactants:f0->TransitionState Reactants:f1->TransitionState Product Labeled Protein (Stable Conjugate) N₂ (byproduct) TransitionState->Product

Caption: The iEDDA ligation chemistry.

Conclusion

The validation of labeling specificity is paramount for the integrity of downstream applications in research and drug development. TAMRA-PEG8-Me-Tetrazine, in conjunction with TCO-modification, offers a robust and highly specific method for fluorescently labeling biomolecules. Mass spectrometry provides an unparalleled level of detail and confidence in validating the outcome of this labeling reaction. By providing direct evidence of covalent modification and enabling the quantification of labeling efficiency, LC-ESI-MS is an indispensable tool for researchers utilizing bioorthogonal chemistries. For comprehensive validation, a multi-technique approach, potentially including HPLC for purity assessment followed by mass spectrometry for identity confirmation, is often the most rigorous strategy.[1]

References

A Researcher's Guide to Control Experiments for TAMRA-PEG8-Me-Tet Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone for the specific and efficient labeling of biomolecules in living systems.[1][2][3] The TAMRA-PEG8-Me-Tet probe, which combines the bright fluorophore TAMRA with a methyl-tetrazine moiety via a polyethylene (B3416737) glycol (PEG) linker, is a popular choice for these applications. However, rigorous and well-designed control experiments are paramount to ensure the validity and reproducibility of any labeling study.

This guide provides a comprehensive overview of essential control experiments for studies utilizing this compound labeling. It is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technology with high confidence in their results. We will delve into the rationale behind each control, provide detailed experimental protocols, and present a quantitative comparison with alternative bioorthogonal labeling methods.

The Chemistry of Labeling: Tetrazine-TCO Ligation

The labeling reaction is a [4+2] cycloaddition where the electron-deficient tetrazine reacts with the strained dienophile, TCO.[3] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for biological applications.[1][4] The release of nitrogen gas as the only byproduct drives the reaction to completion and renders it irreversible.[2]

cluster_reactants Reactants cluster_product Product TAMRA_PEG8_Me_Tet TAMRA-PEG8-Me-Tetrazine Labeled_Biomolecule TAMRA-labeled Biomolecule TAMRA_PEG8_Me_Tet->Labeled_Biomolecule iEDDA Reaction TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Labeled_Biomolecule N2 N₂ Gas Labeled_Biomolecule->N2 releases

Figure 1: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TAMRA-PEG8-Me-Tetrazine and a TCO-modified biomolecule.

Essential Control Experiments

To ensure that the observed fluorescence signal is a direct result of the specific ligation of this compound to the TCO-modified target, a series of control experiments must be performed.

Negative Controls

Negative controls are crucial for identifying and troubleshooting sources of non-specific signal.

  • No-Tetrazine Control: This is the most fundamental control. The TCO-modified biomolecule is incubated under the same conditions but without the addition of this compound. This will reveal any intrinsic autofluorescence of the cells or substrate.[5]

  • No-TCO Control: Cells or biomolecules that have not been modified with TCO are incubated with this compound. This control is essential to assess any non-specific binding of the tetrazine probe to cellular components.[6] Hydrophobic interactions are a potential source of non-specific binding, and using probes with hydrophilic PEG linkers can help mitigate this.[6]

  • Inactive Tetrazine Control: A structurally similar molecule to this compound but lacking the reactive tetrazine ring is used. This control helps to distinguish between non-specific binding of the TAMRA fluorophore itself and non-specific reactions of the tetrazine moiety. A suitable control could be a TAMRA-PEG8 molecule without the tetrazine.

  • Competition Control: The TCO-modified biomolecule is pre-incubated with an excess of a non-fluorescent, small molecule tetrazine before the addition of this compound. A significant reduction in the fluorescent signal would indicate that the labeling is specific to the TCO-tetrazine reaction.

Positive Controls

Positive controls validate the experimental setup and the reactivity of the components.

  • In Vitro Labeling: Before proceeding to cellular experiments, the this compound and a TCO-modified standard protein (e.g., TCO-BSA) are reacted in vitro. The successful labeling can be confirmed by SDS-PAGE (visualizing the fluorescent band) or mass spectrometry. This confirms the integrity and reactivity of the probe.

  • Known Positive Sample: If available, a cell line or tissue sample with a known high expression of the TCO-tagged target should be used to confirm that the labeling protocol is effective.

Quantitative Comparison with Alternative Bioorthogonal Methods

The tetrazine-TCO ligation is one of several bioorthogonal reactions available to researchers. The choice of method often depends on the specific application, with reaction kinetics being a key consideration.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Tetrazine Ligation (iEDDA) TCO + Tetrazine ~800 - 30,000 [1][7]Exceptionally fast, catalyst-free, and highly specific.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1-2[7]Catalyst-free but significantly slower than tetrazine ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne + Azide10 - 10⁴[1]Faster than SPAAC but requires a copper catalyst which can be cytotoxic.[1]
Staudinger LigationAzide + PhosphineSlow, often requiring hours to days[7]One of the first bioorthogonal reactions, but slow kinetics limit its use in many applications.

Table 1: Comparison of Reaction Kinetics for Common Bioorthogonal Reactions. The tetrazine-TCO ligation exhibits significantly faster kinetics compared to other popular methods, making it ideal for applications where rapid labeling is required, especially at low concentrations.[1][7]

Experimental Protocols

Below are detailed protocols for key control experiments.

Protocol 1: Negative Control for Non-Specific Binding in Cell Labeling

Objective: To assess the level of non-specific binding of this compound to cells that do not express the TCO-modified target.

Materials:

  • Wild-type cells (not expressing the TCO-modified biomolecule)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Seed wild-type cells on coverslips or in an imaging plate and culture overnight.

  • Prepare the labeling solution by diluting the this compound stock solution in cell culture medium to the final working concentration (e.g., 5-20 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips with mounting medium containing DAPI.

  • Image the cells using fluorescence microscopy with the appropriate filter sets for TAMRA and DAPI. The signal in the TAMRA channel represents the level of non-specific binding.

Protocol 2: Comparative Labeling with an Alternative Method (SPAAC)

Objective: To directly compare the labeling efficiency and signal-to-noise ratio of this compound (iEDDA) with a DBCO-fluorophore (SPAAC).

Materials:

  • Cells expressing an azide-modified biomolecule.

  • Cells expressing a TCO-modified biomolecule.

  • This compound.

  • A comparable DBCO-fluorophore (e.g., DBCO-TAMRA).

  • All other reagents as listed in Protocol 1.

Procedure:

  • Seed both cell types in parallel.

  • Prepare labeling solutions for both this compound and the DBCO-fluorophore at the same molar concentration in cell culture medium.

  • Label the TCO-expressing cells with this compound and the azide-expressing cells with the DBCO-fluorophore following the incubation and washing steps outlined in Protocol 1.

  • Fix and mount both sets of cells.

  • Image both samples using identical acquisition parameters (laser power, exposure time, gain).

  • Quantify the mean fluorescence intensity of the labeled structures in both samples to compare the signal intensity. The signal-to-noise ratio can be determined by dividing the mean fluorescence of labeled cells by the mean fluorescence of unlabeled control cells.[8]

cluster_workflow Experimental Workflow cluster_controls Control Experiments Start Start: TCO-modified cells Labeling Incubate with This compound Start->Labeling No_TCO No-TCO Control: Wild-type cells + probe Start->No_TCO Parallel Experiment No_Tetrazine No-Tetrazine Control: TCO-cells, no probe Start->No_Tetrazine Parallel Experiment Wash Wash to remove unbound probe Labeling->Wash Fix Fix and Permeabilize Wash->Fix Image Fluorescence Microscopy Fix->Image No_TCO->Image No_Tetrazine->Image

Figure 2: A generalized workflow for this compound labeling and associated control experiments.

Visualization of Logical Relationships

The decision to use this compound should be based on a clear understanding of its advantages and the context of the experiment.

cluster_comparison Comparison of Bioorthogonal Reactions Goal Goal: Specific and Efficient Biomolecule Labeling Method Method: Bioorthogonal Chemistry Goal->Method Tetrazine_Ligation Tetrazine-TCO Ligation (iEDDA) Method->Tetrazine_Ligation SPAAC SPAAC Method->SPAAC CuAAC CuAAC Method->CuAAC Kinetics Fast Kinetics (k₂ > 10³ M⁻¹s⁻¹) Tetrazine_Ligation->Kinetics Yes Catalyst Catalyst-Free? Tetrazine_Ligation->Catalyst Yes SPAAC->Kinetics No SPAAC->Catalyst Yes CuAAC->Kinetics Yes CuAAC->Catalyst No (Copper) Conclusion Conclusion: Tetrazine-TCO is optimal for rapid, catalyst-free labeling Kinetics->Conclusion Catalyst->Conclusion

Figure 3: A decision-making diagram for choosing a bioorthogonal labeling method based on key performance criteria.

References

A Head-to-Head Comparison: TAMRA-PEG8-Me-Tet vs. Other Rhodamine Dyes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the choice of fluorescent probe is a critical determinant of experimental success. In the vibrant landscape of live-cell imaging, rhodamine dyes have long been workhorses, prized for their brightness and photostability. This guide provides an in-depth, objective comparison of a novel rhodamine conjugate, TAMRA-PEG8-Me-Tet, against its traditional counterparts, offering a clear perspective on their respective strengths and weaknesses in live-cell applications.

This comparison will delve into the photophysical properties, cell permeability, and specific applications of this compound, tetramethylrhodamine (B1193902) (TAMRA), Rhodamine B, and Rhodamine 6G. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to empower researchers to make informed decisions for their specific live-cell imaging needs.

At a Glance: Key Performance Indicators of Rhodamine Dames

To facilitate a rapid and direct comparison, the following table summarizes the key photophysical properties of the rhodamine dyes discussed in this guide.

PropertyThis compoundTAMRARhodamine BRhodamine 6G
Excitation Max (nm) ~546[1]~555[2]~545[3]525-530
Emission Max (nm) ~578[4]~580[2]~566[3]548-555
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~95,000 (estimated from TAMRA)~95,000[1]~106,000[5]~116,000
Quantum Yield (Φ) ~0.1 (estimated from TAMRA)~0.1[1]~0.70[5]~0.95
Brightness (Ext. Coeff. x QY) ~9,500~9,500~74,200~110,200
Photostability GoodGood[6]ModerateHigh
Cell Permeability High (PEG modification)ModerateModerateLow
Labeling Strategy Bioorthogonal (Click Chemistry)Amine-reactive (e.g., NHS ester)General stainingGeneral staining
Fluorogenicity High (with TCO-modified targets)LowLowLow

Delving Deeper: A Detailed Comparison

This compound: The Modern Contender for Targeted Imaging

This compound represents a significant advancement in fluorescent probe technology, integrating the well-established photophysics of TAMRA with modern chemical biology tools. The key features that set it apart are its polyethylene (B3416737) glycol (PEG) linker and its methyl-tetrazine (Me-Tet) moiety.

The PEG8 linker is a hydrophilic chain of eight ethylene (B1197577) glycol units. This modification confers several advantages for live-cell imaging:

  • Enhanced Hydrophilicity: The PEG linker increases the water solubility of the TAMRA dye, reducing aggregation and non-specific binding within the cellular environment.

  • Improved Cell Permeability: PEGylation can facilitate the passage of the dye across the cell membrane, leading to more efficient intracellular labeling.

  • Reduced Steric Hindrance: The flexible linker provides spatial separation between the dye and its target, minimizing potential interference with protein function.

The methyl-tetrazine group is the cornerstone of its application in targeted and fluorogenic imaging. Tetrazine participates in a highly specific and rapid bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) partner. This reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), allows for the precise labeling of target molecules that have been genetically or chemically modified to contain a TCO group.

A major advantage of the tetrazine-dye conjugate is its fluorogenicity . In its unbound state, the tetrazine moiety quenches the fluorescence of the TAMRA dye. Upon reaction with a TCO-modified target, this quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly desirable for live-cell imaging as it dramatically reduces background fluorescence from unbound probes, eliminating the need for wash steps that can be detrimental to living cells.

Traditional Rhodamines: The Established Workhorses

Tetramethylrhodamine (TAMRA) is a widely used red-orange fluorescent dye. It is typically available as an amine-reactive derivative (e.g., NHS ester) for covalent labeling of proteins and other biomolecules. TAMRA exhibits good photostability and is relatively bright, making it a reliable choice for many imaging applications.[6] Studies have shown that TAMRA is a robust fluorophore for in vivo imaging, maintaining its fluorescence in low pH environments and providing superior signal-to-background ratios compared to some other rhodamines.

Rhodamine B is another common rhodamine dye that has been used extensively for cellular staining. It is known for its high quantum yield in certain solvents, contributing to its brightness.[5] However, its photostability can be a limitation for long-term imaging experiments.

Rhodamine 6G is one of the brightest and most photostable of the classic rhodamine dyes, with a quantum yield approaching unity. Its high brightness makes it an excellent choice for applications where signal intensity is paramount. However, its cell permeability is generally lower than that of TAMRA and Rhodamine B.

Experimental Protocols

General Live-Cell Imaging Protocol using Amine-Reactive Rhodamine Dyes (e.g., TAMRA-NHS Ester)

This protocol provides a general guideline for labeling intracellular proteins with an amine-reactive rhodamine dye.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Amine-reactive rhodamine dye (e.g., TAMRA-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive rhodamine dye in DMSO to a final concentration of 1-10 mM.

  • Cell Preparation: Grow cells to 70-80% confluency.

  • Labeling Solution: Dilute the dye stock solution in PBS (pH 8.0-8.5) to the desired final labeling concentration (typically 1-20 µM).

  • Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the specific rhodamine dye.

No-Wash Live-Cell Imaging Protocol using this compound and TCO-modified Proteins

This protocol outlines the procedure for targeted labeling of a TCO-modified protein in live cells using this compound.

Materials:

  • Live cells expressing a TCO-modified protein of interest, cultured on glass-bottom dishes

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM.

  • Cell Preparation: Grow cells to the desired confluency.

  • Labeling Solution: Dilute the this compound stock solution directly into the live-cell imaging medium to a final concentration of 1-10 µM.

  • Cell Labeling and Imaging: Add the labeling solution to the cells and immediately begin imaging. The fluorogenic reaction will lead to an increase in fluorescence at the site of the TCO-modified protein. No washing steps are required.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for live-cell imaging and a conceptual signaling pathway where these dyes could be employed.

Live_Cell_Imaging_Workflow Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish protein_expression Express TCO-modified protein of interest cell_culture->protein_expression add_dye Add dye to cells protein_expression->add_dye prepare_dye Prepare this compound working solution prepare_dye->add_dye microscopy Live-cell fluorescence microscopy add_dye->microscopy data_analysis Image acquisition and analysis microscopy->data_analysis

Caption: Workflow for targeted live-cell imaging.

Signaling_Pathway Receptor-Mediated Signaling Pathway cluster_label ligand Ligand receptor Receptor (TCO-modified) ligand->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response TAMRA_Tet This compound TAMRA_Tet->receptor 'Click' reaction

Caption: Visualizing receptor dynamics with this compound.

Conclusion: Choosing the Right Tool for the Job

The selection of a fluorescent dye for live-cell imaging is a decision that hinges on the specific experimental goals.

  • For targeted, no-wash imaging of specific proteins with minimal background , This compound is the superior choice. Its bioorthogonal reactivity and fluorogenic properties offer a level of precision and convenience that traditional dyes cannot match. This makes it ideal for studying protein dynamics, trafficking, and interactions in real-time.

  • For general cellular staining or when genetic modification is not feasible, traditional rhodamine dyes like TAMRA , Rhodamine B , and Rhodamine 6G remain valuable tools. The choice among them will depend on the required brightness, photostability, and the specific instrumentation available. Rhodamine 6G offers the highest brightness, while TAMRA provides a good balance of properties and has been shown to be effective for in vivo imaging.

Ultimately, the advancements in dye chemistry embodied by probes like this compound are paving the way for more sophisticated and less invasive live-cell imaging experiments, providing researchers with powerful new tools to unravel the complexities of the cell.

References

Navigating Protein Functionality: A Comparative Guide to Fluorescent Labeling with TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins with fluorescent probes is a cornerstone of modern biological inquiry. However, the introduction of an external molecule raises a critical question: does the act of labeling perturb the very protein function under investigation? This guide provides an objective comparison of TAMRA-PEG8-Me-Tet, a bioorthogonal labeling reagent, with alternative methods, supported by experimental data to aid in the selection of the most appropriate tool for preserving protein integrity.

The ideal fluorescent label offers high specificity, robust signal, and minimal interference with the target protein's structure and function. Here, we delve into the characteristics of this compound and compare its performance against traditional amine-reactive dyes, self-labeling protein tags like SNAP and Halo, and genetically encoded fluorescent proteins.

At a Glance: Comparing Protein Labeling Technologies

The selection of a protein labeling strategy involves a trade-off between ease of use, specificity, and the potential for functional disruption. The following table summarizes the key features of this compound and its alternatives.

FeatureThis compound (Bioorthogonal)Traditional NHS Ester Dyes (e.g., Cy3-NHS)Self-Labeling Tags (e.g., SNAP-tag, HaloTag)Fluorescent Proteins (e.g., GFP)
Labeling Chemistry Inverse electron demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a trans-cyclooctene (B1233481) (TCO) group.Reaction with primary amines (lysine residues and N-terminus).Covalent self-labeling of a fusion tag with a specific substrate.Genetically encoded fusion to the protein of interest.
Specificity High site-specificity when the TCO group is introduced at a specific site (e.g., via unnatural amino acid incorporation).Low specificity, labeling multiple sites on the protein surface.High specificity for the fusion tag.High specificity for the fusion protein.
Size of Modification Small molecule dye (~1 kDa) + small TCO handle.Small molecule dye (~1 kDa).Larger protein tag (SNAP-tag: ~20 kDa; HaloTag: ~33 kDa) + small molecule dye.Large protein tag (~27 kDa).
Potential for Functional Perturbation Low, due to the small size and bioorthogonal nature of the linkage. The PEG linker can also improve solubility and reduce aggregation.[1]Can be significant, as labeling can alter surface charge and block binding sites.Moderate, the tag itself is large and may interfere with function.High, the large tag can significantly impact protein folding, localization, and interactions.[2]
Versatility High, a wide variety of tetrazine-modified probes can be used with a TCO-tagged protein.Moderate, limited by the availability of NHS ester dyes.High, a variety of substrates with different functionalities can be used with the same tag.Limited to the specific spectral properties of the chosen fluorescent protein.
Live-Cell Labeling Yes, the reaction is bioorthogonal and rapid in living systems.[3]Challenging due to non-specific reactions and high background.Yes, well-established for live-cell imaging.[4][5]Yes, the primary method for live-cell imaging.[]

The Impact on Protein Function: A Quantitative Look

A primary concern with any labeling technique is its effect on the protein's native function. The choice of label and its attachment site can significantly influence binding affinities and enzymatic activity.

Case Study: The Effect of Traditional Fluorescent Labeling on Protein-Ligand Interactions

A study investigating the binding kinetics of streptavidin to peptide ligands revealed a significant impact of labeling with a traditional cyanine (B1664457) dye (Cy3). Using an oblique-incidence reflectivity difference scanning microscope to measure the association (kon) and dissociation (koff) rates, researchers found that labeling streptavidin with Cy3 altered its binding affinity.[7]

Table 1: Impact of Cy3 Labeling on Streptavidin-Peptide Binding Kinetics [7]

LigandProtein Probekon (M-1s-1)koff (s-1)KD (nM)Fold Change in KD
Linear PeptideUnlabeled Streptavidin1.2 x 1051.5 x 10-312.5-
Linear PeptideCy3-Streptavidin0.8 x 1053.2 x 10-3403.2x increase
Cyclic PeptideUnlabeled Streptavidin2.1 x 1050.9 x 10-34.3-
Cyclic PeptideCy3-Streptavidin1.3 x 1052.1 x 10-316.23.8x increase

These results quantitatively demonstrate that even a small organic dye, when attached non-specifically, can perturb the binding kinetics of a protein, likely due to conformational changes near the binding site.[7]

The Bioorthogonal Advantage of this compound

This compound utilizes a bioorthogonal reaction, the inverse electron demand Diels-Alder (iEDDA) cycloaddition, to label proteins. This reaction occurs between the methyl-tetrazine (Me-Tet) moiety on the dye and a trans-cyclooctene (TCO) group that has been site-specifically incorporated into the target protein. This approach offers several advantages in preserving protein function.

  • High Specificity and Control: The TCO group can be introduced at a precise location on the protein, away from active sites or binding interfaces, through techniques like unnatural amino acid incorporation. This minimizes the risk of direct interference with protein function.

  • Rapid and Efficient Labeling: The iEDDA reaction is extremely fast and efficient, allowing for the use of low concentrations of the labeling reagent and reducing the potential for off-target effects.[3] Studies comparing different bioorthogonal reactions for protein enrichment have shown that iEDDA is significantly more efficient than other methods like strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8]

  • Low Background: In cellular imaging, TAMRA-tetrazine probes have been shown to exhibit lower background fluorescence compared to other bioorthogonal probes, leading to a better signal-to-noise ratio.[8]

  • Beneficial PEG Linker: The PEG8 linker in this compound can enhance the solubility and stability of the labeled protein, potentially mitigating aggregation and improving its overall behavior in solution.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling using this compound and the SNAP-tag system.

Protocol 1: Bioorthogonal Labeling of a TCO-Modified Protein with this compound

This protocol assumes the protein of interest has been expressed and purified with a site-specifically incorporated TCO group.

  • Protein Preparation:

    • Prepare the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 µM.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to a final concentration of 1.5-5 molar excess over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically complete within this timeframe due to the fast kinetics of the iEDDA ligation.

  • Removal of Excess Dye (Optional):

    • If necessary, remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against the appropriate buffer.

  • Analysis:

    • Confirm labeling efficiency by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Protocol 2: Labeling of a SNAP-tag Fusion Protein

This protocol describes the labeling of a purified SNAP-tag fusion protein.

  • Protein Preparation:

    • Prepare the purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS, pH 7.4, with 1 mM DTT) at a concentration of 1-10 µM.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the desired benzylguanine (BG)-functionalized fluorescent probe in anhydrous DMSO.

  • Labeling Reaction:

    • Add the BG-probe stock solution to the SNAP-tag fusion protein solution to a final concentration of 1.5-2 molar excess over the protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Removal of Excess Probe:

    • Remove unreacted probe using a desalting column or dialysis.

  • Analysis:

    • Confirm labeling by SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the fluorophore.

Visualizing Protein Dynamics: The ERK Signaling Pathway

Fluorescently labeled proteins are invaluable for visualizing dynamic cellular processes. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example. A key event in this pathway is the translocation of activated ERK from the cytoplasm to the nucleus.

The workflow for visualizing ERK translocation using a bioorthogonally labeled ERK protein is depicted below.

ERK_Signaling_Workflow cluster_cell Live Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_workflow Experimental Workflow Receptor Growth Factor Receptor (TCO-tagged) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK_cyto ERK (TCO-tagged) MEK->ERK_cyto Activates ERK_P_cyto p-ERK (Labeled) ERK_cyto->ERK_P_cyto Phosphorylation (Activation) ERK_P_nuc p-ERK (Labeled) ERK_P_cyto->ERK_P_nuc Translocation Transcription Gene Transcription ERK_P_nuc->Transcription Regulates GrowthFactor 1. Add Growth Factor GrowthFactor->Receptor Binds Labeling 2. Add this compound Labeling->ERK_cyto Labels TCO tag Imaging 3. Live-Cell Imaging (Microscopy) Imaging->ERK_P_nuc Visualize Translocation

Caption: Workflow for visualizing ERK translocation using this compound.

In this experimental setup, a TCO group is site-specifically incorporated into ERK. Upon stimulation with a growth factor, the signaling cascade is activated, leading to the phosphorylation of ERK in the cytoplasm. The cell is then incubated with this compound, which specifically labels the TCO-tagged ERK. Live-cell microscopy can then be used to track the translocation of the fluorescently labeled, phosphorylated ERK into the nucleus, providing real-time insights into the dynamics of this critical signaling event.

Conclusion

The choice of a fluorescent labeling strategy has profound implications for the integrity of experimental findings. While traditional methods offer simplicity, they carry a higher risk of altering protein function, as evidenced by quantitative binding studies.[7] Bioorthogonal labeling with reagents like this compound provides a powerful alternative, offering high specificity, efficiency, and a reduced potential for functional perturbation.[3][8] By combining site-specific incorporation of a bioorthogonal handle with a bright and photostable fluorophore, researchers can achieve high-fidelity labeling while minimizing artifacts. For applications demanding the utmost confidence in the preservation of native protein function, particularly in the context of live-cell imaging and quantitative biochemical assays, the bioorthogonal approach represents a significant advancement in the field of protein analysis.

References

Unrivaled Specificity: A Comparative Analysis of TAMRA-PEG8-Me-Tetrazine for TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctene (B1233481) (TCO) has established itself as the gold standard for bioorthogonal chemistry. This guide provides a detailed comparison of TAMRA-PEG8-Me-Tetrazine, a fluorescently labeled tetrazine derivative, highlighting its exceptional specificity for TCO over other functional groups commonly encountered in complex biological environments. The analysis is supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their labeling and conjugation strategies.

The remarkable utility of the Tetrazine-TCO ligation stems from its bioorthogonal nature, meaning it proceeds with high efficiency within living systems without interfering with native biochemical processes.[1] This high degree of specificity is crucial for applications such as live-cell imaging, in vivo pre-targeting, and the construction of antibody-drug conjugates, where off-target reactions can lead to erroneous data and toxicity.[2][3]

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The performance of a bioorthogonal reaction is primarily defined by its kinetics and specificity. The second-order rate constant (k₂) serves as a direct measure of reaction speed. The Tetrazine-TCO ligation exhibits kinetics that are several orders of magnitude faster than other popular click chemistry reactions, enabling efficient conjugation even at low micromolar or nanomolar concentrations.[2][4]

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[4]10⁻³ - 1[5]10 - 10⁴[5]
Reactants Tetrazine + trans-Cyclooctene (TCO)Strained Alkyne + AzideTerminal Alkyne + Azide
Biocompatibility Excellent (catalyst-free)[2]Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity[2]
Specificity Exceptional; no cross-reactivity with amines, thiols, or other biological functional groups.[2][3]High; azides and alkynes are largely absent in biological systems.High; azides and alkynes are largely absent in biological systems.

Specificity of Methyl-Tetrazine Towards Biological Functional Groups

While the Tetrazine-TCO ligation is renowned for its bioorthogonality, the stability of the tetrazine moiety itself is critical. Electron-withdrawing groups on the tetrazine ring can increase the rate of the IEDDA reaction but may also render the tetrazine more susceptible to degradation or reaction with nucleophiles.[3][6] However, methyl-tetrazines, such as the one in TAMRA-PEG8-Me-Tetrazine, offer an excellent balance of high reactivity towards TCO and enhanced stability in aqueous media.[7] Studies have shown that methyl-tetrazines exhibit significantly greater stability in physiological media compared to more reactive, unsubstituted, or pyridyl-substituted tetrazines.[1][8]

While direct kinetic data for the reaction of methyl-tetrazines with common biological nucleophiles is scarce—primarily because the reaction is considered negligible—the consensus in the literature is that they are not reactive towards functional groups like amines and thiols under physiological conditions.[2][3] It is this inertness that forms the basis of their bioorthogonality. One study did explore a specific "tetrazine-thiol exchange" with asymmetric tetrazines, but this is a targeted reaction for reversible conjugations and not an inherent cross-reactivity of symmetrically substituted methyl-tetrazines used for standard ligation.[9][10]

Experimental Protocols

To verify the specificity and kinetics of TAMRA-PEG8-Me-Tetrazine, the following experimental protocols can be employed.

Protocol 1: Determination of Second-Order Rate Constant for Tetrazine-TCO Ligation

This protocol uses stopped-flow spectrophotometry to measure the rapid kinetics of the Tetrazine-TCO reaction.

Materials:

  • TAMRA-PEG8-Me-Tetrazine

  • TCO-functionalized molecule (e.g., TCO-PEG4-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of TAMRA-PEG8-Me-Tetrazine and the TCO-containing molecule in DMSO.

  • Dilute the stock solutions into PBS to achieve final concentrations in the low micromolar range. For pseudo-first-order conditions, use a 10-fold excess of the TCO reactant.

  • Equilibrate the reactant solutions to the desired temperature (e.g., 25°C or 37°C).

  • Load the two reactant solutions into separate syringes of the stopped-flow instrument.

  • Initiate rapid mixing of the solutions and monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) over time.

  • Fit the resulting absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Assessment of Cross-Reactivity with Nucleophiles via HPLC-MS

This protocol is designed to qualitatively and quantitatively assess the potential for side reactions with common biological nucleophiles.

Materials:

  • TAMRA-PEG8-Me-Tetrazine

  • High-concentration solutions of nucleophiles (e.g., 100 mM N-acetyl-L-cysteine for thiols, 100 mM L-lysine for primary amines) in PBS, pH 7.4.

  • TCO-functionalized molecule (as a positive control)

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Prepare a solution of TAMRA-PEG8-Me-Tetrazine in PBS.

  • In separate vials, mix the TAMRA-PEG8-Me-Tetrazine solution with a large excess of each nucleophile solution (cysteine, lysine). Include a positive control with the TCO-functionalized molecule and a negative control with only PBS.

  • Incubate all samples at 37°C for an extended period (e.g., 24-48 hours) to maximize the potential for any slow reaction.

  • At various time points (e.g., 0, 4, 12, 24, 48 hours), quench a small aliquot of each reaction mixture.

  • Analyze the quenched samples by HPLC-MS.

  • Monitor the chromatograms for the appearance of new peaks that would indicate the formation of side products. The mass spectrometer will confirm the identity of any new species.

  • Quantify the consumption of the starting TAMRA-PEG8-Me-Tetrazine and the formation of the TCO-ligation product (in the positive control) by integrating the respective peak areas in the chromatograms. The absence of new peaks in the nucleophile-containing samples confirms the high specificity of the tetrazine.[11]

Visualizing the Ligation and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Tet TAMRA-PEG8-Me-Tetrazine Plus + Tet->Plus TCO TCO-functionalized Biomolecule Arrow Product Stable Conjugate (Dihydropyridazine) N2 N₂ Gas Product->N2 Plus->TCO Arrow->Product

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TAMRA-PEG8-Me-Tetrazine and a TCO-functionalized biomolecule.

start Prepare TAMRA-PEG8-Me-Tetrazine and Test Compound Solutions incubate Incubate Tetrazine with: 1. TCO (Positive Control) 2. Thiol (e.g., Cysteine) 3. Amine (e.g., Lysine) 4. Buffer (Negative Control) start->incubate aliquots Take Aliquots at Multiple Time Points incubate->aliquots analyze Analyze via HPLC-MS aliquots->analyze results Results Analysis: - Monitor for New Peaks (Side Products) - Quantify Reactant Consumption analyze->results conclusion Conclusion on Specificity results->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of TAMRA-PEG8-Me-Tetrazine.

Title Bioorthogonal Reaction Specificity Tetrazine Tetrazine-TCO Ligation TCO Target: TCO (trans-Cyclooctene) Tetrazine->TCO Highly Reactive (Specific) Amines Non-Target: Amines (-NH₂) Tetrazine->Amines Non-Reactive Thiols Non-Target: Thiols (-SH) Tetrazine->Thiols Non-Reactive Other Other Biological Nucleophiles Tetrazine->Other Non-Reactive

Caption: Logical relationship demonstrating the high specificity of Tetrazine for TCO over other common functional groups.

References

A Head-to-Head Battle for Precision: Benchmarking TAMRA-PEG8-Me-Tetrazine Against Commercial Labeling Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of conjugation chemistry is paramount. This guide provides an objective, data-driven comparison of a leading-edge bioorthogonal labeling reagent, TAMRA-PEG8-Me-Tetrazine, against a representative selection of commercially available protein labeling kits that primarily utilize traditional amine-reactive chemistry.

The advent of click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO), has ushered in a new era of precision and efficiency in biomolecule modification. TAMRA-PEG8-Me-Tetrazine stands at the forefront of this technology, offering site-specific, rapid, and highly efficient labeling. This guide will dissect its performance in key areas and contrast it with established, widely-used commercial kits from leading suppliers.

The Contenders: A Tale of Two Chemistries

At the heart of this comparison are two distinct chemical strategies for attaching a fluorescent dye like TAMRA (Tetramethylrhodamine) to a protein of interest.

1. Bioorthogonal Click Chemistry: The Precision Approach

TAMRA-PEG8-Me-Tetrazine utilizes the iEDDA reaction. This approach requires the protein of interest to be pre-functionalized with a strained alkene, typically a trans-cyclooctene (TCO) group. The subsequent reaction between the tetrazine moiety on the dye and the TCO group on the protein is exceptionally fast and specific, proceeding with high efficiency even at low concentrations and in complex biological mixtures. This site-specific nature is a key advantage, ensuring that the label is attached at a predetermined location, minimizing the risk of disrupting protein function.

2. Amine-Reactive Labeling: The Workhorse Method

The majority of commercially available protein labeling kits, such as those featuring Alexa Fluor™ NHS Esters or Abcam's Lightning-Link® technology, rely on the reaction of N-hydroxysuccinimidyl (NHS) esters with primary amines. These amines are primarily found on the side chains of lysine (B10760008) residues and the N-terminus of the protein. While this method is robust and widely applicable, it can lead to heterogeneous labeling, as the number and accessibility of lysine residues vary between proteins. This can result in a mixed population of labeled proteins with varying dye-to-protein ratios, potentially impacting assay performance and reproducibility.

Performance Benchmarking: A Data-Driven Comparison

The following tables summarize the key performance differences between TAMRA-PEG8-Me-Tetrazine and commercially available amine-reactive labeling kits. The data is compiled from a combination of product literature, scientific publications, and comparative studies.

Table 1: Key Performance Indicators

FeatureTAMRA-PEG8-Me-Tetrazine (Click Chemistry)Commercial Amine-Reactive Kits (e.g., NHS Esters)
Labeling Specificity Site-specific at a pre-introduced TCO group.Non-specific; targets primary amines (lysines, N-terminus).
Reaction Kinetics Very rapid (seconds to minutes).[1]Slower (typically 1-2 hours).[1]
Labeling Efficiency High, often near-quantitative.[2]Variable, dependent on the number and accessibility of amines.[1]
Stoichiometry Control Precise 1:1 labeling is achievable.Difficult to control; can result in a heterogeneous mixture.[1]
Effect on Protein Function Minimal, as labeling is at a specific, often non-critical site.Potential for disruption if lysines in active or binding sites are modified.
Background Signal Low, due to the high specificity of the reaction.[3]Can be higher due to non-specific binding of unreacted dye.
Workflow Complexity Requires a two-step process: TCO modification followed by labeling.[1]Typically a one-step labeling procedure.

Table 2: Quantitative Performance Metrics

ParameterTAMRA-PEG8-Me-Tetrazine (with TCO)Cy5-NHS Ester (Amine-Reactive)
Typical Labeling Yield >95%[2]Variable, often lower and less predictable.[1]
SDS-PAGE Analysis Produces a single, sharp, shifted band.[1]Often results in a smeared or broadened band due to heterogeneity.[1]
In-gel Detection Sensitivity High, characteristic of the TAMRA fluorophore.High, characteristic of the specific fluorophore (e.g., Cy5).[1]
Signal-to-Noise Ratio Potentially higher due to the specificity of the labeling.[3]May be lower due to potential for non-specific background.

Experimental Protocols: A Glimpse into the Workflow

To provide a practical understanding of the methodologies, detailed protocols for both labeling strategies are outlined below.

Protocol 1: Site-Specific Labeling with TAMRA-PEG8-Me-Tetrazine

This protocol assumes the protein of interest has been pre-modified to contain a TCO group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • TAMRA-PEG8-Me-Tetrazine

  • Anhydrous DMSO

  • Reaction tubes

Procedure:

  • Prepare TAMRA-PEG8-Me-Tetrazine Stock Solution: Dissolve TAMRA-PEG8-Me-Tetrazine in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup: In a reaction tube, combine the TCO-modified protein with a 1.5 to 5-fold molar excess of the TAMRA-PEG8-Me-Tetrazine stock solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is often complete within a shorter timeframe due to the rapid kinetics.

  • Purification (Optional): If necessary, remove any unreacted dye using a desalting column or dialysis. For many applications with low molar excess, purification may not be required due to the high reaction efficiency.

  • Analysis: The labeled protein is now ready for downstream applications, such as SDS-PAGE, fluorescence microscopy, or flow cytometry.

Protocol 2: Amine-Reactive Labeling with a Commercial NHS Ester Kit (General Protocol)

This protocol is a generalized procedure for labeling with a typical amine-reactive dye kit.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Amine-reactive dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The pH should be between 7.4 and 8.5 for optimal reaction efficiency.[4]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and quenching buffer using a desalting column or by dialysis.

  • Analysis: The labeled protein is now ready for use. The degree of labeling should be determined spectroscopically according to the manufacturer's instructions.

Visualizing the Workflow and Signaling Pathways

To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.

G cluster_0 TAMRA-PEG8-Me-Tetrazine Labeling Workflow cluster_1 Amine-Reactive Kit Labeling Workflow P_TCO Protein with TCO Group Reaction_T iEDDA Click Reaction (Fast & Specific) P_TCO->Reaction_T Tetrazine TAMRA-PEG8-Me-Tetrazine Tetrazine->Reaction_T Labeled_P_T Site-Specifically Labeled Protein Reaction_T->Labeled_P_T P_Amine Protein with Primary Amines (Lys, N-terminus) Reaction_A Amine-Reactive Coupling (Less Specific) P_Amine->Reaction_A NHS_Dye NHS-Ester Dye NHS_Dye->Reaction_A Labeled_P_A Heterogeneously Labeled Protein Reaction_A->Labeled_P_A

Caption: A comparison of the bioorthogonal and amine-reactive labeling workflows.

G cluster_pathway Simplified Signaling Pathway Visualization Receptor Labeled Receptor Binding Binding Receptor->Binding Ligand Ligand Ligand->Binding Downstream Downstream Signaling (e.g., Kinase Cascade) Binding->Downstream Response Cellular Response Downstream->Response

Caption: A generic signaling pathway initiated by a labeled receptor.

Conclusion: Choosing the Right Tool for the Job

The choice between TAMRA-PEG8-Me-Tetrazine and a commercial amine-reactive labeling kit ultimately depends on the specific requirements of the experiment.

Choose TAMRA-PEG8-Me-Tetrazine for:

  • Site-specific labeling: When precise control over the label's location is critical to preserve protein function or for structural studies.

  • High labeling efficiency: For applications requiring a homogeneously labeled protein population.

  • Rapid labeling: When short reaction times are advantageous.

  • Labeling in complex environments: The bioorthogonal nature of the reaction allows for labeling in the presence of other biological molecules.

Choose a Commercial Amine-Reactive Kit for:

  • General protein labeling: For routine applications where site-specificity is not a primary concern.

  • Simplicity and convenience: The one-step procedure is straightforward and requires no prior protein modification.

  • Cost-effectiveness: These kits are often a more economical choice for general labeling purposes.

  • High-throughput screening: The simpler workflow can be more amenable to screening large numbers of proteins.

References

A Comparative Guide to TAMRA-PEG8-Me-Tet for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive review of TAMRA-PEG8-Me-Tet, a fluorescent probe designed for bioorthogonal labeling applications. We objectively compare its performance with alternative labeling strategies, supported by key data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Introduction to this compound

This compound is a specialized chemical probe consisting of three key components:

  • TAMRA (Tetramethylrhodamine) : A bright and photostable orange-red fluorophore widely used in molecular biology.[1][2]

  • PEG8 : An eight-unit polyethylene (B3416737) glycol linker that enhances hydrophilicity, improves solubility in aqueous buffers, and can reduce the risk of aggregation upon conjugation.[3]

  • Methyl-Tetrazine (Me-Tet) : A highly reactive dienophile that enables bioorthogonal labeling through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[4][5]

This probe is designed for "click chemistry," a class of reactions that are rapid, specific, and biocompatible. Specifically, the tetrazine group reacts with a trans-cyclooctene (B1233481) (TCO) group, allowing for the precise attachment of the TAMRA fluorescent dye to a target molecule that has been pre-functionalized with TCO.[4][6] This system is notable for its exceptionally fast reaction kinetics, which can proceed efficiently in complex biological environments without the need for a copper catalyst.

cluster_0 This compound Structure TAMRA TAMRA Fluorophore PEG PEG8 Linker TAMRA->PEG TET Methyl-Tetrazine (Reactive Group) PEG->TET cluster_workflow Experimental Workflow A 1. Incubate cells with TCO-labeled molecule B 2. Wash to remove unbound TCO-molecule A->B C 3. Add this compound (1-10 µM) B->C D 4. Incubate 15-60 min (Protect from light) C->D E 5. Wash to remove unreacted probe D->E F 6. Image cells via fluorescence microscopy E->F cluster_pathway Receptor Internalization Pathway Ab TCO-Antibody Receptor Cell Surface Receptor Ab->Receptor 1. Binding Complex Labeled Receptor Complex Probe This compound Probe->Ab 2. Bioorthogonal Labeling (iEDDA) Endosome Endosome Complex->Endosome 3. Internalization

References

A Head-to-Head Comparison: The Cost-Benefit Analysis of TAMRA-PEG8-Me-Tetrazine in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biology, chemistry, and drug development, the precise and efficient labeling of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO), has revolutionized how we visualize and track cellular processes. At the heart of this technique lies the choice of a fluorescent probe. This guide provides a comprehensive cost-benefit analysis of a popular orange-fluorescent probe, TAMRA-PEG8-Me-Tetrazine (TAMRA-PEG8-Me-Tet), comparing its performance and cost against viable alternatives.

Executive Summary

This compound is a robust and versatile tool for bioorthogonal labeling, offering a good balance of brightness, high photostability, and a well-characterized spectral profile. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) linker enhances its aqueous solubility and minimizes steric hindrance, making it suitable for a range of applications from in vitro cell staining to in vivo imaging. While it stands as a reliable choice, alternatives such as Cyanine3 (Cy3) and Alexa Fluor™ 555 derivatives offer competitive, and in some aspects superior, performance characteristics, particularly in terms of brightness and photostability for the latter. The choice of probe will ultimately depend on the specific experimental requirements, budget constraints, and the desired performance metrics.

Quantitative Data Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators and approximate costs of this compound and its common alternatives. Prices are estimated based on available data for similar compounds and may vary between suppliers.

FeatureThis compoundCy3-PEG8-Me-TetrazineAlexa Fluor™ 555-Tetrazine
Excitation Max (nm) ~546 nm~550 nm~555 nm
Emission Max (nm) ~579 nm~570 nm~565 nm
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~95,000~150,000~150,000
Quantum Yield ~0.1 - 0.3~0.15~0.1
Relative Brightness GoodVery GoodExcellent
Photostability High[1]Moderate to HighVery High[2]
Solubility High (PEG8 linker)High (PEG8 linker)High
Bioorthogonal Reaction iEDDA with TCOiEDDA with TCOiEDDA with TCO
Approximate Cost (per 1 mg) ~$194 (for PEG4 version)[3]~$211 (for non-PEG version)[4][5]~$211+ (estimated)

Performance Deep Dive: Brightness, Photostability, and the PEG8 Advantage

Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and quantum yield. While Cy3 and Alexa Fluor™ 555 derivatives often exhibit higher molar extinction coefficients, TAMRA maintains a respectable brightness suitable for most standard fluorescence microscopy applications.[6]

Photostability: TAMRA is well-regarded for its high photostability, making it a suitable candidate for time-lapse imaging and experiments requiring prolonged or intense light exposure.[1] However, Alexa Fluor™ dyes are generally considered the gold standard for photostability, showing significantly less photobleaching compared to cyanine (B1664457) dyes in demanding applications.[2]

The PEG8 Linker Advantage: The inclusion of a hydrophilic PEG8 linker in this compound offers several benefits. It significantly improves solubility in aqueous buffers, which is crucial for biological experiments.[7] The linker also provides spatial separation between the fluorophore and the labeled biomolecule, which can reduce the likelihood of quenching and steric hindrance, potentially improving the labeling efficiency and the function of the target molecule. Furthermore, in the context of in vivo studies, PEGylation has been shown to improve the pharmacokinetic properties of molecules, leading to longer circulation times.

Experimental Protocols

General Protocol for Tetrazine-TCO Ligation in Solution

This protocol outlines the basic steps for labeling a TCO-modified biomolecule with a tetrazine-functionalized fluorescent probe.

Materials:

  • TCO-modified biomolecule (e.g., protein, antibody)

  • This compound (or alternative tetrazine dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • DMSO (for dissolving the tetrazine dye)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the TCO-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a 1-10 mM stock solution of the tetrazine dye in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified biomolecule with the tetrazine dye stock solution. A 1.5 to 5-fold molar excess of the tetrazine dye over the TCO-modified biomolecule is recommended to ensure efficient labeling.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid, with significant labeling occurring within minutes.

  • Purification:

    • Remove the excess, unreacted dye using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.

  • Characterization:

    • Confirm the labeling by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein concentration.

Protocol for Live Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically or enzymatically functionalized with a TCO group.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Complete cell culture medium

  • This compound (or alternative tetrazine dye)

  • PBS or other imaging-compatible buffer

Procedure:

  • Cell Preparation:

    • Culture the cells to the desired confluency in a suitable format (e.g., chambered coverglass, multi-well plate).

  • Labeling Solution Preparation:

    • Dilute the tetrazine dye stock solution (in DMSO) into pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

  • Labeling:

    • Remove the existing culture medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with warm PBS or complete medium to remove any unbound dye.

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow

To better illustrate the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow Experimental Workflow for Bioorthogonal Labeling cluster_preparation Preparation cluster_reaction Bioorthogonal Reaction cluster_analysis Analysis TCO_Biomolecule TCO-Modified Biomolecule Mixing Mix & Incubate TCO_Biomolecule->Mixing Tetrazine_Dye This compound Solution Tetrazine_Dye->Mixing Purification Purification Mixing->Purification iEDDA Click Reaction Imaging Fluorescence Imaging Purification->Imaging

Workflow for labeling a TCO-modified biomolecule with a tetrazine dye.

signaling_pathway Pretargeted In Vivo Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling & Imaging Antibody_TCO Antibody-TCO Conjugate Target_Cell Target Cell (e.g., Tumor) Antibody_TCO->Target_Cell Administer & Accumulate Imaging Fluorescence Signal Target_Cell->Imaging Visualize Tetrazine_Probe This compound Tetrazine_Probe->Target_Cell Administer & Click Reaction

Logical flow of a two-step pretargeted in vivo imaging experiment.

Conclusion

This compound is a highly effective and reliable fluorescent probe for bioorthogonal labeling experiments. Its key strengths lie in its high photostability and the advantageous properties conferred by the PEG8 linker, namely increased solubility and reduced steric effects. While alternatives like Cy3 may offer greater brightness at a similar price point, and Alexa Fluor™ derivatives provide superior photostability for the most demanding imaging applications, this compound presents a well-balanced and cost-effective option for a wide array of research needs. The choice between these excellent tools will ultimately be guided by the specific demands of the experiment, with careful consideration of the trade-offs between cost, brightness, and photostability.

References

Safety Operating Guide

Navigating the Disposal of TAMRA-PEG8-Me-Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle TAMRA-PEG8-Me-Tetrazine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or aerosols.[1]

Quantitative Data

Due to the absence of a specific Safety Data Sheet for TAMRA-PEG8-Me-Tetrazine, quantitative data regarding toxicity and exposure limits are not available. In such cases, it is standard practice to handle the compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.

Data PointValue
Acute Toxicity (Oral, Dermal, Inhalation)No data available
LD50/LC50No data available
Permissible Exposure Limits (PEL)No data available
Carcinogenic/Mutagenic EffectsNo data available

Step-by-Step Disposal Protocol

The disposal of TAMRA-PEG8-Me-Tetrazine should be managed through a licensed hazardous waste disposal program, in accordance with federal, state, and local environmental regulations.[1]

  • Waste Identification and Segregation :

    • Treat all solid TAMRA-PEG8-Me-Tetrazine waste, including empty containers and contaminated materials (e.g., pipette tips, wipes), as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

  • Waste Collection and Storage :

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: TAMRA-PEG8-Me-Tetrazine" and include any other information required by your institution's environmental health and safety (EHS) department.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal Request and Pickup :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of the chemical down the drain or in the regular trash. Fluorescent dyes can be harmful to the environment, and some compounds, like those containing mercury in fluorescent lamps, are strictly regulated.[2][3][4][5][6]

  • Decontamination :

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of TAMRA-PEG8-Me-Tetrazine.

start Start: TAMRA-PEG8-Me-Tetrazine Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect storage Store in Designated Secondary Containment Area collect->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs pickup Hazardous Waste Disposal Vendor Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Disposal Workflow for TAMRA-PEG8-Me-Tetrazine

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of TAMRA-PEG8-Me-Tetrazine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling TAMRA-PEG8-Me-Tet

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling TAMRA-PEG8-Me-Tet in a research and drug development setting. The following procedures are based on the constituent components of the molecule: a TAMRA-based fluorescent dye, a polyethylene (B3416737) glycol (PEG) linker, and a methyl-tetrazine moiety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is built upon general safety practices for these chemical classes to ensure user safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various procedures involving this compound.

Activity Required PPE Rationale
Weighing and Preparing Stock Solutions - Chemical splash goggles or safety glasses with side shields- Nitrile or neoprene gloves (double gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher, if weighing powder outside a ventilated enclosure)- Protects eyes from splashes.- Prevents skin contact with the dye and reactive tetrazine.- Protects clothing and skin.- Minimizes inhalation of fine powder.
Handling Stock and Working Solutions - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat- Protects eyes from splashes.- Prevents skin contact.- Protects clothing and skin.
Cellular Staining and Imaging - Safety glasses- Nitrile gloves- Laboratory coat- Standard laboratory practice to prevent contamination and minor splashes.
Spill Cleanup - Chemical splash goggles and face shield- Double nitrile or neoprene gloves- Chemical-resistant gown or apron- Shoe covers (if spill is large)- Respiratory protection (as needed, based on spill size and ventilation)- Provides enhanced protection from splashes and aerosols.- Prevents skin contact with a potentially concentrated substance.- Protects against widespread contamination.- Prevents tracking of the chemical.- Protects against inhalation of aerosols or dust.

It is imperative to always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.[1]

Experimental Workflow and Safety Checkpoints

The following diagram outlines a typical experimental workflow for using this compound, with integrated safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid s1 Use Fume Hood & Appropriate PPE weigh->s1 dilute Prepare Working Solution dissolve->dilute s2 Confirm Solvent Compatibility dissolve->s2 incubate Incubate with Sample dilute->incubate wash Wash Sample incubate->wash collect_liquid Collect Liquid Waste incubate->collect_liquid s3 Protect from Light incubate->s3 image Fluorescence Imaging wash->image wash->collect_liquid image->collect_liquid s4 Segregate Waste collect_liquid->s4 collect_solid->s4

Caption: Experimental workflow with safety checkpoints.

Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed, light-protected container.[1]

  • For long-term storage, follow the manufacturer's recommendations, which is typically at -20°C.

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[2]

Preparation of Solutions:

  • All manipulations of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[1]

  • Use a dedicated, calibrated balance for weighing.

  • This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.

  • When preparing aqueous working solutions, be mindful of the compound's solubility limits to prevent precipitation.

Spill and Emergency Procedures

The immediate actions taken in the event of a spill are crucial for minimizing hazards.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Not Manageable ppe Don Appropriate PPE small_spill->ppe contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Area with Soap and Water contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose dispose->contact_ehs

Caption: Spill response logical flow.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any unused solid compound. Collect in a clearly labeled, sealed container.

  • Liquid Waste: This includes unused stock solutions, working solutions, and the supernatant from centrifugation or washing steps. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[1]

  • Sharps Waste: Needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Chemical Irritant," "Fluorescent Dye").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[1]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work. Always consult your institution's specific safety protocols and EHS department for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.